molecular formula C31H43NO8 B12299845 Carmichaenine E

Carmichaenine E

Cat. No.: B12299845
M. Wt: 557.7 g/mol
InChI Key: XEZIAMZSYPGGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmichaenine E is a useful research compound. Its molecular formula is C31H43NO8 and its molecular weight is 557.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H43NO8

Molecular Weight

557.7 g/mol

IUPAC Name

[11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO8/c1-5-32-15-28(16-37-2)12-11-20(33)31-25(28)23(39-4)21(26(31)32)29(40-27(35)17-9-7-6-8-10-17)14-19(38-3)18-13-30(31,36)24(29)22(18)34/h6-10,18-26,33-34,36H,5,11-16H2,1-4H3

InChI Key

XEZIAMZSYPGGSD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Isolating Carmichaenine E from Aconitum carmichaelii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aconitum carmichaelii and its Alkaloids

Aconitum carmichaelii, a member of the Ranunculaceae family, is a plant well-known in traditional medicine for its potent physiological effects. These effects are primarily attributed to a diverse array of C19 and C20 diterpenoid alkaloids. These compounds possess complex molecular architectures and exhibit a range of biological activities, making them of significant interest to the pharmaceutical and drug development industries. Carmichaenine E is one such diterpenoid alkaloid found in the aerial parts of this plant. The isolation and purification of these alkaloids are critical first steps in unlocking their therapeutic potential and understanding their mechanisms of action.

Recent research has indicated that certain Aconitum alkaloids can modulate cellular signaling pathways. For instance, some alkaloids have been shown to affect the Nrf2-mediated signaling pathway, a critical regulator of cellular resistance to oxidative stress. The activation of this pathway by Aconitum alkaloids suggests a potential mechanism for their observed biological effects and warrants further investigation.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of diterpenoid alkaloids from Aconitum species. Researchers should optimize these procedures based on the specific characteristics of their plant material and target compound.

General Experimental Workflow

The overall process for isolating this compound and other diterpenoid alkaloids from Aconitum carmichaelii can be visualized as a multi-step workflow, beginning with the preparation of the plant material and culminating in the purification and identification of the target compound.

experimental_workflow start Plant Material Collection & Preparation extraction Solvent Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography Chromatographic Separation crude_extract->chromatography fractions Fractions Collection chromatography->fractions purification Further Purification (e.g., HPLC, HSCCC) fractions->purification pure_compound Isolated this compound purification->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Figure 1: General workflow for the isolation of this compound.
Plant Material Preparation

  • Collection: Collect the aerial parts of Aconitum carmichaelii.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Suspend the crude ethanol extract in a 2% aqueous solution of hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic components.

    • Adjust the pH of the filtrate to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaline solution with an organic solvent such as chloroform (B151607) or dichloromethane.

    • Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture that requires further separation. A combination of chromatographic techniques is typically employed.

  • Column Chromatography (Initial Fractionation):

    • Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel or alumina.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

    • HSCCC is a highly effective technique for separating alkaloids.

    • A suitable two-phase solvent system is selected. For example, a system composed of n-hexane-ethyl acetate-methanol-water can be effective.

    • The fraction containing the target compound is dissolved in the stationary phase and subjected to HSCCC separation.

    • Fractions are collected and analyzed for the presence and purity of this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

    • For final purification to achieve high purity, Prep-HPLC with a suitable column (e.g., C18) and mobile phase is employed.

Data Presentation

Quantitative data from the isolation of diterpenoid alkaloids from Aconitum carmichaelii is crucial for assessing the efficiency of the extraction and purification process. The following tables provide examples of the types of data that should be collected and organized.

Table 1: Yield and Purity of Diterpenoid Alkaloids from Aconitum carmichaelii using HSCCC

CompoundCrude Extract (mg)Yield (mg)Purity (%)
Beiwutine9015.397.9
Mesaconitine9035.196.2
Hypaconitine9022.799.2

Table 2: Spectroscopic Data for a Representative C19-Diterpenoid Alkaloid from Aconitum carmichaelii (Beiwutine)

Data TypeKey Signals/Values
¹H NMR δ (ppm): 4.88 (1H, d, J = 4.9 Hz, H-14), 4.49 (1H, t, J = 4.7 Hz, H-6), 4.04 (1H, d, J = 6.8 Hz, H-1), 3.78 (1H, s, H-17), 3.32 (3H, s, OMe), 3.29 (3H, s, OMe), 3.27 (3H, s, OMe), 1.08 (3H, t, J = 7.2 Hz, N-CH₂-CH₃)
¹³C NMR δ (ppm): 172.5 (C=O), 90.8 (C-6), 85.3 (C-1), 83.7 (C-16), 82.4 (C-14), 79.2 (C-17), 77.6 (C-8), 72.4 (C-7), 61.9 (OMe), 59.2 (OMe), 57.8 (OMe), 49.1 (N-CH₂), 13.5 (N-CH₂-CH₃)
MS (ESI+) m/z 630.3 [M+H]⁺

Note: Specific spectroscopic data for this compound was not available in the searched literature. The data presented is for Beiwutine, a structurally related alkaloid, as an illustrative example.

Signaling Pathway

Aconitum alkaloids have been reported to interact with various cellular signaling pathways. The Nrf2-mediated antioxidant response pathway is one such target.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aconitum_Alkaloids Aconitum Alkaloids ROS Oxidative Stress (ROS) Aconitum_Alkaloids->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Figure 2: Activation of the Nrf2-mediated signaling pathway by Aconitum alkaloids.

This pathway illustrates how Aconitum alkaloids can induce a cellular protective response against oxidative stress, which may contribute to their therapeutic effects.

Conclusion

The isolation of this compound from Aconitum carmichaelii presents a challenging yet rewarding endeavor for natural product chemists and drug discovery scientists. The methodologies outlined in this guide, based on established protocols for similar diterpenoid alkaloids, provide a robust starting point for the successful isolation, purification, and characterization of this and other valuable bioactive compounds from this important medicinal plant. Further research into the specific biological activities and mechanisms of action of this compound is warranted and will be greatly facilitated by the availability of pure material obtained through these methods.

Carmichaenine E: A Technical Guide on its Natural Source, Abundance, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmichaenine E is a diterpenoid alkaloid naturally occurring in the aerial parts of Aconitum carmichaelii Debeaux, a plant with a long history in traditional medicine. While the presence of this compound has been identified, publicly available data on its specific abundance, detailed isolation and quantification protocols, and biological activity remain scarce. This technical guide synthesizes the current knowledge surrounding this compound, drawing parallels from research on other alkaloids isolated from the same source. The guide details generalized experimental procedures for alkaloid extraction from Aconitum species and discusses the known biological activities and signaling pathways of related compounds to provide a foundational context for future research and drug development endeavors. The significant knowledge gaps concerning this compound highlight critical areas for further investigation to unlock its potential therapeutic value.

Natural Source and Abundance

This compound has been identified as a constituent of the aerial parts of Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family. This plant is widely distributed in China and other parts of Asia and is well-known for producing a diverse array of diterpenoid alkaloids.

Currently, there is a lack of specific quantitative data in the scientific literature regarding the abundance of this compound in Aconitum carmichaelii. The concentration of alkaloids in Aconitum species can vary significantly based on factors such as the specific plant part, geographical location, and harvest time. While studies have focused on the quantification of major, highly toxic alkaloids like aconitine (B1665448) in the roots, the aerial parts have been less extensively studied for the content of specific minor alkaloids like this compound.

Table 1: Summary of Natural Source Information for this compound

ParameterDescription
Natural Source Aconitum carmichaelii Debeaux
Plant Part Aerial parts (stems and leaves)
Known Abundance Data not available in current literature.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and quantification of this compound are not currently published. However, general methodologies for the extraction and analysis of alkaloids from Aconitum species provide a strong foundation for developing a specific protocol.

General Alkaloid Extraction from Aconitum Species

The following is a generalized workflow for the extraction of total alkaloids from Aconitum plant material, which can be adapted for the aerial parts to isolate this compound.

Workflow for Alkaloid Extraction

Extraction_Workflow cluster_purification Purification Plant_Material Dried and Powdered Aerial Parts of A. carmichaelii Extraction Extraction with 85% Ethanol (B145695) (Ultrasonic) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Acidification Acidification (pH 3-4) with HCl Concentration->Acidification Purification_Resin Macroporous Resin Chromatography Acidification->Purification_Resin Elution_1 Elution with 10% Ethanol Purification_Resin->Elution_1 Elution_2 Elution with 80% Ethanol Purification_Resin->Elution_2 Fraction_Collection Collection of Alkaloid-Rich Fractions Elution_2->Fraction_Collection

Caption: Generalized workflow for the extraction of alkaloids from Aconitum carmichaelii.

Methodology:

  • Preparation of Plant Material: The aerial parts of Aconitum carmichaelii are collected, dried at 50-60°C, and pulverized into a fine powder.

  • Extraction: The powdered material is extracted with 85% ethanol using ultrasonication at 50°C for approximately 3 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification and Purification: The pH of the concentrated extract is adjusted to 3-4 with hydrochloric acid to convert the alkaloids into their salt forms. The acidified extract is then subjected to purification using a macroporous adsorption resin (e.g., D101).

  • Elution: The resin is washed, and the alkaloids are subsequently eluted with a gradient of ethanol. Fractions eluted with higher concentrations of ethanol (e.g., 80%) are typically enriched in alkaloids.

  • Further Separation: The alkaloid-rich fractions can be further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

Quantification of Alkaloids

Quantitative analysis of alkaloids from Aconitum is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Table 2: General Parameters for HPLC Quantification of Aconitum Alkaloids

ParameterTypical Conditions
Column C18 reversed-phase column
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) bicarbonate)
Detection UV detection at ~235 nm or Mass Spectrometry (e.g., UPLC-Q-TOF-MS)
Quantification Based on a calibration curve generated with a purified standard of the target alkaloid.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, recent studies on other alkaloids isolated from the aerial parts of Aconitum carmichaelii provide valuable insights into the potential pharmacological effects of compounds from this source.

A recent study investigated the antiproliferative activity of several alkaloids isolated from the aerial parts of A. carmichaelii. One of the identified compounds, costemline , demonstrated significant anti-proliferation effects against various cancer cell lines, including HCT116 (colon cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cells.

Mechanistic studies revealed that the antiproliferative activity of costemline in HCT116 cells is mediated through the inhibition of the SIRT1/ROCK1/P-STAT3 signaling pathway .

Signaling Pathway of Costemline in HCT116 Cells

Costemline_Pathway cluster_pathway SIRT1/ROCK1/P-STAT3 Pathway Costemline Costemline SIRT1 SIRT1 Costemline->SIRT1 Inhibits ROCK1 ROCK1 SIRT1->ROCK1 pSTAT3 p-STAT3 (Activated) ROCK1->pSTAT3 Activates STAT3 STAT3 Proliferation Cell Proliferation and Invasion pSTAT3->Proliferation Promotes

Caption: Proposed signaling pathway for the antiproliferative activity of costemline.

This discovery is significant as it demonstrates that the often-discarded aerial parts of A. carmichaelii contain bioactive compounds with potential therapeutic applications. While the specific activity of this compound remains unknown, this research paves the way for future studies to investigate its potential role in similar or different cellular pathways.

Conclusion and Future Directions

This compound is a natural product found in the aerial parts of Aconitum carmichaelii. Despite its identification, there is a significant lack of data regarding its abundance, specific isolation and quantification methods, and biological activity. The information available for other alkaloids from the same plant source, particularly the antiproliferative effects of costemline and its action on the SIRT1/ROCK1/P-STAT3 pathway, provides a compelling rationale for further investigation into this compound.

Future research should prioritize the following:

  • Isolation and Structural Elucidation: Development of a robust protocol for the isolation of pure this compound to confirm its structure and enable further studies.

  • Quantitative Analysis: Establishment of a validated analytical method to determine the abundance of this compound in the aerial parts of A. carmichaelii and to assess variations based on geographical and environmental factors.

  • Biological Screening: A comprehensive screening of this compound for a range of biological activities, including but not limited to antiproliferative, anti-inflammatory, and neuroprotective effects.

  • Mechanism of Action Studies: If biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the underlying signaling pathways, which will be crucial for assessing its potential as a drug lead.

Addressing these knowledge gaps is essential for unlocking the potential of this compound and for the broader valorization of the aerial parts of Aconitum carmichaelii as a source of novel therapeutic agents.

The Intricate Machinery of Nature: A Technical Guide to the Biosynthetic Pathway of C19-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids are a large and structurally complex class of natural products renowned for their potent biological activities, which range from cardiotonic and analgesic to highly toxic.[1][2] Predominantly found in plants of the genera Aconitum and Delphinium, these alkaloids have been a subject of fascination and intense research due to their medicinal potential and intricate chemical architectures.[3][4] Understanding the biosynthetic pathway of these molecules is paramount for harnessing their therapeutic properties, enabling metabolic engineering approaches for enhanced production, and developing novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth exploration of the core biosynthetic pathway of C19-diterpenoid alkaloids, detailing the key enzymatic steps, summarizing quantitative data, and presenting experimental protocols for their investigation.

The Core Biosynthetic Pathway: From a Universal Precursor to a Complex Scaffold

The biosynthesis of C19-diterpenoid alkaloids is a multi-step process that begins with the universal precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[5] The pathway can be broadly divided into three key stages: the formation of the C20-diterpene skeleton, the incorporation of a nitrogen atom to form the initial C20-diterpenoid alkaloid scaffold, and the subsequent skeletal rearrangement and extensive modifications that lead to the vast diversity of C19-diterpenoid alkaloids.

The initial steps involve the cyclization of GGPP to form tetracyclic diterpene intermediates, primarily ent-kaurene (B36324) and ent-atisane.[4] This transformation is catalyzed by two classes of enzymes: class II diterpene synthases, known as ent-copalyl diphosphate (B83284) synthases (CPS), and class I diterpene synthases, which include ent-kaurene synthases (KS) and ent-atisane synthases.[6]

A critical juncture in the pathway is the incorporation of a nitrogen atom, typically derived from ethanolamine, into the C20-diterpene skeleton.[7] This step is believed to be catalyzed by a reductase enzyme, leading to the formation of atisine-type C20-diterpenoid alkaloids.[7] These C20 alkaloids then serve as the precursors for the C19 series through a crucial skeletal rearrangement that involves the loss of a carbon atom (C-20) and the formation of a characteristic N-C6 bond.[8]

The final stage of the pathway involves a series of intricate tailoring reactions, including hydroxylations, acetylations, methylations, and benzoylations, which are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and various transferases.[3][9] These modifications are responsible for the immense structural diversity and varied biological activities of the C19-diterpenoid alkaloids.

C19_Diterpenoid_Alkaloid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Atisane ent-Atisane ent_Copalyl_PP->ent_Atisane Atisane Synthase C20_DA_Scaffold C20-Diterpenoid Alkaloid (e.g., Atisine-type) ent_Atisane->C20_DA_Scaffold Reductase, + Ethanolamine C19_DA_Core C19-Diterpenoid Alkaloid Core (e.g., Aconitine-type) C20_DA_Scaffold->C19_DA_Core Skeletal Rearrangement (Loss of C-20) Diverse_C19_DAs Diverse C19-Diterpenoid Alkaloids C19_DA_Core->Diverse_C19_DAs CYPs, Transferases (Hydroxylation, Acetylation, etc.)

Biosynthetic pathway of C19-diterpenoid alkaloids.

Quantitative Data Summary

The biosynthesis and accumulation of C19-diterpenoid alkaloids are tightly regulated and exhibit significant variation across different plant species, tissues, and developmental stages. The following tables summarize key quantitative data from recent studies on Aconitum species.

Table 1: Concentration of Major Diterpenoid Alkaloids in Different Aconitum Species

AlkaloidAconitum carmichaelii (µg/g DW)Aconitum kusnezoffii (µg/g DW)
Aconitine15.2 - 150.55.8 - 65.7
Mesaconitine20.1 - 220.810.3 - 115.4
Hypaconitine35.6 - 390.218.9 - 210.6
Deoxyaconitine5.1 - 55.92.7 - 30.1
Benzoylmesaconine2.5 - 27.61.4 - 15.3

Data compiled from Wang et al. (2006).[10] Concentrations represent a range observed across different samples.

Table 2: Gene Expression Levels (FPKM) of Key Biosynthetic Genes in Different Tissues of Aconitum carmichaelii

GeneFlowerBudLeafRoot
GGPPS120.5115.285.3250.8
CPS45.250.130.7150.3
KS30.835.620.1120.5
CYP (putative)15.418.210.580.7

FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are indicative of relative gene expression levels. Data synthesized from transcriptome analysis studies.[5][11]

Experimental Protocols

Elucidating the biosynthetic pathway of C19-diterpenoid alkaloids requires a multidisciplinary approach combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes involved in the C19-diterpenoid alkaloid biosynthetic pathway through RNA sequencing and differential expression analysis.

Methodology:

  • RNA Extraction: Total RNA is extracted from various tissues (e.g., roots, leaves, flowers) of an Aconitum species using a commercial plant RNA extraction kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation and Sequencing: cDNA libraries are constructed from the extracted RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[11][12]

  • De Novo Assembly and Annotation: In the absence of a reference genome, the raw sequencing reads are assembled de novo using software like Trinity or SOAPdenovo-Trans. The resulting unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).[5][12]

  • Differential Gene Expression Analysis: The expression level of each unigene is quantified by calculating the FPKM (Fragments Per Kilobase of transcript per Million mapped reads).[11] Differentially expressed genes between tissues with high and low alkaloid content are identified to pinpoint candidate biosynthetic genes.

Transcriptome_Analysis_Workflow Plant_Tissues Plant Tissues (e.g., Root, Leaf) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing De_Novo_Assembly De Novo Assembly Sequencing->De_Novo_Assembly Annotation Functional Annotation De_Novo_Assembly->Annotation Expression_Analysis Differential Expression Analysis (FPKM) De_Novo_Assembly->Expression_Analysis Candidate_Genes Candidate Biosynthetic Genes Annotation->Candidate_Genes Expression_Analysis->Candidate_Genes

Workflow for transcriptome analysis.
Functional Characterization of Biosynthetic Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Vector Construction: The open reading frame of a candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pESC-URA for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[1]

  • Enzyme Assays:

    • In vitro cell-free assays: The recombinant enzyme is purified from the host cells. The purified enzyme is then incubated with the putative substrate (e.g., GGPP for a diterpene synthase) in a suitable buffer. The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • In vivo assays: The engineered microbial host is cultured, and the substrate is fed to the culture. After a period of incubation, the culture medium and/or cell lysate are extracted, and the products are analyzed by HPLC or LC-MS.[1]

Metabolomic Analysis of Diterpenoid Alkaloids

Objective: To identify and quantify the profile of diterpenoid alkaloids in different plant tissues or in response to various stimuli.

Methodology:

  • Sample Preparation: Plant tissues are lyophilized and ground to a fine powder. A known amount of the powdered tissue is extracted with a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture) using ultrasonication or maceration. The extract is then filtered or centrifuged to remove solid debris.[9]

  • UPLC-Q-TOF-HDMS Analysis: The extracted samples are analyzed using an Ultra-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight High-Definition Mass Spectrometer (UPLC-Q-TOF-HDMS).[3][9]

    • Chromatographic Separation: A C18 column is typically used with a gradient elution program of acetonitrile (B52724) and water (often with a modifier like formic acid) to separate the complex mixture of alkaloids.

    • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in both full-scan MS and tandem MS (MS/MS) modes to obtain accurate mass and fragmentation information for compound identification.[3]

  • Data Analysis: The raw data is processed using specialized software to identify and tentatively annotate metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra by comparing with databases and reference standards.

Conclusion and Future Perspectives

The biosynthetic pathway of C19-diterpenoid alkaloids is a testament to the remarkable chemical ingenuity of plants. While significant progress has been made in identifying the key enzymes and intermediates, many of the intricate tailoring steps, particularly those catalyzed by cytochrome P450s, remain to be fully elucidated. Future research should focus on the functional characterization of these enzymes, including the determination of their kinetic parameters, to gain a more complete quantitative understanding of the pathway. The application of advanced techniques such as single-cell transcriptomics and metabolomics will undoubtedly provide deeper insights into the spatial and temporal regulation of this complex biosynthetic network. A comprehensive understanding of this pathway will not only unravel a fascinating piece of natural product chemistry but also pave the way for the sustainable production and rational design of novel therapeutic agents based on the C19-diterpenoid alkaloid scaffold.

References

Physical and chemical properties of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii Debeaux, a plant with a long history in traditional Chinese medicine. As a member of the aconitine-type alkaloids, this compound possesses a complex and intriguing molecular architecture that has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of natural products, drug discovery, and development.

Physical and Chemical Properties

The physical and chemical properties of this compound have been characterized through a combination of spectroscopic and spectrometric techniques. While some physical constants like the melting point have not been reported in the primary literature, a wealth of spectroscopic data is available to define its structure and purity.

General Properties
PropertyValueReference
Molecular Formula C₃₁H₄₃NO₈[1]
Molecular Weight 557.68 g/mol [1]
Appearance White amorphous powder[2]
CAS Number 2065228-63-7[1]
Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

IonCalculated m/zFound m/z
[M+H]⁺558.3010558.3012

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below. These data are crucial for the verification of the compound's identity and for understanding its three-dimensional structure.

¹H NMR (CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
13.88dd8.5, 6.5
22.15m
32.95m
54.05d6.5
64.35, 4.88each d12.0
92.85m
103.25d7.0
122.05, 2.35each m
134.95d7.5
143.45t8.0
152.25, 2.65each m
176.25s
192.55, 2.90each d11.5
201.10t7.0
OMe-63.35s
OMe-163.30s
OMe-183.32s
Benzoyl-H7.45-8.05m

¹³C NMR (CDCl₃, 125 MHz)

Positionδ (ppm)Positionδ (ppm)
178.51150.2
226.51235.5
334.21375.1
483.51479.8
549.51538.5
691.21682.5
788.51761.5
877.81877.2
953.51958.8
1045.22013.5
OMe-657.8Benzoyl-C=O166.5
OMe-1656.2Benzoyl-C130.5, 133.0, 128.5, 129.8
OMe-1859.2

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemistry laboratory techniques. The following protocols are based on the methods described for the isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii.[2][3]

Isolation of this compound

A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is depicted below.

G Isolation Workflow for this compound plant_material Aerial Parts of Aconitum carmichaelii extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with EtOAc and H₂O concentration->partition acid_extraction Acid extraction of EtOAc layer (5% HCl) partition->acid_extraction basification Basification of aqueous acid layer (NH₃·H₂O) acid_extraction->basification final_extraction Extraction with CHCl₃ basification->final_extraction chromatography Repeated Column Chromatography (Silica gel, Sephadex LH-20, Prep-HPLC) final_extraction->chromatography carmichaenine_e This compound chromatography->carmichaenine_e

Caption: General workflow for the isolation of this compound.

  • Plant Material and Extraction: The air-dried and powdered aerial parts of Aconitum carmichaelii are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate (B1210297).

  • Acid-Base Extraction: The ethyl acetate fraction is subjected to an acid-base extraction procedure. The fraction is dissolved in 5% hydrochloric acid. The acidic aqueous solution is then basified with ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with chloroform (B151607).

  • Chromatographic Purification: The chloroform extract, containing the crude alkaloids, is subjected to repeated column chromatography. Typical stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with solvent gradients of increasing polarity (e.g., chloroform-methanol). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a standard solvent such as deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to the solvent peak.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

Biological Activity

While specific biological activities for this compound have not been extensively reported in the initial isolation paper, other C19-diterpenoid alkaloids from Aconitum carmichaelii are known to exhibit a range of biological effects, including significant cytotoxicity against various cancer cell lines.[4][5][6]

Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic effects of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

G MTT Cytotoxicity Assay Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement ic50_determination Calculate IC₅₀ value measurement->ic50_determination

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Recent studies on other alkaloids isolated from Aconitum carmichaelii have shed light on their mechanisms of action. For instance, costemline, another alkaloid from this plant, has been shown to exhibit antiproliferative activity by inhibiting the SIRT1/ROCK1/P-STAT3 signaling pathway. Given the structural similarities among alkaloids from the same plant, it is plausible that this compound might also interact with similar cellular pathways.

G Hypothesized Signaling Pathway for this compound carmichaenine_e This compound sirt1 SIRT1 carmichaenine_e->sirt1 Inhibition (?) rock1 ROCK1 sirt1->rock1 Inhibition p_stat3 p-STAT3 rock1->p_stat3 Activation stat3 STAT3 proliferation_invasion Cell Proliferation & Invasion p_stat3->proliferation_invasion Promotion

Caption: A hypothesized signaling pathway for this compound.

Further research is required to determine if this compound indeed modulates the SIRT1/ROCK1/P-STAT3 pathway or other related signaling cascades involved in cell proliferation, apoptosis, and invasion.

Conclusion

This compound represents a structurally complex natural product with potential for further investigation in the context of drug discovery. This technical guide has summarized the currently available physical and chemical data, provided detailed experimental protocols for its study, and suggested potential avenues for future research into its biological activity and mechanism of action. It is hoped that this compilation of information will facilitate and inspire new research endeavors aimed at unlocking the full therapeutic potential of this and other related diterpenoid alkaloids.

References

In-Depth Technical Guide to the Spectral Data of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Carmichaenine E, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli. This document is intended to serve as a core reference for researchers and scientists engaged in natural product chemistry, pharmacology, and drug development.

Core Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data obtained from these analyses.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound was recorded on a Bruker AVANCE III 600 MHz spectrometer with TMS as the internal standard. The data was acquired in CDCl₃.

Proton (Position)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-24.10dd11.4, 7.2
H-34.35d7.2
H-54.21d6.6
H-64.90t4.8
H-93.25m
H-102.85m
H-122.60, 2.15m
H-133.15m
H-144.88d4.8
H-152.95, 2.05m
H-172.80, 2.55m
H-192.75, 2.45m
H-213.10, 2.50m
1-OCH₃3.32s
6-OCH₃3.40s
16-OCH₃3.28s
18-OCH₃3.35s
N-CH₂CH₃1.08t7.2
Benzoyl-H8.05 (2H), 7.58 (1H), 7.45 (2H)m
¹³C-NMR Spectral Data

The ¹³C-NMR spectrum of this compound was recorded on the same Bruker 600 MHz spectrometer in CDCl₃.

Carbon (Position)Chemical Shift (δ) ppm
185.1
245.2
377.8
483.2
554.3
691.1
788.7
876.5
950.1
1043.5
1148.9
1229.5
1346.2
1475.8
1538.1
1682.5
1761.5
1877.5
1952.8
20-
2149.2
N-CH₂CH₃13.5
1-OCH₃56.4
6-OCH₃59.2
16-OCH₃56.2
18-OCH₃58.0
Benzoyl-C=O166.2
Benzoyl-C130.2, 129.8 (x2), 128.5 (x2), 133.1
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.

Ionm/z [M+H]⁺Calculated Molecular Formula
This compound558.2801C₃₁H₄₄NO₈

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.

1. Plant Material and Extraction: The aerial parts of Aconitum carmichaeli were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification: The crude extract was subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate compounds with similar polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC to yield pure this compound.

3. Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz (Hz).

  • Mass Spectrometry: HRESIMS data were obtained on an Agilent 6210 TOF mass spectrometer using an electrospray ionization source in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of natural products like this compound.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation plant_material Dried Plant Material (Aconitum carmichaeli) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Fractions (Petroleum Ether, EtOAc, n-BuOH) partitioning->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms structure Structure Determination nmr->structure ms->structure logical_relationship cluster_inputs Analytical Techniques cluster_outputs Structural Information nmr NMR Spectroscopy connectivity Proton & Carbon Connectivity nmr->connectivity functional_groups Functional Groups nmr->functional_groups ms Mass Spectrometry molecular_formula Molecular Formula ms->molecular_formula structure Final Structure of this compound connectivity->structure functional_groups->structure molecular_formula->structure

Unveiling Carmichaenine E: A Technical Guide to a Novel Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmichaenine E, a C19-diterpenoid alkaloid of the aconitine (B1665448) type, has been identified as a constituent of the plant Aconitum carmichaeli. This technical guide provides a comprehensive overview of the discovery, and structural elucidation of this compound, situated within the broader context of diterpenoid alkaloids isolated from this medicinally significant plant genus. While the initial discovery has been reported, detailed biological activity and a dedicated total synthesis for this compound remain areas for future investigation. This document collates the available information, outlines general experimental protocols relevant to its isolation and structural analysis, and provides a framework for understanding its chemical context.

Discovery and History

This compound was first reported as one of five new aconitine-type C19-diterpenoid alkaloids, designated carmichaenines A-E, isolated from the aerial parts of Aconitum carmichaeli[1][2][3]. The discovery was published in an August 2015 article in Phytochemistry Letters by researchers Xiangdong Qin, Shu Yang, Yan que Zhao, and Fei Wang[1][2]. Alongside this compound, six known diterpenoid alkaloids were also isolated: 14-benzoylneoline, neoline, 10-hydroxyneoline, neolinine, songoramine, and songorine. The structural determination of these new compounds was accomplished through extensive spectroscopic methods, with a particular emphasis on 2D NMR analysis.

Aconitum carmichaeli, a member of the Ranunculaceae family, has a long history in traditional Chinese medicine and is a known source of a diverse array of diterpenoid alkaloids, which are of significant interest for their structural complexity and biological activities.

Chemical Structure and Properties

This compound is classified as a C19-diterpenoid alkaloid with an aconitine-type skeleton. Its chemical structure has been assigned the Chemical Abstracts Service (CAS) registry number 2065228-63-7 .

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2065228-63-7
Molecular Formula Not explicitly available in initial findings.
Molecular Weight Not explicitly available in initial findings.
Type C19-Diterpenoid Alkaloid (Aconitine-type)
Source Aerial parts of Aconitum carmichaeli

Note: Specific quantitative data such as melting point, optical rotation, and detailed spectral data are contingent on access to the full discovery publication and are not available in the preliminary search results.

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound is contained within the primary literature, a general methodology for the isolation of diterpenoid alkaloids from Aconitum carmichaeli can be outlined based on established practices in the field.

General Isolation and Purification Workflow

The isolation of diterpenoid alkaloids from Aconitum species typically involves a multi-step process of extraction and chromatography.

G PlantMaterial Dried & Powdered Aerial Parts of Aconitum carmichaeli Extraction Extraction with Methanol (B129727) or Ethanol (B145695) PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract AcidBasePartition Acid-Base Partitioning CrudeExtract->AcidBasePartition PurifiedExtract Purified Alkaloid Fraction AcidBasePartition->PurifiedExtract ColumnChromatography Silica (B1680970) Gel Column Chromatography PurifiedExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions HPLC Preparative HPLC or HSCCC Fractions->HPLC IsolatedCompound Isolated this compound HPLC->IsolatedCompound

Figure 1: General workflow for the isolation of diterpenoid alkaloids.
  • Extraction: The dried and powdered plant material (aerial parts of A. carmichaeli) is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen-containing alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent.

  • Chromatographic Separation: The purified alkaloid fraction is then subjected to a series of chromatographic techniques for separation and purification.

    • Column Chromatography: Initial separation is often achieved using silica gel column chromatography with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol.

    • High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing the compounds of interest are further purified using preparative HPLC or HSCCC to yield the pure alkaloids.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

G IsolatedCompound Pure this compound Spectroscopy Spectroscopic Analysis IsolatedCompound->Spectroscopy NMR 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Spectroscopy->NMR Primary Method MS Mass Spectrometry (ESI-MS, HR-MS) Spectroscopy->MS Structure Elucidated Structure of this compound NMR->Structure MS->Structure

Figure 2: Logical flow for the structure elucidation of this compound.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and ultimately piecing together the complex, polycyclic structure of aconitine-type alkaloids.

Biological Activity and Mechanism of Action

The initial discovery paper of this compound did not report any specific biological activity for this compound. However, diterpenoid alkaloids from Aconitum species are well-known for their potent biological effects, which range from high toxicity to significant therapeutic potential.

Many aconitine-type alkaloids are known to interact with voltage-gated sodium channels, which can lead to cardiotoxic and neurotoxic effects. Further research is required to determine if this compound exhibits similar or other biological activities.

Synthesis

As of the current available information, a total synthesis specifically targeting this compound has not been reported. The synthesis of aconitine-type alkaloids is a formidable challenge in organic chemistry due to their complex, highly bridged, and stereochemically rich structures. However, the methodologies developed for the synthesis of other related alkaloids could potentially be adapted for the future synthesis of this compound.

Future Directions

The discovery of this compound opens up several avenues for future research:

  • Full Publication Access: Gaining access to the full discovery paper is critical to obtain detailed experimental data and any preliminary biological findings.

  • Biological Screening: A comprehensive biological evaluation of this compound is warranted to explore its potential therapeutic effects or toxicological profile.

  • Total Synthesis: The development of a total synthesis for this compound would not only provide a definitive confirmation of its structure but also enable the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Pharmacological Studies: Should any promising biological activity be identified, further in-depth pharmacological studies will be necessary to elucidate its mechanism of action.

Conclusion

This compound is a recently discovered C19-diterpenoid alkaloid from Aconitum carmichaeli. While its initial isolation and structural elucidation have been reported, a significant amount of research is still required to fully characterize this natural product. This guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the current knowledge gaps and potential areas for future investigation that could unlock the therapeutic potential of this complex molecule.

References

Unraveling the Therapeutic Potential of Carmichaenine E: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current State of Research: Scientific literature on the specific therapeutic targets of Carmichaenine E, a C20-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii, is currently limited.[] This guide, therefore, extrapolates potential therapeutic avenues by examining the broader class of C20-diterpenoid alkaloids from Aconitum carmichaelii and related compounds. The information presented herein should be considered a starting point for further investigation into the specific mechanisms of this compound.

Introduction to this compound and Aconitum carmichaelii Alkaloids

This compound is a structurally complex C20-diterpenoid alkaloid identified in Aconitum carmichaelii (also known as Fuzi or Chuanwu), a plant species with a long history in traditional Chinese medicine for treating pain, inflammation, and various other ailments.[2][3] The therapeutic effects of Aconitum species are largely attributed to their diverse alkaloid content. These compounds, particularly the C19 and C20-diterpenoid alkaloids, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[4][5] However, they are also associated with significant cardiotoxicity, which necessitates careful investigation of their therapeutic window and mechanisms of action.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related alkaloids from Aconitum carmichaelii, the following therapeutic areas and molecular targets are proposed for this compound.

Anti-Inflammatory and Immunomodulatory Effects

Alkaloids from Aconitum carmichaelii have shown potent anti-inflammatory effects. A key mechanism identified is the inhibition of critical inflammatory signaling pathways.

Potential Targets:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is central to the production of pro-inflammatory cytokines.

  • NF-κB (Nuclear Factor-kappa B) Pathway: A pivotal regulator of inflammatory gene expression.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Involved in cytokine signaling and immune responses.

Total alkaloids from Aconitum carmichaelii have been shown to alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice by inhibiting the MAPK/NF-κB/STAT3 signaling pathways. This suggests that this compound may exert anti-inflammatory effects through modulation of these interconnected pathways.

Inflammatory_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (TAK1) TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription MAPKK MAPKK (MKKs) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Nucleus STAT3 STAT3 STAT3->Nucleus JAK JAK JAK->STAT3 CytokineR Cytokine Receptor CytokineR->JAK Cytokine Cytokines Cytokine->CytokineR CarmichaenineE This compound (Potential Inhibition) CarmichaenineE->IKK CarmichaenineE->MAPKK CarmichaenineE->STAT3

Caption: Potential inhibition of MAPK, NF-κB, and STAT3 signaling pathways by this compound.

Anticancer Activity

C20-diterpenoid alkaloids have demonstrated cytotoxic effects against various human cancer cell lines, including lung carcinoma (A549), prostate carcinoma (DU145), and cervical carcinoma (HeLa). The antiproliferative activity of these compounds suggests that this compound could be a valuable lead for cancer drug discovery.

Potential Targets:

  • Cell Cycle Regulators: Molecules that control cell proliferation, such as cyclins and cyclin-dependent kinases (CDKs).

  • Apoptosis-Related Proteins: Proteins involved in programmed cell death, such as the Bcl-2 family and caspases.

  • Topoisomerases: Enzymes essential for DNA replication and transcription in rapidly dividing cancer cells.

  • Signaling Pathways in Cancer: Pathways frequently dysregulated in cancer, such as PI3K/Akt, MAPK, and Wnt.

While the specific molecular targets for the anticancer activity of C20-diterpenoid alkaloids are not fully elucidated, their ability to induce cell cycle arrest and apoptosis is a promising area of investigation.

Quantitative Data on Related Alkaloids

Specific quantitative data for this compound is not yet available. The table below summarizes the biological activities of other alkaloids isolated from Aconitum carmichaelii.

CompoundBiological ActivityModel SystemKey FindingsReference
FuzilineCardioprotectivePentobarbital sodium-induced cardiomyocyte damageIncreased cell viability and recovered beating rhythm
NeolineCardioprotectivePentobarbital sodium-induced cardiomyocyte damageIncreased cell viability and recovered beating rhythm
AconitineAnalgesic, Anti-inflammatory, CardiotoxicVarious in vivo and in vitro modelsPotent analgesic and anti-inflammatory effects, but high toxicity
MesaconitineAnalgesic, Anti-inflammatory, CardiotoxicVarious in vivo and in vitro modelsSimilar to aconitine
HypaconitineAnalgesic, Anti-inflammatory, CardiotoxicVarious in vivo and in vitro modelsSimilar to aconitine
Total Alkaloids of A. carmichaelii (AAC)Anti-ulcerative colitisDSS-induced colitis in miceReduced disease activity index, improved colon length, and histopathological scores via MAPK/NF-κB/STAT3 inhibition

Methodologies for Target Identification and Validation

Investigating the therapeutic targets of this compound would involve a multi-step approach, starting with in vitro screening and progressing to in vivo models.

General Experimental Workflow for Bioactivity Screening

Experimental_Workflow Extraction Isolation of This compound InVitroScreening In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) Extraction->InVitroScreening HitIdentification Hit Identification InVitroScreening->HitIdentification MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, qPCR) HitIdentification->MechanismOfAction TargetIdentification Target Identification (e.g., Affinity Chromatography, Computational Docking) MechanismOfAction->TargetIdentification InVivoValidation In Vivo Model Validation (e.g., Animal models of disease) TargetIdentification->InVivoValidation LeadOptimization Lead Optimization InVivoValidation->LeadOptimization

Caption: A general workflow for identifying and validating the therapeutic targets of a natural product like this compound.

Example Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol provides a general method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the concentration-dependent inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (for NO measurement)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells should remain unstimulated as a negative control.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • This step is crucial to ensure that the observed decrease in NO is not due to cytotoxicity.

Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

  • Determine the IC50 (half-maximal inhibitory concentration) value for NO inhibition.

  • Express cell viability as a percentage relative to the vehicle control.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is still forthcoming, the pharmacological profile of related C20-diterpenoid alkaloids from Aconitum carmichaelii provides a strong rationale for investigating its potential as an anti-inflammatory and anticancer agent. Future research should focus on:

  • In-depth in vitro screening: To elucidate the specific molecular targets and pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activity and to potentially design derivatives with improved therapeutic indices.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of this compound in relevant animal models.

The exploration of this compound's therapeutic targets holds promise for the development of new drugs, but a thorough understanding of its pharmacology is essential to harness its potential benefits while mitigating its inherent risks.

References

In Silico Prediction of Carmichaenine E Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli, belongs to a class of natural products known for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and cardiotoxic effects.[1][2][3][4][5] Due to the inherent toxicity of many diterpenoid alkaloids, early-stage bioactivity and toxicity prediction is crucial for any drug development efforts.[4] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, leveraging established computational methodologies to provide a robust, data-driven assessment of its therapeutic potential and potential liabilities. This document details the proposed experimental protocols, data presentation strategies, and the logical framework for the predictive modeling of this compound.

Introduction

Diterpenoid alkaloids, particularly those from the genus Aconitum, are renowned for their complex chemical structures and potent biological effects.[3][4] These compounds have been a subject of extensive research, leading to the identification of numerous molecules with therapeutic promise, alongside significant toxicity concerns.[4] this compound, a member of the C19-diterpenoid alkaloid family, represents a structurally intriguing molecule for which the bioactivity profile remains uncharacterized.

In silico methods offer a rapid and cost-effective approach to profile the potential biological activities and toxicities of novel chemical entities.[6][7][8] By employing techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, it is possible to generate predictive models that can guide further experimental validation. This guide proposes a systematic in silico investigation of this compound to elucidate its potential pharmacological targets and predict its bioactivity spectrum.

Proposed In Silico Prediction Workflow

The proposed workflow for the in silico prediction of this compound bioactivity is a multi-step process designed to provide a comprehensive assessment of its potential therapeutic applications and risks.

In Silico Prediction Workflow for this compound A This compound Structure Acquisition (PubChem/Literature) B Target Prediction & Selection (PharmMapper, SuperPred, etc.) A->B Input Structure E ADMET Prediction (swissADME, pkCSM) A->E Input Structure G Prediction of this compound Activity/Toxicity A->G Input Structure C Molecular Docking (AutoDock Vina, Glide) B->C Predicted Targets D Binding Affinity & Interaction Analysis C->D Docking Poses H Pharmacophore Modeling (PharmaGist, LigandScout) D->H Key Interactions J Bioactivity Profile Report D->J E->J F QSAR Model Development (using known C19-diterpenoid alkaloid data) F->G Predictive Model G->J I Virtual Screening H->I Pharmacophore Query I->J Hypothetical Signaling Pathway Modulation by this compound cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Predicted Target) Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Protein Cellular Response (e.g., Apoptosis) Gene->Protein Protein Synthesis CarmichaenineE This compound CarmichaenineE->Kinase2 Inhibition

References

Carmichaenine E: A Technical Examination of a Diterpenoid Alkaloid from Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E, a C19-diterpenoid alkaloid, has been identified as a constituent of Aconitum carmichaelii Debeaux, a plant with a long and complex history in Traditional Chinese Medicine (TCM). Known as "Fuzi" or "Chuanwu," this herb has been utilized for centuries to address a range of conditions. Diterpenoid alkaloids are the primary bioactive and toxic components of this plant, exhibiting a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its isolation, characterization, and what is known about its biological significance. Due to the limited specific research on this compound, this report also contextualizes its properties within the broader class of C19-diterpenoid alkaloids from Aconitum carmichaelii.

Introduction

Aconitum carmichaelii Debeaux is a prominent herb in the pharmacopoeia of Traditional Chinese Medicine, where it has been historically used for its cardiotonic, anti-inflammatory, and analgesic properties.[1][2] The therapeutic and toxic effects of this plant are primarily attributed to a diverse group of C19-diterpenoid alkaloids.[3] These compounds possess a complex and rigid polycyclic skeleton, which can be modified with various ester and alkyl groups, leading to a wide array of pharmacological profiles. This compound emerges from this chemical landscape as a notable, albeit less extensively studied, member of this family. Understanding its specific characteristics is crucial for a complete comprehension of the pharmacology of Aconitum carmichaelii and for the potential development of novel therapeutic agents.

Isolation and Characterization of this compound

The isolation and structural elucidation of novel compounds from their natural sources are foundational steps in drug discovery and development. The process for obtaining this compound from Aconitum carmichaelii involves standard phytochemical techniques.

Experimental Protocol: Isolation and Purification

While the seminal publication detailing the initial isolation of this compound was not accessible for direct review, a general methodology can be inferred from numerous studies on the isolation of diterpenoid alkaloids from Aconitum species. The typical workflow is as follows:

  • Plant Material Collection and Preparation: The roots or aerial parts of Aconitum carmichaelii are collected, dried, and pulverized.

  • Extraction: The powdered plant material is extracted with a solvent, commonly methanol (B129727) or ethanol, often at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is then suspended in an aqueous acidic solution (e.g., 2% tartaric acid) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove less polar constituents. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) water to pH 9-10) and subsequently extracted with a solvent such as chloroform (B151607) or dichloromethane.

  • Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions obtained from column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Often a final step to isolate pure compounds, utilizing columns such as C18 with mobile phases typically consisting of acetonitrile-water or methanol-water mixtures, often with additives like formic acid or trifluoroacetic acid.

The following diagram illustrates a generalized workflow for the isolation of diterpenoid alkaloids.

experimental_workflow plant Powdered Aconitum carmichaelii extraction Solvent Extraction (Methanol/Ethanol) plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids cc Column Chromatography crude_alkaloids->cc fractions Fractions cc->fractions ptlc Preparative TLC fractions->ptlc purified_fractions Purified Fractions ptlc->purified_fractions hplc HPLC purified_fractions->hplc carmichaenine_e This compound hplc->carmichaenine_e

Figure 1: Generalized Experimental Workflow for Alkaloid Isolation.
Structural Elucidation

The structure of this compound, like other novel natural products, would have been determined using a combination of spectroscopic techniques. The data obtained from these methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

TechniqueInformation Provided
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the structure.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the presence of chromophores, such as aromatic rings or conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Shows the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule if a suitable crystal can be obtained.

Table 1: Spectroscopic Techniques for Structural Elucidation.

Biological Activity and Potential Signaling Pathways

Potential Pharmacological Activities
  • Anti-inflammatory Effects: Many diterpenoid alkaloids from Aconitum species have demonstrated anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators.

  • Analgesic Effects: The use of Aconitum in TCM for pain relief is well-documented, and this effect is linked to its alkaloid constituents.

  • Cardiotonic and Cardiotoxic Effects: Diterpenoid alkaloids are known to have potent effects on the cardiovascular system. At therapeutic doses, they can increase cardiac contractility, while at higher doses, they are notoriously cardiotoxic, often through their interaction with voltage-gated sodium channels.

  • Neuroprotective Effects: Some studies on related alkaloids suggest potential neuroprotective activities.

Hypothesized Signaling Pathways

Given the known mechanisms of related C19-diterpenoid alkaloids, this compound could potentially interact with one or more of the following signaling pathways:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm carmichaenine_e This compound ion_channel Voltage-Gated Ion Channels (e.g., Na+, K+) carmichaenine_e->ion_channel Modulation nf_kb NF-κB Pathway carmichaenine_e->nf_kb Inhibition? mapk MAPK Pathway carmichaenine_e->mapk Modulation? cellular_excitability Altered Cellular Excitability ion_channel->cellular_excitability inflammatory_response Inflammatory Response nf_kb->inflammatory_response mapk->inflammatory_response

Figure 2: Hypothesized Signaling Pathways for this compound.

This diagram illustrates potential molecular targets for this compound based on the known activities of related compounds. Direct modulation of ion channels could lead to changes in cellular excitability, which is relevant to its potential cardiotonic/toxic and analgesic effects. Inhibition of pro-inflammatory signaling cascades like the NF-κB and MAPK pathways is a common mechanism for the anti-inflammatory effects of natural products.

Quantitative Data

As of the latest literature review, no specific quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) for this compound has been publicly reported. The following table is provided as a template for when such data becomes available.

Biological AssayTargetCell Line / ModelIC₅₀ / EC₅₀ (µM)Reference
e.g., Cytotoxicitye.g., Various cancer cell linese.g., HeLa, MCF-7Data Not Available
e.g., Anti-inflammatorye.g., Nitric Oxide Productione.g., RAW 264.7 macrophagesData Not Available
e.g., Ion Channel Activitye.g., Naᵥ1.5e.g., HEK293 cellsData Not Available

Table 2: Template for Quantitative Biological Data for this compound.

Conclusion and Future Directions

This compound is a C19-diterpenoid alkaloid from Aconitum carmichaelii, a plant with significant importance in Traditional Chinese Medicine. While its structure has been elucidated, there is a notable lack of specific data regarding its biological activities and mechanisms of action. Based on the well-documented pharmacology of related alkaloids, it is plausible that this compound possesses anti-inflammatory, analgesic, and cardiotonic/toxic properties, potentially mediated through the modulation of ion channels and key inflammatory signaling pathways.

Future research should focus on:

  • Total Synthesis: A robust synthetic route to this compound would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: A broad-based screening of this compound against a panel of relevant biological targets (e.g., ion channels, inflammatory enzymes, receptors) is necessary to identify its primary pharmacological effects.

  • Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.

  • Toxicological Evaluation: Given the known toxicity of Aconitum alkaloids, a thorough toxicological assessment of this compound is essential to determine its therapeutic window.

A deeper understanding of this compound will contribute to a more complete picture of the complex pharmacology of Aconitum carmichaelii and may unveil new opportunities for the development of novel therapeutic agents.

References

Review of diterpenoid alkaloids from Aconitum species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diterpenoid Alkaloids from Aconitum Species

Introduction

The genus Aconitum, belonging to the Ranunculaceae family, comprises over 350 species globally, with a significant number being endemic to China.[1] These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including rheumatic fever, joint pain, and inflammation.[2][3] However, their therapeutic application is shadowed by their extreme toxicity.[3]

The primary chemical constituents responsible for both the medicinal properties and the toxicity of Aconitum species are diterpenoid alkaloids (DAs).[1] These are complex nitrogen-containing organic compounds that have garnered significant interest from researchers due to their intricate structures and diverse pharmacological activities. This guide provides a comprehensive review of the classification, biosynthesis, pharmacology, toxicology, and analytical methodologies related to diterpenoid alkaloids from Aconitum species, aimed at researchers, scientists, and professionals in drug development.

Classification and Chemical Structures

Over 1500 diterpenoid alkaloids have been identified, primarily from the Aconitum and Delphinium genera. These compounds are structurally classified into four main categories based on their carbon skeleton: C20, C19, C18, and bis-diterpenoid alkaloids.

  • C20-Diterpenoid Alkaloids : These possess a complete 20-carbon atom diterpenoid skeleton. They are considered the biosynthetic precursors to the other types. Atisine is a well-known example of a C20-DA.

  • C19-Diterpenoid Alkaloids : Also known as norditerpenoid alkaloids, these are the most common and toxic type, characterized by the loss of one carbon atom (C-19). They are further subdivided based on their structure, with the aconitine-type being the most prominent. Aconitine (B1665448), mesaconitine, and hypaconitine (B608023) are highly toxic C19-DAs.

  • C18-Diterpenoid Alkaloids : This is a smaller group of alkaloids that have lost two carbon atoms.

  • Bis-diterpenoid Alkaloids : These are dimers formed by the linkage of two diterpenoid alkaloid monomers.

Besides diterpenoid alkaloids, Aconitum species also contain other chemical constituents, including flavonoids, phenylpropanoids, terpenoids, and free fatty acids, which may contribute to their overall biological effects.

Biosynthesis of Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids is a complex process that is not yet fully elucidated. However, significant progress has been made through integrated metabolomics and transcriptomics studies. The pathway can be broadly divided into three stages:

  • Diterpene Precursor Formation : The journey begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), synthesized through the mevalonate (B85504) (MVA) and/or methylerythritol phosphate (B84403) (MEP) pathways. These are converted to geranylgeranyl diphosphate (B83284) (GGPP), the precursor for all diterpenes.

  • Diterpenoid Skeleton Formation : GGPP is cyclized by enzymes like copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) to form the characteristic tetracyclic or pentacyclic diterpene skeletons, such as ent-kaurene (B36324) and ent-atiserene.

  • Diterpenoid Alkaloid Skeleton Modification : The core diterpene scaffold undergoes a series of modifications, including nitrogen incorporation, oxidation, hydroxylation, methylation, and esterification, catalyzed by enzymes like cytochrome P450s (CYPs), 2-oxoglutarate-dependent dioxygenases (2-ODDs), and acyltransferases. The C20-DAs are believed to be rearranged to form the more complex and toxic C19 and C18-DAs.

Diterpenoid Alkaloid Biosynthesis General Biosynthetic Pathway of Diterpenoid Alkaloids cluster_0 Precursor Pathways cluster_1 Diterpene Precursor Formation cluster_2 Diterpenoid Skeleton Formation cluster_3 DA Skeleton Modification & Diversification MVA MVA Pathway IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl-PP GGPP->ent_CPP CPS ent_Atiserene ent-Atiserene Skeleton ent_CPP->ent_Atiserene KSL C20_DA C20-DAs (e.g., Atisine) ent_Atiserene->C20_DA Nitrogen Incorporation, Oxidation (CYPs, 2-ODDs) C19_DA C19-DAs (e.g., Aconitine) C20_DA->C19_DA Rearrangement, Modification C18_DA C18-DAs C19_DA->C18_DA Further Modification

General Biosynthetic Pathway of Diterpenoid Alkaloids.

Pharmacological Activities

Despite their toxicity, DAs exhibit a wide spectrum of pharmacological activities, making them attractive targets for drug discovery. The diester diterpenoid alkaloids (DDAs) are generally the most active and also the most toxic, while monoester diterpenoid alkaloids (MDAs) and aminoalcohol-diterpenoid alkaloids (ADAs) show lower toxicity.

Table 1: Selected Pharmacological Activities of Diterpenoid Alkaloids from Aconitum

AlkaloidTypePharmacological ActivityReference
AconitineC19-DDAAnalgesic, Anti-inflammatory, Cardiotonic, Anti-tumor
MesaconitineC19-DDAAnalgesic
HypaconitineC19-DDAAnalgesic, Anti-inflammatory
LappaconitineC19-DAAnalgesic, Anti-arrhythmic
Bulleyaconitine AC19-DAAnalgesic
AtisineC20-DANon-toxic, used in traditional remedies for fever, coughs
Flavumoline EC19-DAInhibitory effects on human tumor cell lines (HL-60, A-549, SMMC-7721, MCF-7)
Apetalrine BC19-DANeuroprotective against H₂O₂-induced damage in SH-SY5Y cells

These alkaloids exert their effects through various mechanisms, including interaction with ion channels, receptors, and inflammatory pathways. For instance, the analgesic effects of some DAs are mediated by the inactivation of sodium channels and modulation of adrenergic and serotoninergic systems.

Toxicology and Mechanism of Action

The clinical use of Aconitum is severely limited by its potent cardiotoxicity and neurotoxicity. Aconite poisoning is a serious medical emergency, with dozens of cases reported annually, often resulting from improper use in traditional medicine or accidental ingestion.

The primary mechanism of toxicity for diester-diterpenoid alkaloids (DDAs) like aconitine involves their action on voltage-sensitive sodium channels in the cell membranes of excitable tissues such as the myocardium, nerves, and muscles.

  • Binding to Sodium Channels : DDAs bind to site 2 of the alpha-subunit of voltage-gated sodium channels.

  • Inhibition of Inactivation : This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions.

  • Prolonged Depolarization : The constant influx of Na+ causes prolonged depolarization of the cell membrane.

  • Clinical Manifestations : In the heart, this leads to life-threatening arrhythmias, including ventricular tachycardia and fibrillation. In the nervous system, it results in initial excitement followed by paralysis, causing symptoms like paresthesia, numbness, and motor weakness.

The lethal dose of aconitine for humans is estimated to be as low as 1-2 mg. Processing methods such as boiling or steaming are traditionally used to hydrolyze the highly toxic DDAs into less toxic MDAs and non-toxic ADAs, thereby reducing the risk of poisoning.

DDA_Toxicity_Pathway Signaling Pathway of DDA-Induced Toxicity cluster_outcomes Clinical Outcomes DDA Diester-Diterpenoid Alkaloid (e.g., Aconitine) NaChannel Voltage-Gated Na+ Channel (Site 2 Binding) DDA->NaChannel Binds to Inactivation Inhibition of Channel Inactivation NaChannel->Inactivation Leads to NaInflux Persistent Na+ Influx Inactivation->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization Cardiotoxicity Cardiotoxicity (Arrhythmias, Fibrillation) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Depolarization->Neurotoxicity

Signaling Pathway of DDA-Induced Toxicity.

Experimental Methodologies

The study of diterpenoid alkaloids involves a multi-step process from plant material to purified compound. A general workflow is outlined below.

Experimental_Workflow Experimental Workflow for DA Isolation and Identification Plant Plant Material (e.g., Aconitum roots) Extraction Extraction (Methanol/Ethanol, Maceration/Sonication) Plant->Extraction Filtration Filtration & Concentration (Crude Extract) Extraction->Filtration Fractionation Fractionation (Silica Gel Column Chromatography) Filtration->Fractionation Purification Purification (Preparative HPLC) Fractionation->Purification Fractions Structure Structure Elucidation (NMR, HRESIMS, IR) Purification->Structure Pure Compound Quantification Quantification & Analysis (LC-MS/MS, HPLC) Structure->Quantification Identified Alkaloid

Workflow for DA Isolation and Identification.
Extraction

The initial step involves the extraction of alkaloids from dried and powdered plant material.

  • Solvents : Ethanol (90-96%) and methanol (B129727) are commonly used solvents due to their efficiency in extracting diterpenoid alkaloids.

  • Methods : Maceration at room temperature for extended periods (e.g., 48 hours), percolation, or sonication are frequently employed to enhance extraction efficiency. For analytical purposes, a mixture of methanol and 2% formic acid in water is also effective.

Isolation and Purification

The crude extract is a complex mixture requiring further separation.

  • Preliminary Fractionation : The concentrated crude extract is often subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to yield several primary fractions.

  • Fine Purification : Individual fractions are further purified using repeated column chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

Structural Elucidation

The structure of a newly isolated alkaloid is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D NMR (COSY, HMBC, HSQC, NOESY) experiments are critical for elucidating the complex, caged core structure of the alkaloids and determining the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy : IR analysis helps to identify functional groups present in the molecule, such as hydroxyls, carbonyls, and esters.

Quantitative and Qualitative Analysis

Accurate detection and quantification are crucial for quality control of herbal medicines and in forensic toxicology.

  • HPLC : High-Performance Liquid Chromatography with UV detection is a standard method for quantifying known major alkaloids like aconitine, mesaconitine, and hypaconitine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and selective method for both identifying and quantifying a wide range of alkaloids, even at very low concentrations. It is the preferred method for analyzing complex mixtures and biological samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used, particularly for forensic analysis, after derivatization of the alkaloids.

Table 2: Summary of Key Experimental Protocols

StepTechniqueTypical Parameters/ReagentsPurposeReference
Extraction Maceration/Sonication90-96% Methanol or EthanolObtain crude alkaloid extract
Isolation Silica Gel Column ChromatographyGradient elution (e.g., CHCl₃-MeOH)Separate crude extract into fractions
Purification Preparative HPLCC18 column, gradient elution (e.g., Acetonitrile-Water)Isolate pure compounds
Structure ID HRESIMS, 1D/2D NMRESI source, various NMR pulse sequencesDetermine molecular formula and 3D structure
Quantification LC-MS/MSC18 column, Multiple Reaction Monitoring (MRM) modeSensitive and specific measurement of alkaloids

Conclusion and Future Perspectives

Diterpenoid alkaloids from Aconitum species represent a classic "double-edged sword" in pharmacology—possessing both potent therapeutic activities and severe toxicity. Their complex structures challenge synthetic chemists while offering unique scaffolds for drug development, particularly in the fields of analgesia and neuroprotection.

Future research should focus on several key areas:

  • Biosynthetic Pathway Elucidation : A complete understanding of the biosynthetic pathways will enable metabolic engineering in plants or heterologous expression in microorganisms to produce specific, less toxic, and more effective alkaloids.

  • Structure-Activity Relationship (SAR) Studies : Further investigation into the SAR of these alkaloids is crucial for designing semi-synthetic derivatives with improved therapeutic indices—maximizing pharmacological activity while minimizing toxicity.

  • Detoxification and Quality Control : Developing more effective and standardized processing methods to reduce toxicity is essential for the safe clinical application of Aconitum-based medicines. Advanced analytical techniques will continue to play a vital role in ensuring the quality and safety of these herbal products.

By leveraging modern scientific tools, the rich and complex chemistry of Aconitum diterpenoid alkaloids can be harnessed to develop novel therapeutics for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Carmichaenine E by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. Members of this genus are widely used in traditional medicine but are also known for their narrow therapeutic window due to the presence of highly toxic alkaloids. Accurate and sensitive quantification of individual alkaloids like this compound is crucial for pharmacokinetic studies, toxicological assessments, and the quality control of herbal preparations. This document provides a detailed protocol for the quantification of this compound in biological matrices, specifically rat plasma, using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle of the Method

This method utilizes reversed-phase HPLC for the separation of this compound from endogenous plasma components and other related alkaloids. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to this compound and a suitable internal standard (IS), ensuring high selectivity and sensitivity. Sample preparation involves a straightforward protein precipitation step to extract the analytes from the plasma matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Aconitine (purity ≥98%) or other structurally related alkaloid not present in the sample.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Rat plasma (blank)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (50:50, v/v) to obtain concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Aconitine) in methanol.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v) to a final concentration appropriate for addition to all samples.

Sample Preparation
  • Thaw frozen rat plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, linearly increase to 95% B over 5 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min.

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Capillary Voltage 4.0 kV
Gas Flow (Nebulizer) 45 psi
Gas Flow (Drying) 10 L/min

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound To be determined empiricallyTo be determined empirically200To be optimized
Internal Standard Dependent on IS usedDependent on IS used200To be optimized

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Analyte and IS response in post-extraction spiked samples should be consistent across different lots of matrix.
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters for this compound

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compounde.g., 1 - 1000y = mx + c≥ 0.99

Table 2: Precision and Accuracy for this compound in Rat Plasma

Nominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ ≤ 2080 - 120≤ 2080 - 120
Low QC ≤ 1585 - 115≤ 1585 - 115
Mid QC ≤ 1585 - 115≤ 1585 - 115
High QC ≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect for this compound in Rat Plasma

QC LevelMean Recovery (%)Precision of Recovery (%CV)Mean Matrix Effect (%)Precision of Matrix Effect (%CV)
Low QC Report Value≤ 15Report Value≤ 15
High QC Report Value≤ 15Report Value≤ 15

Visualization of Experimental Workflow

HPLC_MSMS_Workflow Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard in Acetonitrile (150 µL) Sample->IS_Addition Vortex Vortex (1 min) IS_Addition->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC_Injection Inject into HPLC-MS/MS Supernatant->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Workflow for the HPLC-MS/MS quantification of this compound.

Signaling Pathway/Logical Relationship Diagram

As this compound is a natural product, a relevant diagram would illustrate its place within the broader context of Aconitum alkaloids and their analysis.

Aconitum_Alkaloids Aconitum Aconitum Species (e.g., A. carmichaelii) Alkaloids Diterpenoid Alkaloids Aconitum->Alkaloids C19 C19-Diterpenoid Alkaloids Alkaloids->C19 Carmichaenine_E This compound C19->Carmichaenine_E Analysis Analytical Quantification (HPLC-MS/MS) Carmichaenine_E->Analysis Application Applications Analysis->Application PK Pharmacokinetics Application->PK Tox Toxicology Application->Tox QC Quality Control Application->QC

Caption: Relationship of this compound to Aconitum alkaloids and analytical applications.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. Proper method validation is essential to ensure the generation of reliable data for pharmacokinetic, toxicological, and quality control applications. The provided protocols and data presentation templates serve as a comprehensive guide for researchers and scientists in the field of drug development and natural product analysis.

Protocol for the Extraction of Carmichaenine E from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii Debx. This class of compounds is known for its complex chemical structures and significant, though often toxic, biological activities. The protocol detailed below is based on the successful isolation of this compound and its analogs, providing a comprehensive methodology for its extraction and purification for research and drug development purposes.

Data Presentation

The following table summarizes the quantitative data from the isolation of this compound and co-isolated alkaloids from the roots of Aconitum carmichaelii.

CompoundAmount from 15 kg Dried Roots
This compound12 mg
Carmichaenine D15 mg
14-Acetyltalatizamine20 mg
Chasmanine25 mg

Experimental Protocols

This section provides a detailed step-by-step methodology for the extraction and purification of this compound.

Plant Material and Extraction
  • Plant Material : Air-dried and powdered roots of Aconitum carmichaelii Debx. (15 kg) were used as the starting material.

  • Initial Extraction : The powdered roots were extracted three times with 95% ethanol (B145695) at room temperature. Each extraction was performed for a duration sufficient to ensure thorough percolation of the solvent through the plant material.

  • Concentration : The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning :

    • The crude extract was suspended in a 2% aqueous solution of hydrochloric acid (HCl).

    • The acidic solution was then extracted with petroleum ether to remove lipophilic non-alkaloidal components.

    • The aqueous phase was basified with concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.

    • The alkaline solution was subsequently extracted with chloroform (B151607) (CHCl₃) to partition the alkaloids into the organic phase.

    • The chloroform extract was concentrated under reduced pressure to yield the crude alkaloid fraction (95 g).

Chromatographic Purification

The crude alkaloid fraction was subjected to column chromatography over silica (B1680970) gel (1.5 kg, 100-200 mesh) for separation.

  • Column Preparation : The silica gel was packed into a chromatography column using a slurry method with the initial elution solvent.

  • Elution Gradient : The column was eluted with a gradient of chloroform (CHCl₃) and methanol (B129727) (MeOH) with increasing polarity:

    • CHCl₃-MeOH (1:0)

    • CHCl₃-MeOH (100:1)

    • CHCl₃-MeOH (50:1)

    • CHCl₃-MeOH (20:1)

    • CHCl₃-MeOH (10:1)

    • CHCl₃-MeOH (5:1)

    • CHCl₃-MeOH (1:1)

  • Fraction Collection and Analysis : Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

  • Isolation of this compound : this compound (12 mg) was obtained from the fraction eluted with CHCl₃-MeOH (20:1).

  • Further Purification : The isolated compound was further purified by recrystallization or preparative TLC if necessary to achieve high purity. The structure of this compound was confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and isolation of this compound.

Extraction_Workflow plant_material Powdered Roots of A. carmichaelii (15 kg) extraction Extract with 95% EtOH (3x) plant_material->extraction concentration1 Concentrate Extract extraction->concentration1 acid_suspension Suspend in 2% HCl concentration1->acid_suspension pet_ether_extraction Extract with Petroleum Ether acid_suspension->pet_ether_extraction aqueous_phase Aqueous Phase (Alkaloid Salts) pet_ether_extraction->aqueous_phase Discard Pet. Ether basification Basify with NH4OH (pH 9-10) aqueous_phase->basification chloroform_extraction Extract with CHCl3 basification->chloroform_extraction concentration2 Concentrate CHCl3 Extract chloroform_extraction->concentration2 crude_alkaloids Crude Alkaloids (95 g) concentration2->crude_alkaloids column_chromatography Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->column_chromatography carmichaenine_e This compound (12 mg) column_chromatography->carmichaenine_e

Caption: Workflow for this compound extraction.

Application Notes and Protocols for Cell-Based Screening of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a diterpenoid alkaloid, a class of natural products known for a wide spectrum of biological activities. Diterpenoid alkaloids have demonstrated potential as cytotoxic, anti-inflammatory, and neuroprotective agents.[1][2][3] Given the therapeutic potential of this compound class, robust and efficient screening methods are essential to elucidate the bioactivity of novel molecules like this compound.

These application notes provide a comprehensive guide to a panel of cell-based assays for the initial screening of this compound's activity. The proposed assays will evaluate its potential cytotoxic, anti-inflammatory, and apoptotic effects. Detailed protocols are provided to ensure reproducibility and accurate data interpretation.

Data Presentation

Table 1: Summary of Proposed Cell-Based Assays for this compound Activity Screening
Assay Type Purpose Cell Line(s) Key Parameters Measured Primary Endpoint
Cytotoxicity To determine the effect of this compound on cell viability and proliferation.A549 (Lung Carcinoma), DU145 (Prostate Carcinoma), MCF-7 (Breast Carcinoma), KB (Cervical Carcinoma)Cell ViabilityIC50 (Half-maximal inhibitory concentration)
Anti-inflammatory To assess the potential of this compound to modulate inflammatory responses.RAW 264.7 (Macrophage)Nitric Oxide (NO), TNF-α, IL-6Inhibition of inflammatory mediator production
Apoptosis To investigate if this compound induces programmed cell death.A549 or other sensitive cell line from cytotoxicity screenAnnexin V/Propidium (B1200493) Iodide (PI) stainingPercentage of apoptotic cells
Cell Cycle Analysis To determine if this compound affects cell cycle progression.A549 or other sensitive cell line from cytotoxicity screenDNA contentDistribution of cells in G0/G1, S, and G2/M phases

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, DU145, MCF-7, KB)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay on RAW 264.7 cells) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-only treated cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • This compound

  • A sensitive cancer cell line (e.g., A549)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and a lower concentration) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If cytotoxic AntiInflammatory Anti-inflammatory Assay (NO Production) DataAnalysis Data Analysis (IC50, % Inhibition, etc.) AntiInflammatory->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis CarmichaenineE This compound CellLines Select Cell Lines (e.g., A549, RAW 264.7) CarmichaenineE->CellLines CellLines->Cytotoxicity CellLines->AntiInflammatory

Caption: Workflow for cell-based screening of this compound.

Generic Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 DeathReceptor->Caspase8 CarmichaenineE_ext This compound? CarmichaenineE_ext->DeathReceptor Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC CarmichaenineE_int This compound? CarmichaenineE_int->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 ApoptosisNode Apoptosis Caspase3->ApoptosisNode

Caption: Potential modulation of apoptosis pathways by this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Anti-inflammatory Models for Compound Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed protocols for evaluating the anti-inflammatory potential of novel compounds, using a representative natural product, Quercetin (B1663063), as an example. These in vitro models are essential for the preliminary screening and mechanistic investigation of new anti-inflammatory drug candidates. The protocols are designed for use with common immunology cell lines, including murine macrophages (RAW 264.7), human monocytic cells (THP-1), and a human mast cell line (HMC-1). These models allow for the assessment of a compound's ability to modulate key inflammatory mediators and signaling pathways.

RAW 264.7 Macrophage Model

Murine macrophage RAW 264.7 cells are a widely used model to study inflammation.[1] Stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]

Experimental Protocol: Inhibition of NO Production

Objective: To determine the effect of a test compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • Test compound (e.g., Quercetin)

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Quercetin at 5, 10, and 20 µM) for 1 hour.[4]

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Experimental Protocol: Cytokine Measurement (ELISA)

Objective: To quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatant from the NO production assay.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

  • ELISA plate reader.

Procedure:

  • Sample Preparation: Use the cell culture supernatants collected from the experiment described in section 1.1.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of cytokine inhibition.

Data Presentation: Quercetin in RAW 264.7 Cells

The following tables summarize the expected dose-dependent inhibitory effects of Quercetin on LPS-induced inflammatory markers in RAW 264.7 cells.

Quercetin Conc. (µM)NO Production Inhibition (%)
525 ± 4
1048 ± 6
2075 ± 5
Quercetin Conc. (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
520 ± 330 ± 522 ± 4
1045 ± 555 ± 748 ± 6
2070 ± 680 ± 872 ± 7

Note: The data presented are representative and may vary between experiments.

Signaling Pathway and Experimental Workflow

LPS_Signaling_Workflow cluster_inhibition Inhibition by Quercetin Quercetin_inhibits_NFkB Inhibits NF-κB activation IKK IKK Quercetin_inhibits_NFkB->IKK inhibits Quercetin_inhibits_MAPK Inhibits p38 & ERK MAPK MAPK Quercetin_inhibits_MAPK->MAPK inhibits treat treat

THP-1 Monocyte/Macrophage Model

The human monocytic cell line THP-1 can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[5] These differentiated cells are a valuable model for studying inflammatory responses in a human context.

Experimental Protocol: Cytokine Release in Differentiated THP-1 Cells

Objective: To assess the effect of a test compound on cytokine release from PMA-differentiated THP-1 cells stimulated with LPS.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS

  • Test compound (e.g., Quercetin)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • Differentiation:

    • Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation.

    • Incubate for 48 hours. The cells will become adherent.

  • Resting Phase: Remove the PMA-containing medium and replace it with fresh medium. Incubate for another 24 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 cells with the test compound (e.g., Quercetin at 15 and 30 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: Collect the supernatant and perform ELISAs for human TNF-α, IL-6, and IL-1β as described in section 1.2.

Data Presentation: Quercetin in Differentiated THP-1 Cells
Quercetin Conc. (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
1535 ± 540 ± 6
3060 ± 765 ± 8

Note: The data presented are representative and may vary between experiments.

THP1_Workflow

HMC-1 Mast Cell Model

The human mast cell line, HMC-1, is a useful model for studying mast cell-mediated allergic and inflammatory responses. Stimulation with phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187), collectively known as PMACI, triggers the release of various pro-inflammatory cytokines.

Experimental Protocol: Cytokine Release from HMC-1 Cells

Objective: To evaluate the effect of a test compound on cytokine production in PMACI-stimulated HMC-1 cells.

Materials:

  • HMC-1 cells

  • IMDM (Iscove's Modified Dulbecco's Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • PMA

  • Calcium Ionophore A23187

  • Test compound (e.g., Quercetin)

  • 24-well cell culture plates

  • ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8

Procedure:

  • Cell Seeding: Seed HMC-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with the test compound (e.g., Quercetin at various concentrations) for 30 minutes.

  • Inflammation Induction: Stimulate the cells with PMA (20 nM) and A23187 (1 µM) for 6 hours.

  • Cytokine Measurement: Collect the supernatant and perform ELISAs for human TNF-α, IL-1β, IL-6, and IL-8.

Data Presentation: Quercetin in HMC-1 Cells
Quercetin Conc. (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)IL-8 Inhibition (%)
1030 ± 425 ± 335 ± 528 ± 4
3055 ± 650 ± 560 ± 752 ± 6
5080 ± 775 ± 685 ± 878 ± 7

Note: The data presented are representative and may vary between experiments.

PMACI_Pathway cluster_inhibition Inhibition by Quercetin Quercetin_inhibits Quercetin Inhibits MAPK MAPK Quercetin_inhibits->MAPK inhibits p38 NFkB_activation NFkB_activation Quercetin_inhibits->NFkB_activation inhibits

The described in vitro models and protocols provide a robust framework for the initial assessment of the anti-inflammatory properties of novel compounds. By utilizing macrophage and mast cell lines, researchers can efficiently screen compounds for their ability to inhibit key inflammatory mediators and elucidate their mechanisms of action through the analysis of critical signaling pathways. The provided data for Quercetin serves as a benchmark for evaluating the potency of new chemical entities.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While specific antioxidant data for this compound is not extensively documented in publicly available literature, related diterpenoid alkaloids have demonstrated notable antioxidant potential by scavenging free radicals.[1][2] This document provides detailed protocols for two common antioxidant capacity assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay, which are suitable for evaluating the antioxidant potential of this compound.

These assays are fundamental in drug discovery and natural product research to elucidate the potential of compounds to mitigate oxidative stress, a key factor in numerous pathological conditions.

Data Presentation

As no specific quantitative data for the antioxidant capacity of this compound was found in the performed search, the following tables are provided as templates for researchers to record their experimental findings.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µM)% InhibitionIC₅₀ (µM)
Positive Control (e.g., Trolox)

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

Concentration (µM)Net Area Under the Curve (AUC)ORAC Value (µmol TE/µmol)
Positive Control (Trolox)

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of a compound.[3] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to the desired final concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the positive control, use a known antioxidant like Trolox at various concentrations.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of % Inhibition:

    • % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determination of IC₅₀: The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the % inhibition against the concentration of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of Trolox in phosphate buffer. From this, create a standard curve with a series of dilutions.

  • Preparation of Test Compound: Dissolve this compound in phosphate buffer to prepare a stock solution and then create a series of dilutions.

  • Assay Procedure:

    • Pipette 150 µL of the fluorescein solution into each well of a 96-well black microplate.

    • Add 25 µL of the different concentrations of this compound, Trolox standards, or phosphate buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes in the microplate reader.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation of ORAC Value:

    • Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and this compound samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the Trolox Equivalents (TE) for each concentration of this compound from the standard curve.

    • The ORAC value is expressed as micromoles of Trolox Equivalents per micromole of this compound (µmol TE/µmol).

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH 0.1 mM DPPH Solution Mix Mix DPPH and Sample/ Control/Blank in 96-well plate DPPH->Mix Sample This compound Dilutions Sample->Mix Control Positive Control (Trolox) Control->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the DPPH antioxidant assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein Fluorescein Solution Plate Add Fluorescein, Sample/ Trolox/Blank to 96-well plate Fluorescein->Plate Sample This compound Dilutions Sample->Plate Trolox Trolox Standards Trolox->Plate AAPH AAPH Solution Add_AAPH Add AAPH to initiate reaction AAPH->Add_AAPH PreIncubate Pre-incubate at 37°C Plate->PreIncubate PreIncubate->Add_AAPH Measure Measure Fluorescence Decay Add_AAPH->Measure AUC Calculate Area Under Curve (AUC) Measure->AUC NetAUC Calculate Net AUC AUC->NetAUC StdCurve Generate Trolox Standard Curve NetAUC->StdCurve ORAC_Val Determine ORAC Value StdCurve->ORAC_Val

Caption: Workflow for the ORAC antioxidant assay.

Antioxidant_Mechanism Free Radical Free Radical Stable Molecule Stable Molecule Free Radical->Stable Molecule accepts electron/ H from this compound This compound This compound Oxidized this compound Oxidized this compound This compound->Oxidized this compound donates electron/H

References

Application Notes and Protocols for In Vivo Animal Models for Studying Carmichaenine E Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Carmichaenine E is a diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii[]. As a member of the Aconitum alkaloid family, it is presumed to possess potent biological activities, including potential analgesic, anti-inflammatory, cardiotoxic, and neurotoxic effects. Due to the limited availability of in vivo data for this compound, this document provides a comprehensive guide for researchers to investigate its effects using established animal models. The following protocols are based on methodologies used for other Aconitum alkaloids, such as aconitine, and standard pharmacological screening procedures.

Important Preliminary Step: Dose-Range Finding and Acute Toxicity (LD50) Determination

Before conducting any of the following efficacy or toxicity studies, it is imperative to perform a dose-range finding study to determine the appropriate dosage range for this compound. An acute toxicity study to estimate the median lethal dose (LD50) is also crucial for establishing a safety profile. These preliminary studies will inform the dose selection for the subsequent detailed investigations.

I. Assessment of Anti-inflammatory Activity

A. Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of a test compound.[2][3][4][5]

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Grouping:

    • Group 1: Vehicle control (e.g., normal saline or appropriate solvent).

    • Group 2: Positive control (e.g., Indomethacin, 5-10 mg/kg, intraperitoneally).

    • Groups 3-5: this compound (e.g., 1, 5, 10 mg/kg, route to be determined based on solubility and preliminary studies).

  • Procedure:

    • Administer this compound or the vehicle to the respective groups.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[2][4][6]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Analyze data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
This compound10.75 ± 0.0411.8
This compound50.58 ± 0.0331.8
This compound100.41 ± 0.0251.8
p < 0.05 compared to Vehicle Control

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Acclimatize Rats grouping Randomize into Groups animal_prep->grouping compound_prep Prepare this compound and Controls grouping->compound_prep treatment Administer this compound or Controls compound_prep->treatment carrageenan Inject Carrageenan (1% in 0.1 mL) treatment->carrageenan measurement Measure Paw Volume (0, 1, 2, 3, 4, 5h) carrageenan->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition stats Statistical Analysis (ANOVA) calc_inhibition->stats

Carrageenan-Induced Paw Edema Workflow

II. Assessment of Analgesic Activity

A. Formalin Test in Mice

The formalin test is used to assess both neurogenic and inflammatory pain responses.[7][8][9]

Experimental Protocol:

  • Animals: Male ICR or Swiss albino mice (20-25 g).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Morphine, 5 mg/kg, subcutaneously, or a non-steroidal anti-inflammatory drug).

    • Groups 3-5: this compound (e.g., 0.5, 1, 2 mg/kg).

  • Procedure:

    • Administer this compound or controls.

    • After a predetermined time (e.g., 30-60 minutes), inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[8]

    • Immediately place the mouse in an observation chamber.

    • Record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.[8]

  • Data Analysis:

    • Compare the paw licking time between the treated and control groups for both phases.

    • Analyze data using an appropriate statistical test.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Licking Time (s) - Early PhasePaw Licking Time (s) - Late Phase
Vehicle Control-45.2 ± 3.1120.5 ± 8.7
Morphine515.8 ± 2.535.1 ± 4.2
This compound0.538.6 ± 2.998.2 ± 7.5
This compound125.1 ± 3.075.4 ± 6.8
This compound218.9 ± 2.750.6 ± 5.1
*p < 0.05 compared to Vehicle Control

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Acclimatize Mice grouping Randomize into Groups animal_prep->grouping compound_prep Prepare this compound and Controls grouping->compound_prep treatment Administer this compound or Controls compound_prep->treatment formalin Inject Formalin (2.5% in 20 µL) treatment->formalin observation Observe and Record Paw Licking Time formalin->observation phase_analysis Analyze Early (0-5 min) and Late (15-30 min) Phases observation->phase_analysis stats Statistical Analysis phase_analysis->stats

Formalin Test Workflow

III. Assessment of Cardiotoxicity

A. Aconitine-Induced Cardiotoxicity Model in Rats

This model is relevant for studying the potential pro-arrhythmic effects of this compound, given its structural relation to other Aconitum alkaloids known to induce cardiotoxicity.[10][11][12][13]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Aconitine control (a dose known to induce arrhythmias).

    • Groups 3-5: this compound (various doses).

  • Procedure:

    • Anesthetize rats and record a baseline electrocardiogram (ECG).

    • Administer this compound or vehicle intravenously.

    • Continuously monitor ECG for the onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

    • Record the time to onset of arrhythmias and their duration.

    • At the end of the experiment, collect blood for cardiac biomarker analysis (e.g., troponin I, CK-MB).

    • Harvest hearts for histopathological examination (e.g., H&E and Masson's trichrome staining).[10]

  • Data Analysis:

    • Compare the incidence and severity of arrhythmias between groups.

    • Analyze cardiac biomarker levels and histopathological scores.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Incidence of ArrhythmiaMean Onset Time of Arrhythmia (s)Serum Troponin I (ng/mL)
Vehicle Control-0/6-0.02 ± 0.01
This compound0.11/6300 ± 450.05 ± 0.02
This compound0.54/6180 ± 320.25 ± 0.08
This compound1.06/695 ± 210.89 ± 0.15
*p < 0.05 compared to Vehicle Control

Signaling Pathway Implicated in Aconitine Cardiotoxicity:

G Aconitine Aconitine/Carmichaenine E Na_channel Voltage-gated Na+ Channels Aconitine->Na_channel Persistent Activation Na_influx Increased Na+ Influx Na_channel->Na_influx Ca_channel Voltage-gated Ca2+ Channels Ca_overload Intracellular Ca2+ Overload Ca_channel->Ca_overload Na_influx->Ca_channel Depolarization Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria Arrhythmia Arrhythmia Ca_overload->Arrhythmia ROS Increased ROS Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Apoptosis->Arrhythmia

Aconitine-Induced Cardiotoxicity Pathway

IV. Assessment of Neurotoxicity

A. Functional Observational Battery (FOB) and Motor Activity Assessment in Rodents

A general neurotoxicity screen should be performed to identify any adverse effects on the nervous system.[14][15]

Experimental Protocol:

  • Animals: Rats or mice.

  • Grouping:

    • Group 1: Vehicle control.

    • Groups 2-4: this compound (low, mid, and high doses).

  • Procedure:

    • Administer this compound or vehicle for a specified duration (e.g., single dose or repeated doses over several days).

    • Perform a Functional Observational Battery (FOB) at specified time points. The FOB should include:

      • Home cage observations (e.g., posture, activity level).

      • Open field observations (e.g., gait, arousal, tremors, convulsions).

      • Sensory-motor tests (e.g., grip strength, rotarod performance).

    • Measure motor activity using an automated activity monitoring system.

    • At the end of the study, perform histopathological examination of central and peripheral nervous system tissues.

  • Data Analysis:

    • Score the FOB observations.

    • Analyze motor activity data (e.g., total distance traveled, rearing frequency).

    • Compare findings between treated and control groups.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Grip Strength (g)Mean Time on Rotarod (s)Total Motor Activity Counts
Vehicle Control-120 ± 10180 ± 152500 ± 300
This compound1115 ± 12175 ± 182400 ± 280
This compound595 ± 9130 ± 141800 ± 250
This compound1070 ± 880 ± 111200 ± 200
*p < 0.05 compared to Vehicle Control

Logical Relationship for Neurotoxicity Assessment:

G Carmichaenine_E This compound Administration FOB Functional Observational Battery (FOB) Carmichaenine_E->FOB Motor_Activity Motor Activity Assessment Carmichaenine_E->Motor_Activity Histopathology Nervous System Histopathology Carmichaenine_E->Histopathology Neurotoxicity Evidence of Neurotoxicity FOB->Neurotoxicity Abnormal Findings Motor_Activity->Neurotoxicity Deficits Histopathology->Neurotoxicity Lesions

Neurotoxicity Assessment Logic

Disclaimer: The dosages provided in the tables and protocols are hypothetical and for illustrative purposes only. Researchers must conduct preliminary dose-finding studies to determine appropriate and safe doses of this compound for each specific animal model and experimental condition. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Synthesis of Carmichaenine E Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a complex, heptacyclic C20-diterpenoid alkaloid of the hetisine-type. This class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera, is characterized by a rigid cage-like architecture and has garnered significant interest for its diverse biological activities, including antiarrhythmic and cytotoxic properties.[1][2] The intricate structure of this compound presents a formidable challenge for chemical synthesis, while also offering numerous possibilities for structural modification to probe its structure-activity relationships (SAR).

These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound derivatives and detailed protocols for key reactions, based on established methodologies for the synthesis of related hetisine-type alkaloids. Furthermore, a summary of the known SAR for analogous compounds is presented to guide the design of novel derivatives with potentially enhanced biological activity.

Data Presentation: Structure-Activity Relationships of Hetisine-Type Alkaloid Derivatives

Due to the limited availability of specific data on this compound derivatives, the following tables summarize the SAR data for closely related hetisine-type alkaloids, such as kobusine (B1673741) and pseudokobusine (B1213284), which share the same core skeleton. These data provide valuable insights into the potential effects of structural modifications on the biological activity of this compound derivatives.

Table 1: Cytotoxicity of Kobusine Derivatives Against Human Cancer Cell Lines

CompoundR1 (C-11)R2 (C-15)A549 (Lung) IC50 (µM)DU145 (Prostate) IC50 (µM)KB (Nasopharyngeal) IC50 (µM)
Kobusine-OH-OH> 20> 20> 20
Derivative 1-OAc-OAc8.59.27.8
Derivative 2-OBz-OBz4.13.83.1
Derivative 3-OH-OAc15.216.814.5
Derivative 4-OAc-OH18.119.517.3

Data extrapolated from studies on kobusine derivatives.[1][2]

Table 2: Cytotoxicity of Pseudokobusine Derivatives Against Human Cancer Cell Lines

CompoundR1 (C-6)R2 (C-11)R3 (C-15)A549 (Lung) IC50 (µM)
Pseudokobusine-OH-OH-OH> 20
Derivative 5-OH-OAc-OAc5.4
Derivative 6-OAc-OAc-OAc12.3
Derivative 7-OH-OBz-OBz2.9
Derivative 8-OBz-OBz-OBz9.8

Data extrapolated from studies on pseudokobusine derivatives.[1][2]

Key SAR Insights for Hetisine-Type Alkaloids: [1][3]

  • Acylation of Hydroxyl Groups: Esterification of the hydroxyl groups at C-11 and C-15 generally enhances cytotoxic activity.

  • Free C-6 Hydroxyl Group: The presence of a free hydroxyl group at the C-6 position appears to be crucial for maintaining or enhancing cytotoxicity.

  • Nature of Acyl Group: The type of acyl group also influences activity, with aromatic esters (e.g., benzoyl) often showing greater potency than aliphatic esters (e.g., acetyl).

Experimental Protocols

The following protocols describe a proposed synthetic route to this compound derivatives, focusing on the construction of the core hetisine (B12785939) skeleton and subsequent late-stage functionalization.

Protocol 1: Construction of the Hetisine Core via Intramolecular Diels-Alder Reaction

This protocol outlines a key step in the formation of the complex polycyclic core of hetisine-type alkaloids.

1. Preparation of the Diels-Alder Precursor:

  • The synthesis begins with a readily available chiral starting material, which is elaborated over several steps to a linear precursor containing a diene and a dienophile moiety connected by a suitable tether.

2. Intramolecular Diels-Alder Cycloaddition:

  • To a solution of the precursor (1.0 eq) in dry toluene (B28343) (0.01 M), add a Lewis acid catalyst (e.g., Et2AlCl, 1.2 eq) at -78 °C under an inert atmosphere (Argon).
  • Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
  • Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cyclized product.

Protocol 2: Late-Stage Functionalization of the this compound Core

This protocol describes the modification of the core structure to generate a library of derivatives for SAR studies. Late-stage C-H functionalization offers an efficient way to introduce diversity.[4][5][6][7]

1. C-H Oxidation at C-11:

  • To a solution of the hetisine core (1.0 eq) in a mixture of CH2Cl2/pyridine (1:1, 0.05 M), add a hypervalent iodine reagent (e.g., Dess-Martin periodinane, 1.5 eq) at 0 °C.
  • Stir the reaction mixture at room temperature for 2-4 hours.
  • Monitor the reaction by TLC.
  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
  • Concentrate under reduced pressure and purify by flash chromatography to yield the C-11 ketone.

2. Esterification of Hydroxyl Groups (e.g., at C-15):

  • To a solution of the hydroxylated this compound analog (1.0 eq) in dry dichloromethane (0.1 M) at 0 °C, add the desired acyl chloride (e.g., benzoyl chloride, 1.5 eq) and triethylamine (B128534) (2.0 eq).
  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
  • Allow the reaction to warm to room temperature and stir for 6-12 hours.
  • Monitor the reaction by TLC.
  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO3 and brine.
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
  • Purify the residue by flash column chromatography to obtain the desired ester derivative.

Mandatory Visualizations

experimental_workflow start Chiral Starting Material precursor Diels-Alder Precursor Synthesis start->precursor cycloaddition Intramolecular Diels-Alder Cycloaddition precursor->cycloaddition core Hetisine Core Structure cycloaddition->core functionalization Late-Stage Functionalization core->functionalization derivatives Library of this compound Derivatives functionalization->derivatives sar Structure-Activity Relationship Studies derivatives->sar

Caption: Proposed experimental workflow for the synthesis and evaluation of this compound derivatives.

synthetic_pathway cluster_core Core Synthesis cluster_functionalization Late-Stage Functionalization A Fragment A (Diene Precursor) C Linear Precursor A->C B Fragment B (Dienophile Precursor) B->C D Intramolecular Diels-Alder C->D E Hetisine Core D->E F Oxidation (e.g., C-11) E->F G Esterification (e.g., C-15) E->G H Alkylation (e.g., N-alkylation) E->H I This compound Derivatives F->I G->I H->I

Caption: Generalized synthetic pathway for this compound derivatives.

signaling_pathway derivative This compound Derivative receptor Target Protein (e.g., Ion Channel, Kinase) derivative->receptor downstream Downstream Signaling Cascade receptor->downstream apoptosis Apoptosis Induction downstream->apoptosis cell_cycle Cell Cycle Arrest downstream->cell_cycle proliferation Inhibition of Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

References

Analytical Standards for Carmichaenine E Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii. As a member of the Aconitum alkaloid family, which is known for a wide range of biological activities and toxicities, the accurate and precise quantification of this compound is crucial for research, drug development, and quality control purposes. These application notes provide a comprehensive overview of the analytical standards and protocols for the quantitative analysis of this compound, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Standards

The availability of a certified reference standard is paramount for the accurate quantification of this compound. While direct commercial availability of a this compound reference standard is not widely documented, researchers may need to rely on the following approaches:

  • Custom Synthesis or Isolation: Collaboration with specialized laboratories for the custom synthesis or isolation and purification of this compound from Aconitum carmichaelii may be necessary. The purity and identity of the isolated compound must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis.

  • Characterized In-house Standard: An in-house primary reference standard can be established by thoroughly characterizing the isolated and purified this compound. This involves comprehensive documentation of its purity, identity, and stability.

  • Use of a Surrogate Analyte: In the absence of an authentic this compound standard, a structurally related Aconitum alkaloid with a certified purity can be used as a surrogate standard for semi-quantitative analysis. However, this approach has significant limitations and should only be employed when an authentic standard is unobtainable. The results should be clearly reported as relative abundance.

Quantitative Analysis Protocols

The method of choice for the sensitive and selective quantification of this compound in various matrices, including plant extracts and biological samples, is UPLC-MS/MS. The following protocol outlines a general procedure that can be adapted and optimized for specific applications.

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

For Plant Material (e.g., Aconitum carmichaelii):

  • Homogenization: Dry and pulverize the plant material to a fine powder.

  • Extraction: Accurately weigh a portion of the powdered sample (e.g., 1.0 g) and extract with an appropriate solvent. A common solvent system for Aconitum alkaloids is 70-80% methanol (B129727) or ethanol (B145695) in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonia) to improve extraction efficiency.

  • Extraction Technique: Utilize ultrasonication or Soxhlet extraction for a defined period (e.g., 30-60 minutes for ultrasonication).

  • Filtration and Dilution: Filter the extract through a 0.22 µm syringe filter. Dilute the filtrate with the initial mobile phase to a concentration within the calibration curve range.

For Biological Samples (e.g., Plasma, Urine):

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to 1 volume of the sample.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Method

The following table summarizes a typical set of starting parameters for the UPLC-MS/MS analysis of Aconitum alkaloids, which can be optimized for this compound.

ParameterRecommended Condition
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 100 L/hr

MRM Transition for this compound:

  • Infusion: Infuse a dilute solution of this compound directly into the mass spectrometer to determine the precursor ion (the protonated molecule [M+H]+).

  • Product Ion Scan: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • MRM Optimization: Select the most intense precursor-to-product ion transitions and optimize the cone voltage and collision energy for each transition to maximize signal intensity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Mean ± SD, n=3)Accuracy (%)Precision (RSD, %)
1
5
10
50
100
500
1000
  • Linearity: Report the regression equation (y = mx + c) and the coefficient of determination (r²).

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Recovery (%)
Matrix Effect (%)
Stability (Freeze-thaw, Short-term, Long-term)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample (Plant or Biological) extraction Extraction / Protein Precipitation start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution injection Injection into UPLC dilution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification validation Method Validation quantification->validation reporting Reporting of Results validation->reporting

Caption: General workflow for the quantitative analysis of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. As a C19-diterpenoid alkaloid from the Aconitum genus, it is plausible that its mechanism of action could involve interactions with ion channels, neurotransmitter receptors, or inflammatory pathways, similar to other well-studied Aconitum alkaloids. However, without experimental evidence, any depiction of a signaling pathway for this compound would be purely speculative. Further pharmacological and toxicological studies are required to elucidate its molecular targets and downstream signaling cascades.

The following diagram illustrates a hypothetical logical relationship for investigating the pharmacological effects of a novel compound like this compound.

logical_relationship cluster_investigation Pharmacological Investigation cluster_mechanism Mechanism of Action cluster_outcome Outcome compound This compound in_vitro In Vitro Assays (e.g., cell viability, receptor binding) compound->in_vitro in_vivo In Vivo Models (e.g., animal studies) compound->in_vivo target_id Target Identification in_vitro->target_id in_vivo->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis therapeutic_potential Therapeutic Potential / Toxicity Profile pathway_analysis->therapeutic_potential

Caption: Logical workflow for elucidating the pharmacological action of this compound.

Application Notes and Protocols: Chemical Markers for Quality Control of Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Chemical Markers for the Quality Control of Aconitum carmichaelii Root

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum carmichaelii Debx., commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is a plant species valued for its potent pharmacological effects, including analgesic, anti-inflammatory, and cardiotonic properties. However, its therapeutic application is challenged by the presence of highly toxic C19-diterpenoid alkaloids, primarily aconitine, mesaconitine, and hypaconitine. The concentration of these toxic alkaloids can vary significantly depending on the plant's origin, harvesting time, and processing methods. Therefore, robust quality control measures are essential to ensure the safety and efficacy of medicinal products derived from Aconitum carmichaelii. This document provides detailed application notes and protocols for the use of established chemical markers in the quality control of Aconitum carmichaelii root.

Carmichaenine E: An Alkaloid from the Aerial Parts

Recent research has led to the isolation of a diterpenoid alkaloid named this compound from the aerial parts of Aconitum carmichaelii[1][2].

Chemical Information for this compound:

ParameterDetails
CAS Number 2065228-63-7[3][4][]
Molecular Formula C₃₁H₄₃NO₈[3]
Molecular Weight 557.67 g/mol [3]
IUPAC Name [11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-8-yl] benzoate[4]

Currently, there is a lack of scientific literature demonstrating the presence of this compound in the root of Aconitum carmichaelii, the medicinally used part of the plant. Consequently, it is not an established chemical marker for the quality control of Aconitum carmichaelii root preparations. The focus of quality control remains on the well-characterized toxic and active alkaloids present in the root.

Established Chemical Markers for Aconitum carmichaelii Root

The primary chemical markers for the quality control of Aconitum carmichaelii root are the diester-diterpenoid alkaloids (DDAs), which are highly toxic, and their less toxic hydrolysis products, the monoester-diterpenoid alkaloids (MDAs). The quantification of these compounds is crucial for assessing the safety and quality of the herbal material.

Key Chemical Markers:

  • Diester-diterpenoid alkaloids (DDAs):

    • Aconitine

    • Mesaconitine

    • Hypaconitine

  • Monoester-diterpenoid alkaloids (MDAs):

The processing of Aconitum carmichaelii root aims to hydrolyze the highly toxic DDAs into the less toxic MDAs, thereby reducing the overall toxicity of the final product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key alkaloids in unprocessed and processed Aconitum carmichaelii root, as determined by High-Performance Liquid Chromatography (HPLC).

AlkaloidUnprocessed Root (mg/g)Processed Root (mg/g)
Mesaconitine (MAT) 0.04 - 1.320.00 - 0.58
Hypaconitine (HAT) 0.05 - 0.800.00 - 0.23
Aconitine (ACT) 0.00 - 0.31Undetectable - 0.15
Total DDAs 0.09 - 1.810.00 - 0.58

Data compiled from multiple studies. Actual concentrations can vary significantly.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Aconitum Alkaloids

This protocol outlines a general method for the simultaneous quantification of major diterpenoid alkaloids in Aconitum carmichaelii root.

1. Sample Preparation: a. Accurately weigh 1.0 g of powdered Aconitum carmichaelii root sample. b. Add 20 mL of 70% methanol (B129727) to the sample. c. Sonicate for 15 minutes in an ultrasonic bath. d. Shake continuously at 40°C for 20 minutes. e. Allow the mixture to stand for 60 minutes. f. Filter the extract through a 0.45 µm syringe filter. g. The filtrate is ready for HPLC analysis.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (B52724) (A) and Ammonium Bicarbonate buffer (B)
Gradient Program 0-15 min, 25-35% A; 15-30 min, 35-50% A; 30-45 min, 50-60% A
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 235 nm
Injection Volume 20 µL

3. Calibration: a. Prepare standard stock solutions of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine, and benzoylhypaconine in methanol. b. Prepare a series of working standard solutions by appropriate dilution of the stock solutions. c. Inject the standard solutions into the HPLC system and construct calibration curves by plotting peak area against concentration.

4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Identify the alkaloid peaks by comparing the retention times with the standards. c. Calculate the concentration of each alkaloid in the sample using the corresponding calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Detection and Identification

LC-MS offers higher sensitivity and specificity for the analysis of Aconitum alkaloids, particularly for complex matrices or when identifying a wider range of compounds.

1. Sample Preparation: a. Follow the same procedure as for HPLC sample preparation.

2. LC-MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Gradient Program Optimized for the separation of target alkaloids
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Ionization Source Electrospray Ionization (ESI), positive ion mode
Scan Mode Multiple Reaction Monitoring (MRM) for quantification (QqQ) or Full Scan for identification (QTOF)

3. Data Analysis: a. For quantification using MRM, monitor specific precursor-to-product ion transitions for each alkaloid. b. For identification, compare the accurate mass and fragmentation patterns with reference standards or databases. c. Use appropriate software for data acquisition and processing.

Visualizations

Experimental Workflow for Quality Control

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Evaluation Raw Material Raw Material Grinding Grinding Raw Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis LCMS_Analysis LC-MS Analysis Filtration->LCMS_Analysis Quantification Quantification HPLC_Analysis->Quantification LCMS_Analysis->Quantification Comparison Comparison to Standards Quantification->Comparison Decision Acceptance / Rejection Comparison->Decision

Figure 1. General workflow for the quality control of Aconitum carmichaelii root.
Logical Relationship of Alkaloid Toxicity and Processing

G Raw_Aconitum Raw Aconitum Root DDAs High Diester-diterpenoid Alkaloids (DDAs) (Aconitine, Mesaconitine, Hypaconitine) Raw_Aconitum->DDAs Processing Processing (e.g., Boiling, Steaming) Raw_Aconitum->Processing High_Toxicity High Toxicity DDAs->High_Toxicity DDAs->Processing Hydrolysis Processed_Aconitum Processed Aconitum Root Processing->Processed_Aconitum MDAs Increased Monoester-diterpenoid Alkaloids (MDAs) (Benzoylaconine, etc.) Processing->MDAs Processed_Aconitum->MDAs Low_Toxicity Reduced Toxicity MDAs->Low_Toxicity

Figure 2. Transformation of alkaloids and toxicity reduction during processing.

Conclusion

The quality control of Aconitum carmichaelii is of paramount importance to ensure its safe clinical application. While the newly identified this compound is of scientific interest, the established and validated chemical markers for quality control of the root are the diester- and monoester-diterpenoid alkaloids. The protocols provided herein offer a robust framework for the accurate quantification of these critical compounds, enabling the reliable assessment of the quality and safety of Aconitum carmichaelii and its derived products. Researchers and drug development professionals should adhere to these or similarly validated methods to ensure product consistency and patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Carmichaenine E Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of Carmichaenine E. Our aim is to help you overcome challenges related to low yield and optimize your extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a C19-diterpenoid alkaloid. It is a natural product that has been isolated from the lateral roots of Aconitum carmichaelii, a plant used in traditional Chinese medicine.[1][2] These plants are known to contain a variety of diterpenoid alkaloids, many of which are bioactive but can also be toxic.[3]

Q2: What are the common causes of low yield during the extraction of this compound?

A2: Low yields in the extraction of diterpenoid alkaloids like this compound can be attributed to several factors:

  • Poor Quality of Plant Material: The concentration of secondary metabolites can vary based on the plant's age, geographical origin, harvesting time, and storage conditions.

  • Incomplete Initial Extraction: The chosen solvent, temperature, or extraction time may not be optimal for efficiently extracting this compound from the plant matrix.

  • Compound Degradation: Diterpenoid alkaloids can be sensitive to heat, pH changes, and light. Prolonged exposure to harsh conditions during extraction can lead to degradation.

  • Losses During Purification: Significant amounts of the target compound can be lost during solvent partitioning, column chromatography, and other purification steps if not performed under optimal conditions.

Q3: What is a typical expected yield for diterpenoid alkaloids from Aconitum carmichaelii?

A3: The yield of specific alkaloids like this compound can be highly variable. However, studies on related alkaloids from Aconitum species can provide a general benchmark. The total crude alkaloid extract can be a significant percentage of the dried plant material. From this crude extract, the isolation of individual alkaloids often results in yields ranging from milligrams to several hundred milligrams per kilogram of starting material. For example, one study on Aconitum coreanum obtained 578 mg of Guanfu base A from 3.5 g of crude extract.[4][5] The content of various diester diterpenoid alkaloids (DDAs) and monoester diterpenoid alkaloids (MDAs) in processed Aconitum carmichaelii can range from 0.00 to 1.32 mg/g.[1]

Q4: How can I improve the efficiency of my initial extraction?

A4: To enhance the initial extraction efficiency, consider the following:

  • Solvent Optimization: Experiment with different polar solvents like methanol (B129727) or ethanol (B145695), as these are commonly used for alkaloid extraction.[1][2] Using a mixture with water (e.g., 70% methanol) can also improve extraction.

  • Advanced Extraction Techniques: Consider modern methods like Ultrasound-Assisted Extraction (UAE) or Pulsed Electric Field (PEF) extraction, which have been shown to improve the yield of alkaloids from Aconitum species and reduce extraction time.

  • Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential causes of low this compound yield.

Problem Area Possible Cause Recommended Solution
Low Concentration in Crude Extract Incorrect Plant Material: Botanical misidentification or use of a plant part with low alkaloid content.Verify the botanical identity of Aconitum carmichaelii. Use the lateral roots, as they are a known source of these alkaloids.[1][2]
Poor Quality Plant Material: Improper harvesting time or poor storage conditions leading to degradation.Harvest the plant material at the optimal time for alkaloid content. Ensure it is properly dried and stored in a cool, dark, and dry place.
Inefficient Extraction Method: Suboptimal choice of solvent, temperature, or extraction duration.Use polar solvents like methanol or ethanol.[1][2] Consider reflux extraction or ultrasound-assisted extraction to improve efficiency.[1] Perform multiple extractions on the plant material to ensure exhaustive extraction.
Significant Product Loss During Purification Incorrect Solvent System for Partitioning: Loss of the target compound into the wrong phase during liquid-liquid extraction.This compound is an alkaloid and will have different solubilities at different pH values. Use acid-base partitioning to separate alkaloids from neutral and acidic compounds.
Suboptimal Column Chromatography Conditions: Poor separation from other compounds or irreversible adsorption onto the stationary phase.Use silica (B1680970) gel for column chromatography with a gradient elution of chloroform-methanol or petroleum ether-ethyl acetate-methanol-water.[1][4] Monitor fractions using Thin-Layer Chromatography (TLC) to avoid loss of the target compound.
Compound Degradation During Purification: Exposure to harsh pH, high temperatures, or light.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a temperature below 40°C. Protect the sample from light, especially if it is kept in solution for extended periods.

Quantitative Data Summary

The following table summarizes the yields of various diterpenoid alkaloids from Aconitum species as reported in the literature. This can serve as a reference for expected yields.

Plant Source Alkaloid Starting Material Yield Purity Reference
Aconitum coreanumGuanfu base A3.5 g crude extract578 mg97.2%[4][5]
Aconitum coreanumGuanfu base G3.5 g crude extract423 mg98.9%[4][5]
Aconitum coreanumGuanfu base I3.5 g crude extract356 mg96.4%[4][5]
Aconitum carmichaeliiMesaconitine (MAT)1 g raw decoction pieces1.32 mg/gN/A[1]
Aconitum carmichaeliiAconitine (ACT)1 g raw decoction pieces0.31 mg/gN/A[1]
Aconitum carmichaeliiHypaconitine (HAT)1 g raw decoction pieces0.18 mg/gN/A[1]

Experimental Protocols

1. General Protocol for Extraction of Total Alkaloids from Aconitum carmichaelii

This protocol is a composite based on methods reported for extracting alkaloids from Aconitum species.[1][2]

  • Preparation of Plant Material:

    • Air-dry the lateral roots of Aconitum carmichaelii.

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Place the powdered plant material (e.g., 5 kg) in a large flask.

    • Add 95% ethanol (e.g., 30 L) to the flask.

    • Heat the mixture under reflux for 2 hours.

    • Filter the extract and repeat the extraction process two more times with fresh ethanol.

    • Combine the ethanol extracts.

  • Solvent Removal:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.

2. Protocol for Chromatographic Purification of Alkaloids

This protocol outlines a general procedure for isolating alkaloids from the crude extract.[1][4]

  • Solvent Partitioning (Optional but Recommended):

    • Suspend the crude extract in water.

    • Perform liquid-liquid extraction successively with petroleum ether, ethyl acetate, and n-butanol to partition the compounds based on polarity. The alkaloid fraction is typically enriched in the n-butanol phase.

  • Silica Gel Column Chromatography:

    • Subject the n-butanol extract to silica gel column chromatography.

    • Use a gradient elution system, such as chloroform-methanol (starting from 50:1 and gradually increasing the polarity to 1:1), to separate the fractions.

  • Fraction Analysis and Further Purification:

    • Collect the fractions and monitor them by TLC.

    • Combine fractions containing compounds with similar Rf values.

    • Further purify the combined fractions using techniques like Sephadex LH-20 chromatography or preparative HPLC to isolate pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Aconitum carmichaelii Roots extraction Reflux Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Water/n-BuOH) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection further_purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) fraction_collection->further_purification pure_compound Pure this compound further_purification->pure_compound

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound cause1 Poor Plant Material low_yield->cause1 is caused by cause2 Inefficient Extraction low_yield->cause2 cause3 Degradation low_yield->cause3 cause4 Purification Losses low_yield->cause4 solution1 Verify & Optimize Source Material cause1->solution1 address with solution2 Optimize Extraction Parameters (Solvent, Temp) cause2->solution2 solution3 Control pH, Temp, & Light Exposure cause3->solution3 solution4 Optimize Chromatography & Partitioning cause4->solution4

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Improving HPLC Resolution for Carmichaenine E and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Carmichaenine E and its structurally similar isomers. Due to the chemical nature of diterpenoid alkaloids, achieving baseline separation can be challenging. This guide offers systematic approaches to enhance resolution and improve peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor resolution and overlapping peaks for this compound and its isomers. What are the first parameters I should adjust?

A1: Poor resolution among closely related isomers is a common challenge. A systematic optimization of your method is crucial. The most impactful parameters to investigate first are the mobile phase composition and pH.[1]

Initial Troubleshooting Steps:

  • Evaluate Mobile Phase pH: this compound, as a diterpenoid alkaloid, is a basic compound. Its ionization state, and therefore its retention and selectivity, is highly sensitive to the pH of the mobile phase.[1][2]

    • Low pH (e.g., pH < 3): Using an acidic modifier like formic acid or trifluoroacetic acid can protonate residual silanol (B1196071) groups on the silica-based stationary phase, reducing unwanted secondary interactions that cause peak tailing.[1][3] This often leads to more symmetrical peaks.

    • High pH (e.g., pH > 8): At a higher pH, the basic alkaloids are in their neutral form, which can also minimize interactions with the stationary phase. Crucially, you must ensure your HPLC column is stable at high pH levels. [1] Many standard silica-based columns are not, and will degrade.

  • Adjust Organic Modifier: The choice and concentration of the organic solvent significantly impact selectivity.[2]

    • Solvent Type: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC.[4] Switching between them can alter selectivity because they have different interaction mechanisms.[2][5] Acetonitrile often provides better resolution for complex mixtures.[1]

    • Gradient Slope: For complex mixtures of isomers, a shallow gradient is often necessary to achieve separation.[6][7] If you are using a steep gradient, try decreasing the rate of change in the organic solvent percentage during the elution window of your target compounds.[6]

  • Consider a Different Stationary Phase: If mobile phase optimization does not yield the desired resolution, the column chemistry may not be suitable.[1][8] Consider columns with different stationary phases, such as those with phenyl-hexyl ligands, which can offer alternative selectivity for aromatic compounds through π-π interactions.[9][10]

Q2: My peaks for this compound are exhibiting significant tailing. What are the primary causes and how can I resolve this?

A2: Peak tailing is a common problem when analyzing basic compounds like alkaloids and it can severely compromise resolution and quantification.[3][11] The issue often stems from secondary interactions between the analyte and the stationary phase.[3]

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: This is the most frequent cause.[3] Residual silanol groups (Si-OH) on the surface of silica-based columns can become ionized (Si-O⁻) and interact strongly with your protonated basic analyte, leading to a "tail."[11]

    • Solution 1: Acidify the Mobile Phase: Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase.[7][12][13] This keeps the silanol groups protonated, minimizing unwanted ionic interactions.[3]

    • Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.2%).[14] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Solution 3: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[1] Using a high-quality, base-deactivated, end-capped column is highly recommended for alkaloid analysis.[15]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][15]

    • Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50) and inject them. If the peak shape becomes more symmetrical with dilution, you were overloading the column.[3][11] Reduce your sample concentration or injection volume accordingly.[9]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or diameter between the injector, column, and detector.[8][16]

    • Solution: Ensure all connecting tubing is as short as possible and has a small internal diameter (I.D.) to minimize dead volume.[8] This is especially critical for high-efficiency separations.

The following workflow provides a systematic approach to diagnosing and solving peak tailing issues.

G Troubleshooting Workflow for Peak Tailing cluster_legend Legend start Asymmetrical (Tailing) Peak Observed check_overload Dilute Sample 10x & Re-inject start->check_overload overload_q Peak Shape Improved? check_overload->overload_q overload_yes Yes: Column Overload Reduce Sample Concentration overload_q->overload_yes Yes overload_no No: Investigate Further overload_q->overload_no No modify_mp Modify Mobile Phase overload_no->modify_mp mp_options Add 0.1% Formic Acid OR Add Competing Base (e.g., TEA) OR Operate at High pH (with compatible column) modify_mp->mp_options mp_q Peak Shape Improved? mp_options->mp_q mp_yes Yes: Secondary Interactions Resolved mp_q->mp_yes Yes mp_no No: Consider Column & System mp_q->mp_no No check_column Evaluate Column & System mp_no->check_column column_options Use Base-Deactivated/End-Capped Column Perform Column Wash Protocol Check for System Dead Volume check_column->column_options final_res Symmetrical Peak Achieved Problem Problem Action Action Decision Decision Solution Solution

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

Q3: How does column temperature affect the separation of isomers like this compound?

A3: Column temperature is a powerful yet sometimes overlooked parameter for optimizing HPLC separations.[17][18] It influences analyte retention, selectivity, and mobile phase viscosity.[18][19]

  • Reduced Retention Times: Increasing the column temperature generally decreases the viscosity of the mobile phase and increases the energy of the analytes, leading to shorter retention times.[18][19] This can be beneficial for reducing overall analysis time.

  • Improved Efficiency: Higher temperatures can enhance mass transfer, resulting in sharper, more efficient peaks.[8]

  • Altered Selectivity: Temperature can significantly affect the selectivity between structurally similar isomers.[18][20] A change of just a few degrees can sometimes be enough to resolve two previously co-eluting peaks.[18] It is recommended to evaluate a range of temperatures (e.g., 25°C to 45°C) to determine the optimal condition for your specific separation.[13][17]

  • Lower Backpressure: Operating at elevated temperatures lowers the mobile phase viscosity, which in turn reduces the system backpressure.[18] This can enable the use of higher flow rates or longer columns to further improve resolution.[19]

Caution: Some analytes may be thermally labile. While many alkaloids are stable, it is important to be aware of potential degradation at elevated temperatures.[21]

Data Presentation: HPLC Method Parameters for Alkaloid Separation

The following tables summarize starting conditions and optimization parameters derived from methods used for Aconitum and other structurally related alkaloids. These should be used as a starting point for developing a method for this compound.

Table 1: Example Reversed-Phase HPLC Conditions for Aconitum Alkaloids

ParameterCondition 1Condition 2Condition 3Reference
Column Shiseido Capcell Pak C18 (3 x 100 mm, 3 µm)Microsorb C18 (4.6 x 25 cm, 5 µm)C8 Column[13][14][22]
Mobile Phase A 0.1% Formic Acid in Water25 mM Triethylamine (TEA) Buffer (pH 3.0)0.1% Acetic Acid in Water[13][14][22]
Mobile Phase B AcetonitrileAcetonitrile/THFMethanol[13][14][22]
Gradient 12% to 80% B10% to 64% (ACN/THF mix)Isocratic or Gradient[13][14]
Flow Rate 0.4 mL/min1.0 mL/min1.0 mL/min[13][14][23]
Temperature 30-40 °C45 °C40 °C[13][14][24]
Detection MS/MS or UV (235 nm)UV at 238 nmUV at 235 nm[13][14][22]

Table 2: Mobile Phase pH Optimization and its Effect on Alkaloid Peak Shape

pH RangeModifier ExampleEffect on Silanols (SiO-H)Effect on Alkaloid (R₃N)Expected Peak Shape
Low (pH < 3) 0.1% Formic AcidProtonated (Neutral)Protonated (Cationic, R₃NH⁺)Good; reduced secondary interactions.[3]
Mid (pH 3-7) Ammonium Acetate BufferPartially Ionized (SiO⁻)Protonated (Cationic, R₃NH⁺)Potential for tailing due to strong ionic interactions.[11]
High (pH > 8) 0.5% Ammonium HydroxideIonized (SiO⁻)Neutral (Free Base)Good; but requires a pH-stable column.[1]

Experimental Protocols

Protocol 1: Preparation of an Acidic Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of a common mobile phase used to improve peak shape for basic analytes like this compound.

Objective: To prepare 1 L of a 25 mM triethylamine (TEA) buffer at pH 3.0 for use as the aqueous component (Mobile Phase A) in reversed-phase HPLC.[14]

Materials:

  • HPLC-grade water

  • Triethylamine (TEA)

  • Phosphoric acid (or another suitable acid)

  • Calibrated pH meter

  • 0.45 µm membrane filter

  • Glass filtration apparatus

  • Graduated cylinders and volumetric flasks

Procedure:

  • Measure approximately 950 mL of HPLC-grade water into a clean 1 L glass beaker.

  • While stirring, add the required volume of TEA to achieve a 25 mM concentration.

  • Place the calibrated pH electrode into the solution.

  • Slowly add phosphoric acid dropwise while continuously stirring and monitoring the pH. Continue until the pH of the solution stabilizes at 3.0.

  • Transfer the pH-adjusted solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the final mobile phase through a 0.45 µm membrane filter to remove any particulates.[3]

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum degassing) before placing it on the HPLC system.[25]

Caption: Workflow for preparing a buffered HPLC mobile phase.

Protocol 2: General Column Washing Procedure for Reversed-Phase Columns

This protocol is designed to remove strongly retained contaminants from a C18 column that may be causing issues like peak tailing or high backpressure.[3]

Objective: To restore column performance by flushing with a sequence of solvents of varying polarity.

Important: Disconnect the column from the detector before starting the wash to prevent contamination of the detector cell.[3]

Materials:

  • HPLC-grade water

  • Isopropanol (B130326)

  • Hexane (optional, for very non-polar contaminants)

  • The organic solvent used in your mobile phase (e.g., Acetonitrile or Methanol)

Procedure:

  • Set the pump flow rate to a low value appropriate for your column (e.g., 0.5 - 1.0 mL/min for a 4.6 mm I.D. column).[3]

  • Flush the column with at least 10-20 column volumes of each of the following solvents in the specified order: a. Mobile phase without buffer salts: To remove any precipitated buffer.[3] b. 100% HPLC-grade Water: To remove any remaining aqueous-soluble components.[3] c. 100% Isopropanol: To remove strongly retained hydrophobic compounds.[3] d. (Optional) 100% Hexane: For highly non-polar contaminants. If you use hexane, you must follow with an isopropanol flush.[3] e. 100% Isopropanol: To wash out the hexane.[3] f. Mobile phase organic solvent (e.g., Acetonitrile): To prepare the column for re-equilibration.

  • After the wash cycle, re-equilibrate the column with your initial mobile phase conditions for at least 10-15 column volumes or until the baseline is stable.

  • If performance issues persist after a thorough wash, the column may be irreversibly contaminated or damaged and may need replacement.[3]

References

Stabilizing Carmichaenine E in solution for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carmichaenine E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges when working with this C20-diterpenoid alkaloid in bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum carmichaeli. Like other alkaloids in its class, it possesses a complex polycyclic structure. These compounds are known for their potential biological activities, but also for their inherent instability and poor aqueous solubility.

Q2: I'm having trouble dissolving this compound. What solvents should I use?

This compound, similar to other diterpenoid alkaloids like aconitine, has very low solubility in water. For bioassays, it is recommended to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvents:

    • Dimethyl sulfoxide (B87167) (DMSO) is a good initial choice as it is an excellent solvent for a wide range of organic molecules and is compatible with most cell-based assays at low final concentrations (typically <0.5%).

    • Ethanol is another suitable option.

    • For other applications, solvents like chloroform (B151607) and ether can be used, but are generally not compatible with aqueous bioassays.

Q3: My this compound solution seems to be losing activity over time. What could be the cause?

The instability of this compound in solution is a primary challenge. The primary cause of degradation for many diterpenoid alkaloids is the hydrolysis of ester linkages within their structure. This process can be influenced by several factors:

  • pH: Solutions that are too acidic or too alkaline can accelerate hydrolysis.

  • Temperature: Higher temperatures will increase the rate of degradation.

  • Light: Exposure to UV light can also contribute to the degradation of complex organic molecules.

  • Enzymatic Degradation: If working with biological matrices (e.g., plasma, cell lysates), esterases can rapidly break down the molecule.

Q4: How can I improve the stability of my this compound working solutions for bioassays?

Stabilizing this compound in aqueous bioassay media is crucial for obtaining reliable and reproducible results. Consider the following strategies:

  • pH Control: Maintain the pH of your final bioassay solution as close to neutral (pH 7.0-7.4) as possible, unless your specific assay requires different conditions.

  • Temperature Management: Prepare solutions fresh before each experiment and avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C. During experiments, keep working solutions on ice.

  • Use of Antioxidants: While direct evidence for oxidative degradation of this compound is limited, some diterpenoid alkaloids have shown susceptibility to oxidation. The inclusion of a mild antioxidant, such as Vitamin E (alpha-tocopherol), in your stock solution might offer some protection.

  • Esterase Inhibitors: If your bioassay involves biological matrices that may contain esterases, the addition of an esterase inhibitor should be considered.

Q5: What is the likely mechanism of action of this compound in biological systems?

Based on the known activity of other C20-diterpenoid alkaloids, this compound is likely to modulate the activity of voltage-gated ion channels, particularly voltage-gated sodium channels. These channels are critical for the function of excitable cells like neurons and cardiomyocytes. By altering the function of these channels, this compound can affect a variety of downstream signaling pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous buffer/media - Poor aqueous solubility.- Exceeding the solubility limit when diluting the stock solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally ≤ 0.5%).- Prepare intermediate dilutions in a solvent mixture (e.g., ethanol/water) before the final dilution in the aqueous medium.- Vortex or sonicate briefly after dilution.
Inconsistent bioassay results - Degradation of this compound in the working solution.- Adsorption of the compound to plasticware.- Prepare fresh working solutions for each experiment from a frozen stock.- Perform a time-course experiment to assess the stability of this compound in your specific bioassay medium.- Use low-adhesion plasticware.- Include a positive control with a known stable compound to validate the assay performance.
No observable biological effect - Insufficient concentration of active compound due to degradation.- The biological system is not sensitive to this compound.- The compound has precipitated out of solution.- Verify the integrity of your this compound stock by analytical methods (e.g., HPLC) if possible.- Increase the concentration of this compound, ensuring it remains in solution.- Visually inspect for any precipitation in your assay wells.- Consider using a different cell line or assay system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vitamin E (alpha-tocopherol) (optional)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • (Optional) If using an antioxidant, add Vitamin E to a final concentration of 0.01% (w/v).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not overheat.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions for Bioassays

Objective: To prepare a diluted working solution of this compound in an aqueous buffer or cell culture medium for immediate use in bioassays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer or medium to achieve the final desired concentration.

  • Crucially , add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific bioassay (typically <0.5%).

  • Use the prepared working solution immediately. Do not store diluted aqueous solutions.

Data Summary Tables

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended ConcentrationNotes
DMSO1-20 mMCompatible with most cell-based assays at final concentrations <0.5%.
Ethanol (Absolute)1-10 mMCan be used as an alternative to DMSO. Ensure final concentration is non-toxic to cells.

Table 2: Factors Influencing this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendation
pH Instability increases at acidic and alkaline pH.Maintain pH between 7.0 and 7.4.
Temperature Degradation rate increases with temperature.Prepare solutions fresh and keep on ice. Store stock solutions at -20°C or -80°C.
Light Potential for photodegradation.Store solutions in amber tubes and protect from light.
Esterases Rapid enzymatic degradation.Consider adding esterase inhibitors for experiments with biological matrices.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Aqueous Medium) stock->working Dilution incubation Incubate with Biological System working->incubation readout Measure Biological Readout incubation->readout analysis Analyze and Interpret Results readout->analysis degradation_pathway cluster_factors Degradation Factors CE This compound (Active) DP Degradation Products (Inactive/Less Active) CE->DP Hydrolysis of Ester Linkage pH Non-neutral pH pH->CE Temp High Temperature Temp->CE Light UV Light Light->CE Enzymes Esterases Enzymes->CE signaling_pathway CE This compound VGSC Voltage-Gated Sodium Channel CE->VGSC Modulates Membrane Cell Membrane Depolarization VGSC->Membrane Alters Na+ Influx Calcium Intracellular Ca2+ Concentration Membrane->Calcium Influences Signaling Downstream Signaling Cascades Calcium->Signaling Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Signaling->Response

Reducing matrix effects in LC-MS analysis of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Carmichaenine E, a diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.

Q2: I am observing significant ion suppression for my this compound signal. What are the likely causes?

A2: Significant ion suppression in the analysis of this compound is a common issue, particularly in complex biological matrices like plasma or tissue homogenates. The most frequent causes include:

  • Co-elution with Phospholipids: Phospholipids are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • High Salt Concentration: Excessive salts in the final extract can disrupt the ESI process, leading to an unstable spray and reduced signal intensity.

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a primary reason for ion suppression.

  • Chromatographic Issues: Poor chromatographic separation of this compound from matrix components can lead to co-elution and subsequent ion suppression.

Q3: How can I assess the extent of matrix effects in my LC-MS method for this compound?

A3: The impact of the matrix on your analysis can be quantitatively evaluated using a post-extraction spike experiment. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix sample that has been extracted and then spiked with the same concentration of this compound. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100%

A value close to 100% indicates minimal matrix effect, a value less than 100% suggests ion suppression, and a value greater than 100% indicates ion enhancement.

Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective way to combat matrix effects:

  • Optimize Sample Preparation: Employing a robust sample cleanup technique is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation. For alkaloids like this compound, mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective.

  • Improve Chromatographic Separation: Modifying your LC method to achieve better separation between this compound and co-eluting matrix components is a key strategy. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. A study on Aconitum alkaloids, a class of compounds including this compound, showed that a simple dilution approach could reduce matrix effects to less than 15%.[1][2]

  • Use of an Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. If a SIL-IS is not available, a structural analog that co-elutes and behaves similarly during ionization can be used.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same matrix as the samples (e.g., blank plasma) can help to compensate for matrix effects, leading to more accurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low and Inconsistent Signal for this compound Ion suppression from co-eluting matrix components.1. Perform a post-extraction spike experiment to confirm matrix effects. 2. Improve sample cleanup using SPE or LLE. 3. Optimize chromatographic separation to resolve this compound from interfering peaks. 4. If sensitivity allows, dilute the sample extract.
Poor Peak Shape (Tailing or Fronting) Interaction of this compound with active sites on the column or co-eluting interferences.1. Ensure the mobile phase pH is appropriate for the basic nature of this compound (e.g., using a small amount of formic acid or ammonium (B1175870) formate). 2. Use a high-purity, end-capped C18 column. 3. Check for and resolve any blockages in the LC system.
High Background Noise in Mass Spectrum Contamination from the sample matrix, solvents, or LC system.1. Use high-purity LC-MS grade solvents and reagents. 2. Incorporate a divert valve to direct the early, unretained matrix components to waste. 3. Perform regular cleaning and maintenance of the ion source.
Inaccurate Quantification Uncompensated matrix effects.1. Use a stable isotope-labeled internal standard for this compound. 2. If an internal standard is not available, prepare matrix-matched calibration standards. 3. Re-evaluate and optimize the sample preparation method to minimize matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix components, particularly phospholipids, from a biological matrix like plasma.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of the plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This method is based on established protocols for the analysis of diterpenoid alkaloids from Aconitum species.[2]

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5-30% B over 5 min, 30-95% B over 2 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]⁺ should be selected, and characteristic product ions should be identified.

Quantitative Data Summary

The following table provides a representative example of how to present quantitative data for a matrix effect evaluation study for this compound. The values presented are hypothetical for illustrative purposes.

Sample Type This compound Concentration (ng/mL) Mean Peak Area (n=3) Standard Deviation Matrix Effect (%)
Neat Solution10150,0007,500-
Post-Extraction Spiked Plasma1090,0006,30060% (Ion Suppression)
Post-Extraction Spiked Urine10135,0008,10090% (Minimal Suppression)
Post-Extraction Spiked Herbal Extract1060,0009,00040% (Significant Suppression)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis plasma Plasma Sample dilution Dilute with 4% Phosphoric Acid plasma->dilution spe_loading Load onto Conditioned SPE Cartridge dilution->spe_loading spe_wash1 Wash with 0.1 M HCl spe_loading->spe_wash1 spe_wash2 Wash with Methanol spe_wash1->spe_wash2 spe_elution Elute with 5% NH4OH in Methanol spe_wash2->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_injection Inject into UPLC-MS/MS System reconstitution->lcms_injection data_acquisition Data Acquisition (MRM Mode) lcms_injection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Workflow for SPE-based sample preparation and LC-MS analysis of this compound.

troubleshooting_logic start Inconsistent or Low Signal for this compound check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed (Suppression or Enhancement) check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No improve_sample_prep Improve Sample Preparation (SPE, LLE) matrix_effect_present->improve_sample_prep optimize_chromatography Optimize Chromatography matrix_effect_present->optimize_chromatography dilute_sample Dilute Sample matrix_effect_present->dilute_sample check_instrument Check Instrument Performance (Source, Calibration, etc.) no_matrix_effect->check_instrument use_is Use Internal Standard or Matrix-Matched Calibrants improve_sample_prep->use_is optimize_chromatography->use_is dilute_sample->use_is

Caption: Troubleshooting logic for addressing inconsistent signals in this compound analysis.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Complex Molecule Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers experiencing poor reproducibility in experiments involving complex organic molecules, such as novel synthesized compounds. While this resource is designed to be broadly applicable, it will use hypotheticals where specific examples are needed to illustrate key points.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the activity of our synthesized compound. What are the potential causes?

A1: Batch-to-batch variation is a common issue in early-stage drug discovery and can stem from several factors:

  • Purity and Characterization: Minor impurities or variations in the isomeric ratio between batches can lead to significant differences in biological activity. It is crucial to thoroughly characterize each batch using methods like NMR, mass spectrometry, and HPLC.

  • Solvent and Formulation: The solvent used to dissolve the compound and the final formulation can impact its stability and bioavailability. Ensure consistency in solvent choice, concentration, and preparation methods.

  • Storage and Handling: Complex molecules can be sensitive to light, temperature, and oxidation. Inconsistent storage conditions (e.g., temperature fluctuations, exposure to air) can lead to degradation of the compound.

Q2: Our in vitro assay results are inconsistent across different experiments, even when using the same batch of the compound. What should we investigate?

A2: Inconsistent in vitro results often point to variability in the experimental setup itself. Consider the following:

  • Cell-Based Assays:

    • Cell Passage Number: Cells can behave differently at high passage numbers. Ensure that all experiments are conducted with cells within a consistent and low passage range.

    • Cell Health and Density: Variations in cell viability and seeding density can significantly alter the outcome of an assay.

    • Reagent Variability: The quality and lot of reagents such as media, serum, and growth factors can introduce variability.

  • Biochemical Assays:

    • Enzyme/Protein Activity: Ensure the specific activity of the enzyme or protein being tested is consistent across experiments.

    • Buffer Conditions: pH, ionic strength, and the presence of co-factors in the assay buffer must be tightly controlled.

    • Incubation Times and Temperatures: Small deviations in incubation parameters can lead to large differences in results.

Q3: We are struggling to reproduce our in vivo efficacy results from a previous study. Where should we start troubleshooting?

A3: In vivo experiments are inherently more complex and subject to a wider range of variables. Key areas to examine include:

  • Animal Model: The strain, age, sex, and health status of the animals can all influence the outcome. Ensure these are consistent with the original study.

  • Compound Formulation and Administration: The vehicle used for formulation, the route of administration, and the dosing volume can affect the pharmacokinetics of the compound.

  • Experimental Conditions: Factors such as housing conditions, diet, and the timing of procedures can impact the physiological response of the animals.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in a Cell-Based Proliferation Assay

If you are observing fluctuating IC50 values for your compound, follow this troubleshooting workflow:

Troubleshooting Workflow: Inconsistent IC50 Values

start Start: Inconsistent IC50 Values compound Check Compound Integrity (Purity, Stability, Solubility) start->compound cell_culture Standardize Cell Culture (Passage Number, Seeding Density, Viability) compound->cell_culture If compound is consistent assay_protocol Verify Assay Protocol (Reagent Lots, Incubation Times, Plate Reader Settings) cell_culture->assay_protocol If cell culture is standardized data_analysis Review Data Analysis (Curve Fitting Algorithm, Outlier Removal) assay_protocol->data_analysis If protocol is consistent result Consistent IC50 Values data_analysis->result If analysis is correct

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Methodologies:

  • Compound Integrity Check:

    • Purity Analysis: Re-run HPLC and Mass Spectrometry on the current batch of the compound. Compare the purity profile to the original batch.

    • Solubility Test: Visually inspect the compound in solution for any precipitation. Use a light scattering method for a more quantitative assessment of solubility.

    • Stability Assessment: Perform a forced degradation study by exposing the compound to heat, light, and different pH conditions to understand its stability profile.

  • Cell Culture Standardization:

    • Passage Number Log: Maintain a detailed log of cell passage numbers and only use cells within a predefined range (e.g., passages 5-15).

    • Seeding Density Verification: Before seeding for an assay, perform a cell count using a hemocytometer or an automated cell counter to ensure consistent seeding density.

    • Viability Check: Use a trypan blue exclusion assay to confirm that cell viability is >95% before starting the experiment.

Issue 2: Variable Inhibition in a Kinase Assay

For researchers observing inconsistent inhibition in a biochemical kinase assay, consider the following factors:

Key Parameters for Kinase Assay Reproducibility

ParameterCommon IssueRecommended Action
ATP Concentration Incorrect concentration relative to the Km of the kinase.Empirically determine the Km of ATP for your kinase and use a concentration at or near the Km.
Enzyme Concentration Variation in active enzyme concentration between experiments.Perform a titration of the enzyme to determine the optimal concentration for linear kinetics.
Substrate Purity Impurities in the peptide or protein substrate.Verify substrate purity via HPLC and Mass Spectrometry.
Buffer Components Presence of interfering substances (e.g., chelating agents).Ensure all buffer components are of high purity and are compatible with the assay.
Signaling Pathway Consideration: Impact of Compound on a Hypothetical Pathway

Understanding the signaling pathway your compound targets is crucial for designing robust experiments. Below is a hypothetical pathway illustrating potential points of experimental variability.

Hypothetical Signaling Pathway

Compound Carmichaenine E (Hypothetical) Receptor Receptor Tyrosine Kinase Compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway for a novel inhibitor.

In this pathway, the reproducibility of an experiment measuring "Target Gene Expression" could be affected by the activity of "Receptor Tyrosine Kinase," "Kinase A," "Kinase B," or the "Transcription Factor." Each of these represents a potential source of variability that needs to be controlled.

Addressing solubility issues of Carmichaenine E in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carmichaenine E. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with this C20-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a complex C20-diterpenoid alkaloid. Like many complex natural products, its large, predominantly hydrophobic carbon skeleton can lead to poor solubility in aqueous solutions, including common biological buffers. This can pose a significant challenge for in vitro and in vivo studies, potentially leading to inaccurate results due to precipitation.

Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous buffer. What is the likely cause?

A2: This is a common issue when the final concentration of the compound in the buffer exceeds its solubility limit. The organic solvent from your stock solution (e.g., DMSO) can also influence the solubility, and a high percentage of co-solvent can sometimes cause the compound to "crash out" when diluted into the aqueous buffer.

Q3: Can I simply increase the concentration of my organic co-solvent (e.g., DMSO) in the final solution to improve solubility?

A3: While increasing the co-solvent concentration can improve solubility, it's crucial to consider its potential effects on your biological system. High concentrations of organic solvents can be toxic to cells, interfere with enzyme activity, or alter protein conformation. It is recommended to keep the final concentration of solvents like DMSO below 0.5% (v/v) for most cell-based assays.

Q4: Are there any recommended starting points for dissolving this compound?

A4: For initial experiments, it is advisable to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. Subsequent dilutions into your biological buffer of choice should be done carefully, with vigorous mixing, to the desired final concentration. It is also recommended to perform a solubility test to determine the maximum soluble concentration in your specific buffer system before proceeding with your main experiments.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of stock solution into buffer. Final concentration exceeds solubility limit.- Decrease the final concentration of this compound.- Perform a serial dilution to find the maximum soluble concentration.
Solution appears cloudy or hazy over time. Slow precipitation or formation of aggregates.- Use a solubility-enhancing excipient (see table below).- Filter the final solution through a 0.22 µm syringe filter before use.
Inconsistent experimental results. Variable amounts of dissolved this compound.- Prepare fresh dilutions for each experiment.- Ensure complete dissolution of the stock solution before dilution.- Vortex the final solution thoroughly.
Cell toxicity or off-target effects observed. High concentration of organic co-solvent.- Minimize the final concentration of the organic co-solvent (e.g., <0.5% DMSO).- Explore alternative solubilization methods that do not require high co-solvent concentrations.
Table 1: Common Excipients for Enhancing Solubility
Excipient Type Examples Mechanism of Action Considerations
Co-solvents Ethanol, Propylene GlycolIncreases the polarity of the solvent mixture.Potential for cellular toxicity at higher concentrations.
Surfactants Tween® 80, Polysorbate 20Form micelles that encapsulate the hydrophobic compound.Can interfere with certain assays; use at low concentrations.
Cyclodextrins β-Cyclodextrin, HP-β-CDForm inclusion complexes with the hydrophobic molecule.Can have a saturable effect on solubility.
pH Modifiers HCl, NaOHFor ionizable compounds, adjusting the pH can increase solubility.The effect is dependent on the pKa of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the powder.

  • Dissolution: Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but caution should be exercised to avoid degradation.

  • Final Volume: Bring the solution to the final desired volume with the organic solvent to achieve the target stock concentration (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in a Biological Buffer

This protocol provides a general workflow for determining the kinetic solubility of this compound.

  • Prepare Buffer: Prepare the desired biological buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution: From a high-concentration stock solution of this compound in DMSO (e.g., 10 mM), prepare a series of dilutions in the same solvent.

  • Addition to Buffer: Add a small, fixed volume of each dilution to a larger volume of the biological buffer (e.g., 2 µL of stock into 98 µL of buffer) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent and low (e.g., 2%).

  • Equilibration: Incubate the solutions at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Separation of Precipitate: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.

  • Quantification: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.

  • Determination of Solubility: The highest concentration at which no precipitate is observed and the concentration in the supernatant plateaus is considered the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a biological buffer.

G cluster_0 Stock Solution Preparation cluster_1 Solubility Assay cluster_2 Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Buffer dissolve->dilute equilibrate Equilibrate dilute->equilibrate separate Separate Precipitate equilibrate->separate quantify Quantify Supernatant separate->quantify analyze Determine Solubility Limit quantify->analyze

Caption: Workflow for determining the kinetic solubility of this compound.

Hypothetical Signaling Pathway Modulation

Diterpenoid alkaloids have been reported to modulate various signaling pathways, including those involved in inflammation and apoptosis. The NF-κB pathway is a key regulator of inflammation. The following diagram illustrates a simplified NF-κB signaling pathway, which could be a potential target for investigation with this compound.[1][2]

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Transcription Initiates CarmichaenineE This compound (Hypothetical) CarmichaenineE->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of closely related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of diterpenoid alkaloids so challenging?

A1: The separation of diterpenoid alkaloids is difficult due to their structural similarity and comparable physicochemical properties.[1] These compounds often exist as complex mixtures in natural sources, with many isomers and closely related analogues, making their individual isolation a significant challenge.[2][3] Furthermore, some diterpenoid alkaloids have low UV absorbance, which can complicate their detection.[1][4]

Q2: What are the most common analytical techniques for separating diterpenoid alkaloids?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of diterpenoid alkaloids. Other effective methods include pH-zone-refining counter-current chromatography (CCC), vacuum liquid chromatography (VLC), and supercritical fluid chromatography (SFC). The choice of technique often depends on the specific alkaloids, the complexity of the mixture, and the scale of the separation (analytical vs. preparative).

Q3: How do I choose the right column for HPLC separation of diterpenoid alkaloids?

A3: The selection of an appropriate column is critical for successful separation. Reversed-phase columns, such as C18, are commonly used. For complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced selectivity and resolution. When dealing with peak tailing issues, which are common with alkaloids, it's important to evaluate different stationary phases to find the one that provides the best peak shape.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A4: SFC is considered a "green" chromatographic technique due to its use of environmentally friendly carbon dioxide as the primary mobile phase. It offers several advantages over traditional HPLC, including faster run times, reduced solvent consumption, and often better resolution for structurally similar compounds. SFC is particularly well-suited for the analysis of a wide range of compounds, from non-polar to polar.

Q5: What is pH-zone-refining counter-current chromatography (CCC) and when should I use it?

A5: pH-zone-refining CCC is a liquid-liquid chromatography technique that is highly effective for the preparative separation of ionizable compounds like alkaloids. It offers advantages such as high sample-loading capacity, high purity of collected fractions, and is particularly useful for separating alkaloids with low UV absorbance. This method is ideal when large quantities of pure compounds are needed.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak resolution between closely related diterpenoid alkaloids.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Composition: The organic solvent percentage in the mobile phase may not be optimal.

      • Solution: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in small increments (2-5%) to increase retention times and improve separation. A shallower gradient can also significantly enhance the resolution of closely eluting peaks.

    • Incorrect Solvent Type: The choice of organic solvent can impact selectivity.

      • Solution: If using acetonitrile, try substituting it with methanol, or vice versa.

    • Suboptimal pH of the Mobile Phase: For ionizable compounds like alkaloids, the pH of the mobile phase is critical.

      • Solution: Adjust the pH of the mobile phase. Small changes in pH can significantly affect the retention and selectivity of alkaloids. Adding a buffer to the mobile phase can help maintain a stable pH.

    • Column Temperature Not Controlled: Fluctuations in temperature can lead to variable retention times and poor resolution.

      • Solution: Use a column oven to maintain a constant and consistent temperature, typically between 30-40°C.

Problem 2: Peak tailing for alkaloid peaks.

  • Possible Causes & Solutions:

    • Secondary Interactions with the Stationary Phase: Unwanted interactions between the basic nitrogen of the alkaloids and the silica (B1680970) support of the column are a common cause of tailing.

      • Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or acetic acid) to keep the alkaloids in their protonated state. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active sites on the silica and improve peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample and inject a smaller volume.

    • Contaminated Guard Column or Column Frit: Particulate matter from the sample or mobile phase can accumulate and cause peak distortion.

      • Solution: Replace the guard column and/or clean or replace the column inlet frit.

Problem 3: Unstable or drifting baseline.

  • Possible Causes & Solutions:

    • Mobile Phase Not Properly Degassed: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise.

      • Solution: Degas the mobile phase before use using methods like sonication, vacuum filtration, or helium sparging.

    • Contaminated Mobile Phase or HPLC System: Impurities in the solvents or buildup of contaminants in the system can cause baseline drift.

      • Solution: Use high-purity, HPLC-grade solvents. Flush the system with a strong solvent to remove contaminants.

    • Fluctuating Temperature: Changes in ambient temperature can affect the detector and column, leading to baseline drift.

      • Solution: Use a column oven and ensure the detector is in a temperature-stable environment.

Data Presentation

Table 1: Comparison of Separation Methods for Diterpenoid Alkaloids from Aconitum coreanum

MethodSample LoadingPurity of Guanfu base GYield of Guanfu base GReference
Conventional High-Speed CCC~0.3 gLowerLower
pH-Zone-Refining CCC3.5 g98.9%423 mg

Table 2: HPLC Conditions for Separation of Diterpenoid Alkaloids

ParameterCondition 1Condition 2Reference
Column Waters SymmetryShield™ RP18 (250 mm × 4.6 mm, 5 µm)XTerraRP18,
Mobile Phase A: AcetonitrileB: 2 mg/mL sodium 1-heptansulfonate with 0.2% triethylamine, pH 3.0 with phosphoric acidA: AcetonitrileB: 0.03 M ammonium (B1175870) hydrogen carbonate,
Gradient 0-10 min, 10-30% A;10-20 min, 30-60% A;20-21 min, 60-10% A;21-30 min, 10% AGradient elution (specifics not detailed in the abstract),
Flow Rate 1.0 mL/minNot specified
Detection PAD at 200 nmNot specified
Temperature Room TemperatureNot specified

Experimental Protocols

Protocol 1: Extraction of Crude Diterpenoid Alkaloids from Aconitum Species
  • Grinding: Grind the dried plant material (e.g., roots) into a fine powder.

  • Extraction:

    • Method A (Acidified Ethanol): Perform heat reflux extraction three times with 95% ethanol (B145695) solution containing a small amount of HCl.

    • Method B (Ammonia/Ether): Add 1 mL of 10% ammonia (B1221849) solution and 25 mL of diethyl ether to the sample. Shake for 1 hour, then centrifuge. Repeat the ether extraction twice.

  • Filtration and Concentration: Combine the extracts and evaporate to dryness using a rotary evaporator under reduced pressure.

  • Acid-Base Extraction for Purification:

    • Dissolve the residue in a 1% HCl solution.

    • Wash the acidic solution with a non-polar solvent like petroleum ether to remove fats and pigments.

    • Basify the acidic solution to approximately pH 9.5 with an ammonia solution.

    • Extract the alkaloids into an organic solvent such as chloroform (B151607) or diethyl ether.

  • Final Concentration: Evaporate the organic solvent to obtain the crude alkaloid extract.

Protocol 2: General HPLC Method Development for Diterpenoid Alkaloids
  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Prepare a mobile phase consisting of an aqueous component (A) and an organic component (B). The aqueous phase should be buffered (e.g., with ammonium hydrogen carbonate or formic acid) to control the pH. The organic phase is typically acetonitrile or methanol.

  • Initial Gradient Elution:

    • Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the elution range of the alkaloids.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.

    • Use a UV detector set to a low wavelength (e.g., 200-235 nm) as many diterpenoid alkaloids have low absorbance.

  • Optimization:

    • Based on the initial run, adjust the gradient to improve the resolution of the target peaks. A shallower gradient over the elution range of interest is often effective.

    • If peak shape is poor, adjust the pH of the mobile phase or add an ion-pairing reagent or a competing base like TEA.

    • Test different organic modifiers (acetonitrile vs. methanol) to alter selectivity.

  • Validation: Once a suitable separation is achieved, validate the method for parameters such as linearity, precision, and accuracy.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Method Optimization (HPLC Example) cluster_2 Phase 3: Evaluation & Refinement Start Define Separation Goal (Analytical vs. Preparative) SamplePrep Sample Preparation (Extraction, Cleanup) Start->SamplePrep MethodSelection Select Primary Technique (e.g., HPLC, SFC, CCC) SamplePrep->MethodSelection ColumnSelect Column Selection (e.g., C18, Phenyl-Hexyl) MethodSelection->ColumnSelect MobilePhase Mobile Phase Optimization (Solvent, pH, Additives) ColumnSelect->MobilePhase Gradient Gradient Development (Scouting, Fine-tuning) MobilePhase->Gradient Detection Detector Settings (Wavelength, etc.) Gradient->Detection Evaluate Evaluate Resolution, Peak Shape, and Run Time Detection->Evaluate Troubleshoot Troubleshooting Evaluate->Troubleshoot Unacceptable? Validation Method Validation (Robustness, Reproducibility) Evaluate->Validation Acceptable? Troubleshoot->MobilePhase Adjust Parameters FinalMethod Finalized Method Validation->FinalMethod

Caption: General workflow for developing a separation method for diterpenoid alkaloids.

HPLCTroubleshooting Problem Poor Peak Resolution in HPLC Cause1 Is the gradient too steep? Problem->Cause1 Solution1 Decrease gradient slope (make it shallower) Cause1->Solution1 Yes Cause2 Is the mobile phase pH optimal? Cause1->Cause2 No Resolved Resolution Improved Solution1->Resolved Solution2 Adjust pH by +/- 0.2 units and re-evaluate Cause2->Solution2 No Cause3 Is the organic solvent choice correct? Cause2->Cause3 Yes Solution2->Resolved Solution3 Switch organic solvent (e.g., ACN to MeOH) Cause3->Solution3 No Cause4 Is the column temperature stable? Cause3->Cause4 Yes Solution3->Resolved Solution4 Use a column oven at a stable temperature Cause4->Solution4 No Cause4->Resolved Yes Solution4->Resolved

Caption: Troubleshooting guide for poor peak resolution in HPLC.

AlkaloidToxicity cluster_toxicity Relative Toxicity DAs Diterpenoid Alkaloids (DAs) DDAs Diester-Diterpenoid Alkaloids (DDAs) (e.g., Aconitine) DAs->DDAs MDAs Monoester-Diterpenoid Alkaloids (MDAs) (e.g., Benzoylaconine) DAs->MDAs NonEster Non-Ester Alkaloids DAs->NonEster DDAs->MDAs Hydrolysis (Processing) High High Toxicity MDAs->NonEster Further Hydrolysis Medium Lower Toxicity Low Low/No Toxicity

Caption: Relationship and relative toxicity of different diterpenoid alkaloid classes.

References

Avoiding degradation of Carmichaenine E during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Carmichaenine E during sample preparation. The information is based on established knowledge of diterpenoid alkaloid chemistry.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the sample preparation of this compound that may lead to its degradation.

Problem: Low or inconsistent yield of this compound in final sample.

Potential Cause Recommended Solution Verification Step
Hydrolysis due to Alkaline pH Maintain a neutral or slightly acidic pH (pH 4-6) during extraction and processing. Avoid strong bases. If a basic extraction is necessary, minimize exposure time and use the mildest effective base.[1][2]Analyze a small aliquot of the sample at different time points during the basic extraction step using HPLC to monitor for the appearance of degradation products.
Thermal Degradation Avoid high temperatures throughout the sample preparation process. Use low-temperature evaporation techniques (e.g., rotary evaporator with a chilled water bath) for solvent removal.[2][3] If heating is unavoidable, conduct a time-course experiment to determine the optimal heating time and temperature that minimizes degradation.Compare the purity of samples prepared at different temperatures using HPLC-MS. Look for an increase in impurity peaks with higher temperatures.
Photodegradation Protect the sample from light by using amber glassware or by wrapping containers in aluminum foil. Work in a dimly lit area when possible.Prepare two samples in parallel, one exposed to light and one protected. Analyze both by HPLC to determine if light exposure affects the purity of this compound.
Oxidative Degradation Degas solvents before use. Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the extraction solvent, ensuring it does not interfere with downstream analysis.Analyze a sample with and without an antioxidant to see if the degradation is reduced.
Inappropriate Solvent Selection Use high-purity (HPLC or MS grade) solvents. Aprotic solvents are generally preferred to minimize hydrolysis. If protic solvents are necessary, ensure they are anhydrous.[1]Test the stability of a this compound standard in different solvents over a 24-hour period. Analyze the samples by HPLC to identify the solvent in which it is most stable.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on the chemistry of related C19-diterpenoid alkaloids, the primary degradation pathway for this compound is likely hydrolysis of its ester functional groups. This can be catalyzed by exposure to alkaline or strongly acidic conditions, as well as elevated temperatures.

Q2: What is the optimal pH range for handling this compound?

A2: While specific data for this compound is not available, for aconitine-type alkaloids in general, a slightly acidic to neutral pH range (pH 4-6) is recommended to minimize hydrolysis.

Q3: How should I store my this compound samples?

A3: For short-term storage, samples should be kept at 4°C in a tightly sealed, light-protected container. For long-term storage, it is advisable to store samples at -20°C or -80°C, preferably as a dry powder or in an anhydrous aprotic solvent.

Q4: Can I use ultrasonication for the extraction of this compound?

A4: Yes, ultrasonication can be used for extraction. However, it is important to monitor the temperature of the ultrasonic bath to prevent excessive heating of the sample, which could lead to thermal degradation.

Q5: Are there any specific solvents I should avoid?

A5: It is advisable to avoid using low-purity solvents, as impurities can catalyze degradation. While methanol (B129727) and acetonitrile (B52724) are commonly used, care should be taken with aqueous solutions, especially at non-neutral pH.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Grinding: Grind the dried plant material to a fine powder (60 mesh).

  • Extraction:

    • Macerate the powdered material in 70% methanol at a 1:10 solid-to-liquid ratio (w/v) for 24 hours at room temperature, protected from light.

    • Alternatively, perform ultrasonic-assisted extraction for 30 minutes, ensuring the temperature does not exceed 40°C.

  • Filtration: Filter the extract through a 0.22-μm membrane to remove particulate matter.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: Stability Testing of this compound in Different Solvents
  • Standard Solution Preparation: Prepare a stock solution of high-purity this compound in acetonitrile.

  • Sample Preparation: Aliquot the stock solution into separate amber vials and evaporate the acetonitrile under a gentle stream of nitrogen.

  • Incubation: Reconstitute the dried this compound in the test solvents (e.g., water, methanol, 50% acetonitrile in water, phosphate (B84403) buffer at pH 7.4).

  • Time-Point Analysis: Analyze an aliquot from each vial immediately after reconstitution (T=0) and then at subsequent time points (e.g., 1, 4, 8, 24 hours) while incubating at a controlled temperature (e.g., room temperature or 37°C).

  • Quantification: Use a validated HPLC method to quantify the peak area of this compound at each time point and calculate the percentage of degradation.

Visualizations

experimental_workflow start Start: Plant Material grinding Grinding start->grinding extraction Extraction (Methanol/Ultrasonication) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation analysis HPLC/MS Analysis evaporation->analysis storage Storage (-20°C, Dark) analysis->storage

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathway pH Alkaline/Strong Acid pH Degradation Degradation Products (e.g., Monoester, Alkanolamine Alkaloids) pH->Degradation Temp High Temperature Temp->Degradation Light UV/Visible Light Light->Degradation CE This compound (Diester Alkaloid) CE->Degradation Hydrolysis

Caption: Factors leading to the degradation of this compound.

References

Calibration curve issues in Carmichaenine E quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during the quantification of Carmichaenine E.

Troubleshooting Guide: Calibration Curve Issues

A linear calibration curve is fundamental for the accurate quantification of this compound. Deviations from linearity can arise from various factors, from sample preparation to data analysis. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Non-Linear Calibration Curves

Troubleshooting_Workflow start Start: Non-Linear Calibration Curve check_data 1. Review Data Processing - Correct peak integration? - Appropriate regression model? start->check_data check_standards 2. Evaluate Standard Preparation - Accurate dilutions? - Standard integrity? check_data->check_standards No Issue reprocess_data Reprocess Data: - Adjust integration parameters - Test different weighting factors (e.g., 1/x, 1/x²) check_data->reprocess_data Issue Found check_method 3. Assess Analytical Method - Detector saturation? - Matrix effects? check_standards->check_method No Issue prepare_new_standards Prepare Fresh Standards: - Use a different stock solution - Verify solvent purity check_standards->prepare_new_standards Issue Found dilute_samples Dilute High Concentration Standards/Samples check_method->dilute_samples Saturation Suspected improve_cleanup Optimize Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) check_method->improve_cleanup Matrix Effects Suspected end_nonlinear Further Investigation Required: Consult with analytical expert check_method->end_nonlinear No Obvious Cause end_linear Resolution: Linear Curve Achieved reprocess_data->end_linear prepare_new_standards->end_linear dilute_samples->end_linear use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_cleanup->use_is use_is->end_linear

Caption: A stepwise guide to troubleshooting non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What is the likely cause?

A1: A plateau at higher concentrations is a classic sign of detector saturation.[1] In liquid chromatography-mass spectrometry (LC-MS/MS), when the concentration of the analyte is too high, the detector can become overwhelmed, leading to a non-proportional response.

Solution:

  • Extend the calibration curve: Include even higher concentration standards to confirm that the response is indeed plateauing.

  • Dilute your samples: If saturation is confirmed, dilute your quality control (QC) samples and unknown samples to fall within the linear range of the assay.[1]

  • Reduce injection volume: A smaller injection volume can also help to avoid detector saturation.

Q2: I'm observing a loss of response (ion suppression) or an increase in response (ion enhancement) for this compound, leading to a non-linear curve. What could be the issue?

A2: These are characteristic of matrix effects , a common challenge in LC-MS/MS analysis.[1] Components in the sample matrix (e.g., plasma, tissue homogenate) can co-elute with this compound and interfere with its ionization, either suppressing or enhancing the signal.[2][3] This effect can be concentration-dependent and is a frequent cause of non-linearity.[1]

Solutions:

  • Improve sample preparation: Implement more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

  • Chromatographic separation: Optimize your LC method to better separate this compound from co-eluting matrix components. This can involve trying different columns, mobile phases, or gradient profiles.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction and improved linearity.[1]

Q3: My calibration curve has a poor coefficient of determination (R² < 0.99). What are some common reasons for this?

A3: A low R² value indicates poor linearity and can be caused by several factors:

  • Inaccurate standard preparation: Errors in preparing stock solutions or in performing serial dilutions are a primary source of variability.[1]

  • Standard instability: this compound, like other alkaloids, may be susceptible to degradation depending on the solvent and storage conditions.

  • Improper data analysis: Using an inappropriate regression model (e.g., unweighted linear regression when there is heteroscedasticity) can lead to a poor fit.

Solutions:

  • Carefully reprepare standards: Use calibrated pipettes and high-purity solvents. It is also good practice to prepare standards from a separate stock solution than the one used for QC samples.

  • Assess standard stability: If not already known, perform stability tests on your this compound stock and working solutions.

  • Use weighted regression: For many bioanalytical methods, the variance of the response increases with concentration. In such cases, a weighted linear regression (e.g., 1/x or 1/x²) can provide a better fit for the calibration curve.

Q4: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on this. For a calibration curve to be acceptable:

  • A minimum of six non-zero standards should be used, in addition to a blank (matrix sample without analyte or internal standard) and a zero standard (matrix with internal standard).[4]

  • The back-calculated concentrations of the standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20% .[3]

  • At least 75% of the calibration standards must meet this criterion.[3]

  • The calibration curve should have a well-defined concentration-response relationship, and the chosen regression model should be appropriate for the data.

Data Presentation: Quantitative Summary

The following table summarizes typical performance data for LC-MS/MS methods used for the quantification of aconitine (B1665448) alkaloids, which are structurally similar to this compound. This can serve as a benchmark for method validation.

ParameterTypical Value/RangeReference
Linear Range 0.1 - 50 ng/mL[5]
Correlation Coefficient (r²) > 0.995[5][6]
Accuracy Within ±15% (±20% at LLOQ)[3][7]
Precision (%CV) < 15% (< 20% at LLOQ)[3][7]
Lower Limit of Quantification (LLOQ) 0.1 - 2.0 ng/mL[5][8]

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Control Samples

This protocol describes a general procedure for preparing calibration standards and QC samples for the quantification of this compound in a biological matrix (e.g., plasma).

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol (B129727), acetonitrile) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a separate primary stock solution for QC samples to ensure unbiased evaluation of the curve.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent (e.g., 50:50 methanol/water).

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of the IS (preferably a stable isotope-labeled version of this compound) at a constant concentration.

  • Preparation of Calibration Standards:

    • Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate working standard solutions into the blank biological matrix.

    • To each calibration standard, add a fixed volume of the IS working solution.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the QC stock solution into the blank biological matrix.

    • Add the IS to the QC samples in the same manner as the calibration standards.

Protocol: LC-MS/MS Analysis of Aconitine Alkaloids (Adaptable for this compound)

This protocol is based on established methods for aconitine alkaloids and can be adapted for this compound.[5][8]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the IS solution.

    • Add 1 mL of methanol and vortex for 5 minutes to precipitate proteins.[5]

    • Centrifuge at 14,000 rpm for 10 minutes.[5]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol).

    • Centrifuge again and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[5]

  • LC Conditions:

    • Column: A C18 column (e.g., CORTECS™ C18, 2.1x50mm, 2.7 µm) is often suitable.[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Gradient: A gradient elution should be optimized to ensure good separation of this compound from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for aconitine alkaloids.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for this compound and one for the IS. These will need to be determined by infusing a standard solution of the analyte.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Plot the peak area ratio versus the nominal concentration of the calibration standards.

    • Fit the data using an appropriate regression model (e.g., linear weighted 1/x²).[5]

This technical support center provides a comprehensive starting point for addressing common issues in this compound quantification. For persistent problems, further investigation and consultation with an analytical chemistry expert are recommended.

References

Validation & Comparative

Comparing the cytotoxicity of Carmichaenine E with other aconitine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A note on Carmichaenine E: Extensive literature searches did not yield any specific cytotoxic data for an alkaloid named "this compound." It is possible that this is a rare, newly identified compound with unpublished data, or a potential misspelling of another known alkaloid. Therefore, this guide provides a comparative analysis of the cytotoxicity of other well-documented and significant aconitine (B1665448) alkaloids: Aconitine, Mesaconitine, and Hypaconitine.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic effects of prominent aconitine alkaloids. The information is presented through compiled experimental data, detailed methodologies for cytotoxicity assays, and visualizations of experimental workflows and signaling pathways.

Data Presentation: Cytotoxicity of Aconitine Alkaloids

The cytotoxic effects of aconitine alkaloids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The table below summarizes the IC50 values for Aconitine, Mesaconitine, and Hypaconitine in different human cancer cell lines.

AlkaloidCell LineAssayIC50 (µM)Reference
Aconitine A2780 (Ovarian Cancer)MTT~155 (100 µg/ml)[1]
LIM1215 (Colorectal Cancer)MTT~39-78 (25-50 µg/ml)[2]
HCT8 (Colon Adenocarcinoma)Not SpecifiedPotent[3]
MCF-7 (Breast Cancer)Not SpecifiedPotent[3]
HepG2 (Hepatoblastoma)Not SpecifiedPotent[3]
Lipomesaconitine KB (Oral Carcinoma)Not Specified9.9
Lipoaconitine A549, MDA-MB-231, MCF-7, KB, KB-VINNot Specified13.7 - 20.3
Lipojesaconitine A549, MDA-MB-231, MCF-7, KBNot Specified6.0 - 7.3

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used and the incubation time.

Experimental Protocols

A widely used method for assessing the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for Cytotoxicity Evaluation

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of concentrations of the test alkaloid.

    • Remove the culture medium from the wells and add the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, remove the treatment medium.

    • Add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 130 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at 37°C with shaking to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.

    • A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control group.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways in Aconitine-Induced Cytotoxicity

The cytotoxic effects of aconitine alkaloids are often mediated by the induction of apoptosis, or programmed cell death. Aconitine has been shown to induce apoptosis through the mitochondria-mediated signaling pathway in various cell types, including cardiac cells and cancer cells.

Mitochondrial-Mediated Apoptosis Pathway

Aconitine treatment can lead to mitochondrial dysfunction, which is a key event in the intrinsic apoptotic pathway. This involves:

  • Upregulation of Bax and downregulation of Bcl-2: This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

  • Release of Cytochrome c: The increased membrane permeability allows for the release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of Caspases: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Some studies also suggest the involvement of the death receptor signaling pathway in aconitine-induced apoptosis.

Visualizations

To further clarify the experimental process and the underlying mechanisms of cytotoxicity, the following diagrams are provided.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Cell Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Treatment with Aconitine Alkaloids B->C D Incubation (e.g., 24, 48, 72h) C->D E Addition of MTT Reagent D->E F 1.5-4h Incubation (Formazan Formation) E->F G Addition of Solubilization Solution (DMSO) F->G H Absorbance Measurement (Microplate Reader) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for determining the cytotoxicity of aconitine alkaloids using the MTT assay.

G cluster_1 Signaling Pathway: Aconitine-Induced Apoptosis Aconitine Aconitine Bcl2 Bcl-2 Aconitine->Bcl2 Inhibits Bax Bax Aconitine->Bax Promotes Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 (activation) CytoC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by aconitine.

References

Validating In Vivo Anti-Inflammatory Effects: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data on Carmichaenine E: Extensive literature searches did not yield specific in vivo studies validating the anti-inflammatory effects of this compound. Therefore, this guide provides a comprehensive template for researchers and drug development professionals on how to structure a comparative validation study for a novel compound, using established methodologies and data presentation formats derived from in vivo studies of other anti-inflammatory agents.

Comparative Efficacy of a Novel Anti-inflammatory Agent

The following table summarizes hypothetical in vivo anti-inflammatory activity of a "Novel Compound" in widely used animal models of acute inflammation, the carrageenan-induced paw edema and LPS-induced systemic inflammation models. The efficacy is compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Compound Animal Model Dosing (mg/kg) Route of Administration Primary Outcome Result (% Inhibition or Change) Reference
Novel Compound Carrageenan-induced paw edema (Rat)10OralPaw Edema Volume45% inhibitionHypothetical Data
Novel Compound Carrageenan-induced paw edema (Rat)20OralPaw Edema Volume65% inhibitionHypothetical Data
Diclofenac Carrageenan-induced paw edema (Rat)10OralPaw Edema Volume50% inhibition[1]
Novel Compound LPS-induced endotoxemia (Mouse)50IntraperitonealSerum TNF-α levels50% reductionHypothetical Data
Dexamethasone LPS-induced endotoxemia (Mouse)1IntraperitonealSerum TNF-α levels70% reduction[2]
Novel Compound LPS-induced endotoxemia (Mouse)50IntraperitonealSerum IL-6 levels60% reductionHypothetical Data
Dexamethasone LPS-induced endotoxemia (Mouse)1IntraperitonealSerum IL-6 levels75% reduction[2]

Experimental Protocols

Detailed methodologies for key in vivo inflammation models are provided below to facilitate the design and replication of studies.

Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[3]

  • Principle: The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[2] The extent of edema is quantified as an indicator of the severity of the inflammatory response. Anti-inflammatory compounds are expected to reduce this swelling.[2]

  • Experimental Procedure:

    • Animals: Male Wistar rats or Swiss albino mice are commonly used.[4] Animals are acclimatized to laboratory conditions for at least one week before the experiment.

    • Grouping: Animals are divided into a control group, a standard drug group (e.g., diclofenac), and treatment groups receiving different doses of the novel compound.

    • Administration: The novel compound or standard drug is administered orally or intraperitoneally.

    • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.[2]

    • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.[2]

    • Evaluation: The percentage inhibition of edema is calculated for each group relative to the control group.[2]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the efficacy of compounds in mitigating it.[5]

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic administration of LPS triggers a robust inflammatory cascade, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the bloodstream.[5][6]

  • Experimental Procedure:

    • Animals: Mice (e.g., C57BL/6) are commonly used for this model.[5]

    • Grouping: Animals are divided into control and treatment groups.

    • Administration: The novel compound is administered, and after a specified time, LPS is injected intraperitoneally.

    • Sample Collection: Blood samples are collected at various time points after LPS injection.

    • Analysis: Serum levels of pro-inflammatory cytokines are measured using ELISA kits.

Visualizations

Experimental Workflow

G cluster_0 Animal Acclimatization cluster_1 Grouping and Administration cluster_2 Induction of Inflammation cluster_3 Data Collection and Analysis acclimatize Acclimatize Animals (1 week) grouping Randomly divide into groups: - Control - Standard Drug - Novel Compound acclimatize->grouping administration Administer compounds (oral/IP) grouping->administration induce Induce inflammation: - Carrageenan injection (paw) - LPS injection (IP) administration->induce measure Measure outcomes: - Paw volume - Serum cytokine levels induce->measure analyze Analyze data and calculate % inhibition/reduction measure->analyze

Caption: Experimental workflow for in vivo validation of anti-inflammatory compounds.

NF-κB Signaling Pathway in Inflammation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB inhibits NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

The available evidence from various preclinical studies on different natural and synthetic compounds demonstrates a clear and reproducible methodology for validating in vivo anti-inflammatory effects. The primary mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as NF-κB. For a novel compound like this compound, a systematic approach involving established animal models, comparison with standard drugs, and investigation of underlying molecular mechanisms will be crucial to fully elucidate its therapeutic potential. Further research is warranted to generate the necessary experimental data for this compound to undergo such a comparative analysis.

References

Cross-Validation of Analytical Methods for Carmichaenine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Carmichaenine E, a novel alkaloid with significant therapeutic potential. The performance of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is contrasted with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The data presented herein is synthesized from established analytical practices for the analysis of complex natural products and serves as a robust framework for method selection and validation in the context of this compound research.

Comparative Analysis of Method Performance

The cross-validation of analytical methods is critical to ensure the reliability, accuracy, and interchangeability of data generated across different analytical platforms. This is particularly important in drug development, where consistent and precise quantification of an active pharmaceutical ingredient (API) is paramount. The following table summarizes the typical performance characteristics of HPLC-DAD and UPLC-MS/MS for the analysis of a compound like this compound.

Validation ParameterHPLC-DADUPLC-MS/MS
Linearity (R²) ≥ 0.997[1]> 0.999[2]
Range (µg/mL) 1 - 2000.02 - 350[3][4]
Accuracy (% Recovery) 97.32% - 106.39%[5]87.5% - 96.2%
Precision (% RSD)
- Repeatability (Intra-day)< 2.3%< 8.1%
- Intermediate Precision (Inter-day)< 1.7%< 8.4%
Limit of Detection (LOD) 0.006 - 0.125 µg/mL0.005 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.020 - 0.200 µg/mL0.02 - 0.35 µg/mL
Specificity Moderate to HighVery High

Experimental Workflow for Cross-Validation

The diagram below illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods are independently validated before a direct comparison of their performance is made using a statistically significant number of shared samples.

CrossValidationWorkflow cluster_Method1 Method 1: HPLC-DAD cluster_Method2 Method 2: UPLC-MS/MS cluster_Comparison Cross-Validation M1_Dev Method Development M1_Val Method Validation (Linearity, Accuracy, Precision, etc.) M1_Dev->M1_Val Sample_Analysis Analysis of Identical Samples (n > 20) M1_Val->Sample_Analysis M2_Dev Method Development M2_Val Method Validation (Linearity, Accuracy, Precision, etc.) M2_Dev->M2_Val M2_Val->Sample_Analysis Stat_Analysis Statistical Comparison (Bland-Altman, t-test, etc.) Sample_Analysis->Stat_Analysis Conclusion Assessment of Method Comparability Stat_Analysis->Conclusion

Workflow for cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of this compound using HPLC-DAD and UPLC-MS/MS. These protocols are based on established methods for the analysis of alkaloids in complex matrices.

HPLC-DAD Method

Sample Preparation:

  • Accurately weigh 100 mg of ground plant material or formulated product containing this compound.

  • Extract with 10 mL of methanol (B129727) by sonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the maximum absorbance wavelength of this compound).

Validation Procedures:

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 50, 100, 200 µg/mL) and inject in triplicate. Construct a calibration curve and determine the coefficient of determination (R²).

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicates of a mid-concentration standard on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or instruments.

UPLC-MS/MS Method

Sample Preparation:

  • For biological matrices (e.g., plasma, urine), perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm filter before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be determined.

Validation Procedures:

  • Linearity: Prepare a calibration curve over the expected concentration range in the relevant biological matrix.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in the matrix with the response in a neat solution.

Conclusion

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis.

  • HPLC-DAD is a robust and widely available technique that is suitable for routine quality control and quantification in less complex matrices where high sensitivity is not the primary concern.

  • UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred method for bioanalysis, metabolite identification, and the analysis of trace levels of this compound in complex biological matrices.

A thorough cross-validation as outlined in this guide is essential to ensure that data generated by either method is reliable and comparable, supporting the advancement of research and development of this compound.

References

Comparative analysis of Carmichaenine E content in different Aconitum species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the content of major diterpenoid alkaloids in various Aconitum species. While this guide was initially intended to focus on Carmichaenine E, a comprehensive literature review revealed that quantitative data for this specific compound across different species is not yet available. This compound is a C19-diterpenoid alkaloid that has been isolated from Aconitum carmichaelii. However, its concentration in this or other species has not been extensively quantified and reported in the accessible scientific literature.

Therefore, this guide presents a comparative analysis of other well-studied and pharmacologically significant diterpenoid alkaloids, including aconitine, mesaconitine, and hypaconitine. Understanding the distribution and concentration of these major alkaloids is crucial for the quality control, safety assessment, and therapeutic development of botanical products derived from Aconitum.

Data Presentation: Diterpenoid Alkaloid Content in Aconitum Species

The following table summarizes the quantitative data for five principal diterpenoid alkaloids found in four different Aconitum species, as determined by High-Performance Liquid Chromatography (HPLC). The results highlight the significant variation in alkaloid content among different species.

Aconitum SpeciesBenzoylmesaconine (mg/g)Mesaconitine (mg/g)Aconitine (mg/g)Hypaconitine (mg/g)Deoxyaconitine (mg/g)
A. carmichaelii1.830.850.511.270.22
A. kusnezoffii0.761.540.980.630.15
A. vilmorinianum-2.151.33--
A. sinomontanum1.21--1.880.45

Data sourced from a study utilizing an XTerraRP18 column with gradient elution.[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of diterpenoid alkaloids from Aconitum species. These protocols are broadly applicable and can be adapted for the analysis of specific alkaloids, including this compound, as reference standards become available.

Sample Preparation and Extraction

A widely used method for the extraction of diterpenoid alkaloids from Aconitum plant material involves ultrasonic-assisted extraction with a methanol (B129727) solution.

  • Materials:

    • Dried and powdered Aconitum root samples (sieved through a 60 mesh).

    • 70% Methanol in water (v/v).

    • Ultrasonicator (250 W, 40 kHz).

    • Centrifuge.

  • Procedure:

    • Accurately weigh 1.0 g of the powdered Aconitum sample.

    • Add 10 mL of 70% methanol to the sample.

    • The mixture is subjected to ultrasonic extraction for 30 minutes.

    • After extraction, centrifuge the sample to separate the supernatant.

    • The supernatant is collected and filtered through a 0.22 µm syringe filter prior to analysis.[2]

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for the simultaneous determination of multiple alkaloids in complex matrices.

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole mass spectrometer.

    • ACQUITY UPLC® BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

    • Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute compounds with different polarities.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte. This provides high selectivity and sensitivity.

    • Data Analysis: The concentration of each alkaloid is determined by comparing the peak area from the sample to a calibration curve generated from certified reference standards.[3]

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

Experimental_Workflow cluster_extraction Sample Preparation and Extraction plant_material Dried, Powdered Aconitum Sample add_solvent Add 70% Methanol plant_material->add_solvent ultrasonication Ultrasonic Extraction (30 min) add_solvent->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration extract Filtered Extract for Analysis filtration->extract UPLC_MS_Workflow cluster_analysis UPLC-MS/MS Analysis inject_sample Inject Filtered Extract uplc_separation UPLC Separation (C18 Column) inject_sample->uplc_separation esi_ionization Electrospray Ionization (ESI+) uplc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

A Head-to-Head Comparison of Diterpenoid Alkaloid Anti-inflammatory Properties and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of a representative diterpenoid alkaloid, here provisionally designated as "Carmichaenine E," against the well-established steroidal anti-inflammatory drug, Dexamethasone. This comparison is based on published experimental data for similar diterpenoid alkaloids isolated from Aconitum species and established data for Dexamethasone. The objective is to present a clear, data-driven overview to inform preclinical research and drug development efforts.

Introduction to a Novel Anti-inflammatory Candidate

Diterpenoid alkaloids, a class of natural products found in plants of the Aconitum and Delphinium genera, have demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies.[1][2][3] These compounds often exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide focuses on a representative C19-diterpenoid alkaloid, conceptually "this compound," to illustrate the therapeutic potential of this class of molecules.

Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory and immunosuppressant drug.[4] Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the expression of anti-inflammatory and pro-inflammatory genes.[5][6] Dexamethasone is known to inhibit phospholipase A2, thereby blocking the production of arachidonic acid and its downstream inflammatory mediators.[4] It also interferes with inflammatory signaling cascades, including the NF-κB pathway.[4][6]

This guide will compare the efficacy of "this compound" (as a representative diterpenoid alkaloid) and Dexamethasone in preclinical models of inflammation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Comparative Data on Anti-inflammatory Efficacy

The following tables summarize the in vitro and in vivo anti-inflammatory effects of our representative diterpenoid alkaloid ("this compound") and Dexamethasone. The data for "this compound" is a composite representation based on published findings for similar diterpenoid alkaloids.[7][8]

Table 1: In Vitro Anti-inflammatory Activity

Parameter"this compound" (Composite Data)DexamethasoneAssay System
NO Production Inhibition (IC₅₀) 15-50 µM~10 µMLPS-stimulated RAW 264.7 macrophages
TNF-α Inhibition (IC₅₀) 20-60 µM~5 µMLPS-stimulated RAW 264.7 macrophages
IL-6 Inhibition (IC₅₀) 25-70 µM~2 µMLPS-stimulated RAW 264.7 macrophages
PGE₂ Production Inhibition ModerateHighLPS-stimulated RAW 264.7 macrophages
NF-κB Activation Inhibition SignificantSignificantReporter gene assay in macrophages
p38 MAPK Phosphorylation Inhibition SignificantModerateWestern blot in macrophages
JNK Phosphorylation Inhibition SignificantModerateWestern blot in macrophages
ERK Phosphorylation Inhibition ModerateLowWestern blot in macrophages

Table 2: In Vivo Anti-inflammatory Activity

Model"this compound" (Composite Data)DexamethasoneKey Findings
Carrageenan-Induced Paw Edema (Rat) 40-60% inhibition at 10-20 mg/kg>70% inhibition at 1 mg/kgDose-dependent reduction in paw swelling.[9]
LPS-Induced Acute Lung Injury (Mouse) Significant reduction in inflammatory cell infiltration and cytokine levels in BALFPotent reduction in lung inflammationAttenuation of pulmonary edema and inflammatory response.
TPA-Induced Ear Edema (Mouse) 30-50% inhibition at 1-2 mg/ear>60% inhibition at 0.1 mg/earReduction in ear swelling and myeloperoxidase (MPO) activity.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both diterpenoid alkaloids and Dexamethasone converge on the inhibition of key pro-inflammatory signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Caption: Figure 1: Inflammatory Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells are seeded in appropriate plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of "this compound" or Dexamethasone for 1 hour. Subsequently, inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS).

2. Nitric Oxide (NO) Production Assay: NO production is measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

3. Cytokine Measurement (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins: After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, and IκBα, as well as an antibody for β-actin as a loading control. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Figure 2: In Vitro Experimental Workflow cluster_0 In Vitro Workflow A RAW 264.7 Cell Culture B Pre-treatment with 'this compound' or Dexamethasone A->B C LPS Stimulation (1 µg/mL) B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (p-MAPK, p-IκBα) F->I

Caption: Figure 2: In Vitro Experimental Workflow.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats: Male Wistar rats (180-220 g) are randomly divided into groups. "this compound" (e.g., 5, 10, 20 mg/kg), Dexamethasone (e.g., 1 mg/kg), or vehicle is administered intraperitoneally 1 hour before the induction of inflammation. Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.[9][10][11] The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11] The percentage of edema inhibition is calculated.

2. LPS-Induced Acute Lung Injury in Mice: Male C57BL/6 mice (8-10 weeks old) are treated with "this compound," Dexamethasone, or vehicle 1 hour before intratracheal instillation of LPS (5 mg/kg).[12][13] After 6-24 hours, the mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected. The total and differential cell counts in the BALF are determined. Cytokine levels (TNF-α, IL-6) in the BALF are measured by ELISA. The lungs may also be harvested for histological examination and myeloperoxidase (MPO) activity assay.

G Figure 3: In Vivo Experimental Workflow cluster_0 In Vivo Workflow (Carrageenan Model) A Animal Grouping and Acclimatization B Drug Administration ('this compound', Dexamethasone, Vehicle) A->B C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition) D->E

Caption: Figure 3: In Vivo Experimental Workflow.

Conclusion

The representative diterpenoid alkaloid, "this compound," demonstrates significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, is comparable to that of Dexamethasone, although the potency may differ. While Dexamethasone generally exhibits higher potency at lower concentrations, diterpenoid alkaloids represent a promising class of natural compounds for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate the therapeutic potential and safety profile of specific diterpenoid alkaloids like the conceptual "this compound."

References

Unveiling Synergistic Alliances: A Comparative Guide to the Enhanced Bioactivity of Aconitum Alkaloids in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: While the specific diterpenoid alkaloid Carmichaenine E remains largely uncharacterized in scientific literature regarding its synergistic properties, this guide explores the well-documented synergistic and additive effects of related, structurally similar alkaloids derived from the Aconitum genus. This analysis provides valuable insights for researchers, scientists, and drug development professionals interested in the potential of combination therapies involving natural compounds to enhance therapeutic efficacy, particularly in oncology.

This guide delves into the synergistic interactions of two prominent Aconitum alkaloids, Aconitine (B1665448) and Lappaconitine, with other natural compounds and conventional chemotherapeutics. We present a comparative analysis of their enhanced anti-cancer activities, supported by quantitative experimental data. Detailed experimental protocols for assessing synergy are provided, alongside visualizations of the key signaling pathways implicated in these interactions.

Comparative Analysis of Synergistic Effects

The following tables summarize the quantitative data from studies investigating the synergistic or additive effects of Aconitum alkaloids in combination with other compounds. These studies highlight the potential for these combinations to achieve greater therapeutic outcomes at lower concentrations, potentially reducing toxicity.

CombinationCell Line/ModelParameterMonotherapy (Aconitine)Monotherapy (Quercetin)Combination TherapyFold Decrease in IC50 (Aconitine)Fold Decrease in IC50 (Quercetin)Combination Index (CI)Reference
Aconitine + Quercetin (B1663063) (1:1 ratio)HeLa (Human Cervical Cancer)IC50 (µg/mL)Not specifiedNot specifiedNot specified0.61-fold0.78-fold0.1 - 0.6[1][2]
CombinationModelParameterControlAconitine AloneCMP AloneCombination (Aconitine + CMP)EffectReference
Aconitine + Crude Monkshood Polysaccharide (CMP)Hepatocellular Carcinoma (Mouse)Spleen Index (mg/10g)4.5 ± 0.53.8 ± 0.45.2 ± 0.66.1 ± 0.7Additive[3][4]
Thymus Index (mg/10g)3.0 ± 0.32.5 ± 0.23.5 ± 0.44.2 ± 0.5Additive[3][4]
CD4+ T cells (%)25.2 ± 2.120.1 ± 1.828.3 ± 2.532.5 ± 3.1Additive[3][4]
CD8+ T cells (%)15.8 ± 1.512.3 ± 1.118.1 ± 1.922.4 ± 2.3Additive[3][4]
Serum IFN-γ (pg/mL)55.6 ± 5.245.1 ± 4.365.8 ± 6.178.9 ± 7.5Additive[3][4]
Serum TNF-α (pg/mL)80.3 ± 7.565.2 ± 6.195.4 ± 8.9112.7 ± 10.5Additive[3][4]
Serum IL-6 (pg/mL)120.5 ± 11.2150.8 ± 14.1105.3 ± 9.890.1 ± 8.5Additive[3][4]

Experimental Protocols

Checkerboard Assay for Synergy Determination

The checkerboard assay is a common in vitro method to assess the interaction between two compounds.[5][6][7][8][9]

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between an Aconitum alkaloid and a natural compound.

Materials:

  • 96-well microtiter plates

  • Cell culture medium appropriate for the chosen cell line

  • Test compounds (Aconitum alkaloid and natural compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cell suspension of the target cancer cell line at a predetermined density

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of each compound at a high concentration.

    • Create serial dilutions of the Aconitum alkaloid along the columns (e.g., 2-fold dilutions from column 1 to 10).

    • Create serial dilutions of the natural compound along the rows (e.g., 2-fold dilutions from row A to G).

    • Column 11 is typically used for the natural compound alone, and row H for the Aconitum alkaloid alone, to determine their individual IC50 values.

    • A well with untreated cells serves as a negative control, and a well with vehicle control is also included.

  • Cell Seeding:

    • Seed the 96-well plates with the target cancer cells at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Add the prepared dilutions of the two compounds to the corresponding wells of the 96-well plate. Each well will contain a unique combination of concentrations of the two compounds.

  • Incubation:

    • Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • After incubation, add a cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the untreated control.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[10][11][12][13] The CI value indicates the nature of the interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

G cluster_workflow Experimental Workflow: Checkerboard Assay prep Prepare Serial Dilutions of Compounds seed Seed Cells in 96-well Plate prep->seed treat Treat Cells with Compound Combinations seed->treat incubate Incubate for 48-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability analysis Data Analysis: Calculate Combination Index (CI) viability->analysis

A streamlined workflow for assessing drug synergy using the checkerboard assay.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Aconitum alkaloids with other compounds are often attributed to their ability to modulate multiple cellular signaling pathways, leading to enhanced apoptosis, cell cycle arrest, and inhibition of drug resistance mechanisms.

Aconitine and Quercetin: Induction of Endoplasmic Reticulum (ER) Stress

The combination of aconitine and quercetin has been shown to synergistically induce apoptosis in human cervical carcinoma (HeLa) cells by triggering endoplasmic reticulum (ER) stress.[1][14][15][16] This involves the upregulation of key proteins in the unfolded protein response (UPR), leading to programmed cell death.

G cluster_pathway Aconitine + Quercetin Synergistic Pathway Aconitine Aconitine ER Endoplasmic Reticulum (ER) Aconitine->ER Induce ER Stress Quercetin Quercetin Quercetin->ER Induce ER Stress UPR Unfolded Protein Response (UPR) Activation ER->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis Pro-apoptotic signaling IRE1->Apoptosis Pro-apoptotic signaling ATF6->Apoptosis Pro-apoptotic signaling

Synergistic induction of ER stress-mediated apoptosis by Aconitine and Quercetin.
Aconitum Alkaloids and the PI3K/Akt/mTOR Pathway

Aconitum alkaloids have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism in many cancers.[17][18][19][20][21] The inhibition of this pathway can sensitize cancer cells to the effects of other therapeutic agents, providing a basis for synergistic combinations.

G cluster_pi3k Inhibition of PI3K/Akt/mTOR Pathway by Aconitum Alkaloids RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aconitum Aconitum Alkaloids Aconitum->PI3K Inhibits Aconitum->Akt Inhibits Aconitum->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR survival pathway by Aconitum alkaloids.

Conclusion

The presented data and mechanistic insights strongly suggest that Aconitum alkaloids, such as aconitine, hold significant promise as components of synergistic combination therapies. Their ability to enhance the efficacy of other natural compounds and conventional drugs, often through the modulation of key cancer-related signaling pathways, warrants further investigation. While research on this compound is currently lacking, the findings for related diterpenoid alkaloids provide a solid foundation and rationale for exploring its potential in similar synergistic applications. Future studies should focus on elucidating the precise molecular mechanisms of these synergistic interactions and evaluating their in vivo efficacy and safety profiles to translate these promising preclinical findings into novel therapeutic strategies.

References

Reproducibility of Bioactivity Data for Carmichaenine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Carmichaenine E and its analogues, with a focus on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Due to the limited availability of published bioactivity data specifically for this compound, this document presents data from closely related norditerpenoid alkaloids. This information is intended to serve as a reference for researchers investigating the pharmacological properties of this class of compounds.

Comparative Bioactivity of this compound Analogues

Compound/AnalogueTargetBioactivity (IC50)Assay TypeReference
This compound Not ReportedNot ReportedNot ReportedN/A
N-phenpropyl analogue of MLA ring E Bovine adrenal α3β4* nAChRs11 µMInhibition of nicotinic stimulated adrenal catecholamine release[1]
Various N-alkyl derivatives of MLA ring E Bovine adrenal α3β4* nAChRsLow micromolar rangeInhibition of nicotinic stimulated adrenal catecholamine release[1]

Note: The provided data is for analogues of this compound and should be interpreted with caution as the bioactivity of this compound itself may differ.

Experimental Protocols

The bioactivity of nAChR antagonists is typically assessed using a variety of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the study of related compounds.

Inhibition of Nicotinic Stimulated Adrenal Catecholamine Release

This assay measures the ability of a compound to inhibit the release of catecholamines (e.g., adrenaline, noradrenaline) from adrenal chromaffin cells upon stimulation by a nicotinic agonist.

  • Cell Preparation: Bovine adrenal glands are perfused to isolate chromaffin cells.

  • Stimulation: Cells are stimulated with a nAChR agonist (e.g., nicotine) to induce catecholamine release.

  • Inhibition: The assay is performed in the presence of varying concentrations of the test compound (e.g., this compound analogue).

  • Detection: The amount of released catecholamine is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced catecholamine release is determined as the IC50 value.

Competition Binding Assay

This assay determines if a compound binds to the same site as a known radiolabeled ligand on the receptor.

  • Membrane Preparation: Membranes from a tissue or cell line expressing the target nAChR subtype are prepared.

  • Radioligand: A radiolabeled nAChR ligand (e.g., [3H]epibatidine) is used.

  • Competition: The membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound.

  • Detection: The amount of radioligand bound to the receptor is measured by scintillation counting after separating the bound from the unbound radioligand.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. A noncompetitive interaction is suggested if the test compound does not fully displace the radioligand even at high concentrations.

Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the cell membrane and initiation of downstream signaling cascades. Antagonists block this process.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Agonist Acetylcholine (Agonist) Agonist->nAChR Binds & Activates Antagonist This compound (Antagonist) Antagonist->nAChR Binds & Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: nAChR signaling pathway activation and antagonism.

General Experimental Workflow for nAChR Antagonist Screening

The following diagram illustrates a typical workflow for identifying and characterizing nAChR antagonists.

Experimental_Workflow start Start: Compound Library primary_assay Primary Screening (e.g., High-Throughput Ca2+ Flux Assay) start->primary_assay hits Initial Hits primary_assay->hits Active Compounds no_activity No Activity primary_assay->no_activity Inactive Compounds secondary_assay Secondary Assay (e.g., Electrophysiology) hits->secondary_assay secondary_assay->hits False Positives confirmed_hits Confirmed Hits secondary_assay->confirmed_hits Verified Activity dose_response Dose-Response & IC50 Determination confirmed_hits->dose_response sar_studies Structure-Activity Relationship (SAR) Studies dose_response->sar_studies lead_compound Lead Compound sar_studies->lead_compound

Caption: Workflow for nAChR antagonist drug discovery.

References

Assessing the Selectivity of a Novel Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, hinges on a thorough understanding of their selectivity. A highly selective compound promises greater efficacy and reduced off-target effects, translating to a safer and more effective therapeutic agent. This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, here referred to as "Inhibitor-X." We will explore key experimental methodologies, present data in a clear, comparative format, and visualize the underlying workflows and signaling pathways.

I. Introduction to Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, making them attractive drug targets for a multitude of diseases, including cancer.[1] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are truly specific for their intended target.[1] Comprehensive selectivity profiling is therefore a critical step in the preclinical development of any new kinase inhibitor.

This guide will compare and contrast various experimental approaches to determine the selectivity profile of Inhibitor-X, providing researchers with the necessary tools to make informed decisions about its therapeutic potential.

II. In Vitro Kinase Profiling: The First Step in Selectivity Assessment

The initial and most crucial step in characterizing a new kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of a large number of purified kinases.[2]

Experimental Protocol: In Vitro Kinase Assay Panel (Radiometric Assay)

This protocol outlines a common method for in vitro kinase profiling using a radiometric assay, which measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a specific substrate.[2][3]

Materials:

  • A large panel of purified recombinant kinases (e.g., >400 kinases)

  • Specific peptide or protein substrates for each kinase

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • "Cold" (non-radioactive) ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure: [1][2]

  • Compound Dilution: Prepare serial dilutions of Inhibitor-X in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Add the kinase reaction buffer to the wells of a microplate.

    • Add the appropriate amount of each specific kinase to individual wells.

    • Add the serially diluted Inhibitor-X or DMSO (as a vehicle control) to the wells.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of "cold" ATP should ideally be at the Kₘ for each kinase to ensure accurate IC₅₀ determination.[1]

    • Incubate the reaction for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter plate.

    • Wash the filter plate extensively to remove unbound [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of Inhibitor-X compared to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase by fitting the data to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values

The quantitative data from the in vitro kinase profiling should be summarized in a table for easy comparison. This allows for a rapid assessment of the inhibitor's potency against its primary target(s) and its selectivity against other kinases.

Kinase TargetIC₅₀ (nM) of Inhibitor-XIC₅₀ (nM) of Alternative Inhibitor AIC₅₀ (nM) of Alternative Inhibitor B
Primary Target A 15 2510
Off-Target Kinase 11,2508005,000
Off-Target Kinase 2>10,0005,000>10,000
Off-Target Kinase 38501,5002,000
Off-Target Kinase 4>10,000>10,000>10,000
Off-Target Kinase 52,3004,5007,000

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor-X add_inhibitor Add Inhibitor-X or DMSO prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase Reaction Mixes add_kinase Dispense Kinase to Plate prep_reagents->add_kinase add_kinase->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction with [γ-³³P]ATP & Substrate pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Plate transfer->wash read Read Radioactivity wash->read analyze Calculate IC₅₀ Values read->analyze

Caption: Workflow for in vitro kinase profiling using a radiometric assay.

III. Cellular Target Engagement: Confirming Activity in a Biological Context

While in vitro assays are essential for initial screening, it is crucial to confirm that the inhibitor can engage its target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).[3]

Materials:

  • Cell line expressing the target kinase

  • Inhibitor-X

  • Cell lysis buffer

  • Antibody specific to the target kinase

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with either Inhibitor-X or a vehicle control (DMSO) for a specific duration.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

    • Quantify the band intensities from the Western blot.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

    • Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the presence of Inhibitor-X indicates target engagement.

Data Presentation: CETSA Results

The results of the CETSA experiment can be summarized in a table showing the change in the melting temperature (ΔTₘ) of the target protein.

CompoundConcentration (µM)Tₘ of Target A (°C)ΔTₘ (°C)
Vehicle (DMSO)-52.5-
Inhibitor-X158.25.7
Alternative Inhibitor A156.84.3
Alternative Inhibitor B159.16.6

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_data Data Interpretation treat_cells Treat Cells with Inhibitor-X or Vehicle heat_cells Heat Cell Suspensions at Different Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse_cells->centrifuge western_blot Analyze Soluble Fraction by Western Blot centrifuge->western_blot quantify Quantify Band Intensities western_blot->quantify plot_curve Plot Melting Curve quantify->plot_curve determine_tm Determine ΔTₘ plot_curve->determine_tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

IV. Signaling Pathway Analysis: Understanding the Functional Consequences

To understand the functional consequences of target inhibition, it is essential to investigate the downstream signaling pathways. This can be achieved by monitoring the phosphorylation status of key downstream substrates.

Experimental Protocol: Western Blotting for Phospho-Proteins

Procedure:

  • Cell Treatment: Treat cells with a dose-response of Inhibitor-X for a specific time.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Signaling Pathway Diagram

G Inhibitor_X Inhibitor-X Target_A Target Kinase A Inhibitor_X->Target_A Inhibition Phosphorylated_Substrate Phosphorylated Substrate Target_A->Phosphorylated_Substrate Phosphorylation Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylated_Substrate Biological_Response Biological Response Phosphorylated_Substrate->Biological_Response

Caption: A simplified signaling pathway illustrating the inhibitory action of Inhibitor-X.

V. Alternative Methodologies for Assessing Selectivity

Beyond radiometric assays and CETSA, a variety of other techniques can be employed to assess inhibitor selectivity.

Comparison of Selectivity Profiling Methods

MethodPrincipleAdvantagesDisadvantages
Radiometric Assays Measures incorporation of ³³P-ATP into a substrate.[2][3]"Gold standard", direct measure of enzymatic activity.Use of radioactivity, requires specific substrates.
Fluorescence-Based Assays Utilizes fluorescent probes to monitor kinase activity or binding.[4]High-throughput, non-radioactive.Potential for compound interference with fluorescence.
Luminescence-Based Assays Measures ATP consumption (e.g., Kinase-Glo®).[4]High-throughput, sensitive.Indirect measure of kinase activity.
Surface Plasmon Resonance (SPR) Measures binding kinetics and affinity in real-time.[5]Label-free, provides kinetic data (kₒₙ, kₒff).Requires specialized equipment, can be low-throughput.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[5]Label-free, provides thermodynamic data (ΔH, ΔS).Requires larger amounts of protein and compound.
Affinity Chromatography - Mass Spectrometry Identifies proteins that bind to an immobilized inhibitor.[2]Unbiased, proteome-wide off-target identification.Can be complex to perform and analyze.

VI. Conclusion

A comprehensive assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining in vitro profiling against large kinase panels with cellular assays to confirm target engagement and functional consequences. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to objectively evaluate the selectivity of novel inhibitors like "Inhibitor-X" and compare their performance against alternative compounds. This rigorous evaluation is paramount for the successful development of safe and effective targeted therapies.

References

Benchmarking the Antioxidant Potential of Carmichaenine E Against Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the antioxidant potential of the novel compound Carmichaenine E. Due to the current absence of published data on the antioxidant capacity of this compound, this document serves as a methodological template, presenting hypothetical data for illustrative purposes. It outlines the requisite experimental protocols and data presentation frameworks necessary to perform a benchmark study against established antioxidants such as Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

Quantitative Analysis of Antioxidant Capacity

A direct quantitative comparison of the antioxidant activity of this compound with standard antioxidants is essential for determining its potential as a therapeutic agent. The following table summarizes hypothetical data from common in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are key metrics, where a lower IC50 value indicates higher antioxidant activity.

AntioxidantDPPH Assay (IC50 µg/mL)ABTS Assay (TEAC)FRAP Assay (µM Fe(II)/µg)Cellular Antioxidant Assay (CAA) (µmol QE/100µmol)
This compound (Hypothetical Data) 15.8 1.2 2.5 85.2
Trolox~3.77[1]1.0 (by definition)[2]Standard for FRAP assays[2]N/A
Ascorbic Acid (Vitamin C)~4.97[1]Standard for TEAC assays[2]Standard for FRAP assaysN/A
Butylated Hydroxytoluene (BHT)~11.0N/AN/AN/A

Note: The IC50, TEAC, and FRAP values for standard antioxidants can vary based on specific experimental conditions. Direct comparison of values across different studies should be approached with caution.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents and Materials: DPPH solution (0.1 mM in methanol), test compound (this compound), standard antioxidants (Trolox, Ascorbic Acid, BHT), methanol (B129727), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a series of concentrations of the test compound and standard antioxidants in methanol.

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well to initiate the reaction. A control well should contain only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagents and Materials: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound, standard antioxidant (Trolox), phosphate-buffered saline (PBS), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of concentrations of the test compound and Trolox in a suitable solvent.

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Materials: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution), test compound, standard (ferrous sulfate (B86663) or Trolox), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Prepare a series of concentrations of the test compound and a ferrous sulfate standard.

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using ferrous sulfate.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

  • Reagents and Materials: Adherent cells (e.g., HepG2), cell culture medium, DCFH-DA probe, free radical initiator (e.g., AAPH), test compound, standard (Quercetin), 96-well black fluorescence microplate, fluorescence microplate reader.

  • Procedure:

    • Culture cells in the 96-well black fluorescence microplate until confluent.

    • Pre-incubate the cells with the DCFH-DA probe and the test compound or Quercetin standard for 60 minutes at 37°C.

    • Wash the cells to remove the excess probe and compound.

    • Add the free radical initiator to all wells to induce oxidative stress.

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm at 37°C, taking readings every 1-5 minutes for a total of 60 minutes.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time and is expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.

Visualizing Mechanisms and Workflows

Signaling Pathway: Nrf2-Keap1 Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes

Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

Experimental Workflow for Antioxidant Potential Screening

The following diagram illustrates a typical workflow for screening and benchmarking the antioxidant potential of a novel compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Interpretation A Compound Preparation (this compound & Standards) B DPPH Assay A->B C ABTS Assay A->C D FRAP Assay A->D E Data Analysis (IC50, TEAC) B->E C->E D->E J Comparative Analysis E->J F Cell Culture G Cellular Antioxidant Assay (CAA) F->G H Toxicity Assessment (MTT Assay) F->H I Mechanism of Action Studies G->I H->J I->J K Report Generation J->K Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Mechanisms center Antioxidant Action A Hydrogen Atom Transfer (HAT) center->A B Single Electron Transfer (SET) center->B C Upregulation of Antioxidant Enzymes (e.g., via Nrf2) center->C D Chelation of Pro-oxidant Metals center->D E Inhibition of Oxidative Enzymes center->E

References

Safety Operating Guide

Navigating the Safe Disposal of Carmichaenine E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for a Potent Diterpenoid Alkaloid

The proper disposal of Carmichaenine E, a diterpenoid alkaloid isolated from Aconitum carmichaeli, is a critical aspect of laboratory safety and environmental responsibility.[] Due to its classification as a potentially highly toxic compound, stringent adherence to hazardous waste disposal protocols is imperative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound in a safe and compliant manner. It is important to note that specific disposal guidelines for this compound have not been officially established; therefore, the following procedures are based on best practices for the disposal of acutely toxic chemical waste.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care in a designated and controlled area, such as a chemical fume hood, to minimize exposure risks. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles or a Face Shield: To protect against accidental splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • A Laboratory Coat or Gown: To protect clothing and skin.

  • Closed-Toed Shoes: To ensure foot protection.

Work should always be conducted in a well-ventilated area to prevent the inhalation of any dust or aerosols.

Quantitative Data Summary
PropertyData
Molecular Formula C31H43NO8[]
Molecular Weight 557.684 g/mol []
Chemical Class Diterpenoid Alkaloid[]
Source Aconitum carmichaeli[]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as acutely toxic hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Identify as Acutely Toxic Waste: Due to its origin from Aconitum species, known for producing highly toxic alkaloids, this compound waste should be classified as acutely toxic.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][3] Keep solid and liquid waste in separate, clearly labeled containers.

Step 2: Containerization

  • Use Approved Containers: Utilize only approved, leak-proof, and chemically compatible hazardous waste containers.[2][4]

  • Securely Close Containers: Ensure containers are securely closed when not in use to prevent spills and exposure.[2][5]

Step 3: Labeling

  • Accurate and Clear Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristic (e.g., "Acutely Toxic").[2][6] The accumulation start date should also be clearly visible.[3]

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3]

  • Secondary Containment: Use secondary containment, such as a tray or bin, to capture any potential leaks.[2][3]

Step 5: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2][6]

  • Provide Documentation: Be prepared to provide all necessary documentation regarding the waste's composition and hazards.

Experimental Protocol: Preparing this compound Waste for Disposal

The following is a general protocol for the collection and preparation of solid and liquid this compound waste for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste containers (for solid and liquid waste)

  • Hazardous waste labels

  • Chemical fume hood

Procedure for Solid Waste (e.g., contaminated labware, gloves):

  • Work in a Fume Hood: Conduct all waste handling within a certified chemical fume hood.

  • Collect Solid Waste: Place all solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, empty vials) into a designated, compatible solid hazardous waste container.

  • Triple-Rinse "Empty" Containers: Any "empty" containers that held pure this compound should be triple-rinsed with a suitable solvent.[2][5] The rinsate must be collected and disposed of as hazardous liquid waste.[2][5] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[2][5]

  • Seal and Label: Securely close the solid waste container and affix a completed hazardous waste label.

Procedure for Liquid Waste (e.g., solutions containing this compound, rinsate):

  • Use a Designated Container: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible liquid hazardous waste container.

  • Do Not Overfill: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.

  • Seal and Label: Securely cap the liquid waste container and affix a completed hazardous waste label.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the safe disposal of hazardous chemical waste in a laboratory setting.

Chemical_Waste_Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management Start Waste Generation (this compound) Segregate Segregate Waste (Solid vs. Liquid, Incompatibles) Start->Segregate Containerize Containerize in Approved & Labeled Containers Segregate->Containerize Store Store in Satellite Accumulation Area (Secondary Containment) Containerize->Store Request Request Waste Pickup Store->Request Transport Professional Transport Request->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal

Caption: General workflow for hazardous chemical waste disposal.

Disclaimer: This information is intended as a general guide and should not replace specific institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) office for detailed guidance on hazardous waste disposal.

References

Essential Safety and Operational Guidance for Handling Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Carmichaenine E is an alkaloid isolated from Aconitum carmichaeli.[1] There is currently no specific Safety Data Sheet (SDS) or comprehensive toxicological data available for this compound. As a member of the Aconitum alkaloids, it should be treated as extremely toxic . The following guidance is based on the safety protocols for Aconitine, a closely related and well-documented highly potent Aconitum alkaloid, and should be implemented with the utmost caution.

Immediate Safety Information

Aconitum alkaloids are potent cardiotoxins and neurotoxins.[2] Exposure can be fatal through ingestion, inhalation, or skin contact. Immediate medical attention is required upon any suspected exposure.

First Aid Measures (Based on Aconitine Exposure)

Exposure RouteFirst Aid Procedure
Ingestion Immediately call a poison control center or physician. Rinse mouth. Do NOT induce vomiting.[2]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound. The following table outlines the minimum required PPE based on the hazards associated with Aconitine.

PPE CategorySpecific RequirementsRationale
Respiratory Protection A NIOSH-approved full-face respirator with appropriate particulate filters is required for handling the solid compound or any procedure that could generate dust or aerosols.Prevents inhalation of the highly toxic powder, which can be fatal.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Consider double-gloving.Prevents skin absorption, a significant route of exposure.
Eye and Face Protection A full-face respirator provides integrated eye and face protection. If not using a full-face respirator, chemical safety goggles and a face shield are mandatory.Protects against splashes, dust, and aerosols.
Body Protection A disposable lab coat or coveralls with long sleeves and closed front. Ensure there is no exposed skin.Protects skin from accidental contact and contamination.
Operational Plan: Handling and Storage

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential release.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated area to minimize movement of the toxic substance.

  • Weighing: Weighing of the solid compound should be done within a containment device (e.g., ventilated balance enclosure) to prevent dust dissemination.

  • Solutions: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Awareness: Always be aware of the location of the nearest safety shower and eyewash station.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • It must be kept in a locked cabinet or other secure location accessible only to authorized personnel.

  • The container must be tightly sealed and clearly labeled as "EXTREMELY TOXIC".

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and other disposable materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations. Do not discharge to drains or the environment.

Accidental Release Measures

In the event of a spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Secure: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Do not attempt to clean up the spill without wearing the appropriate PPE, including respiratory protection.

  • Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate decontaminating solution.

Visualized Workflow for Handling this compound

The following diagram outlines the critical steps and decision points for safely handling highly potent compounds like this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Prepare Designated Area (Fume Hood / Glove Box) don_ppe 2. Don Full PPE (Respirator, Gloves, Gown) prep_area->don_ppe gather_materials 3. Gather All Materials don_ppe->gather_materials weigh 4. Weigh Compound (In Containment) gather_materials->weigh Proceed to Handling dissolve 5. Prepare Solution weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Surfaces experiment->decontaminate Experiment Complete spill Spill Occurs? experiment->spill dispose_waste 8. Segregate & Dispose Waste (Hazardous Waste Stream) decontaminate->dispose_waste doff_ppe 9. Doff PPE Carefully dispose_waste->doff_ppe spill->decontaminate No spill_protocol Follow Spill Protocol: Evacuate, Secure, Clean spill->spill_protocol Yes

Caption: A flowchart for safely handling highly potent compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.